3-(1H-Pyrazol-3-yl)phenol
Description
The exact mass of the compound 3-(1H-pyrazol-5-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAXMMKXGBJBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702026 | |
| Record name | 3-(1H-Pyrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904665-39-0 | |
| Record name | 3-(1H-Pyrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(1H-Pyrazol-3-yl)phenol chemical structure and properties
An In-Depth Technical Guide to 3-(1H-Pyrazol-3-yl)phenol: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Pyrazole-Phenol Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular scaffolds consistently reappear across a multitude of therapeutic targets. These are termed "privileged structures" for their proven ability to interact with diverse biological macromolecules. The pyrazole ring system is a quintessential example, forming the core of blockbuster drugs and countless investigational agents due to its unique electronic properties and versatile synthetic handles.[1][2] When fused with a phenol—another cornerstone of pharmacophore design renowned for its hydrogen-bonding capabilities—the resulting pyrazole-phenol motif becomes a powerful tool for medicinal chemists.
This guide provides an in-depth technical overview of a specific, high-value exemplar of this class: This compound . We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its characterization, and the scientific rationale for its significant potential in drug development, particularly as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their programs.
Core Molecular Identity and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a phenol ring connected at the meta-position to the C3 (or C5, via tautomerization) position of a pyrazole ring. This specific arrangement distinguishes it from other isomers and is critical to its interaction with biological targets.
(Image Source: PubChem CID 53439601)
The key structural features are the acidic phenolic hydroxyl (-OH) group and the pyrazole ring, which contains two nitrogen atoms. The pyrazole NH is a hydrogen bond donor, while the adjacent sp² nitrogen is a hydrogen bond acceptor. This duality is central to its utility in drug design.
Data Presentation: Physicochemical Characteristics
Quantitative data for this compound are summarized below. While experimental data for this specific isomer is not widely published, computational predictions provide reliable estimates for strategic planning.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem[3] |
| Molecular Weight | 160.17 g/mol | PubChem[3] |
| IUPAC Name | 3-(1H-pyrazol-5-yl)phenol | PubChem[3] |
| PubChem CID | 53439601 | PubChem[3] |
| Predicted XlogP | 1.5 | PubChem[3] |
| Predicted TPSA | 38.05 Ų | ChemScene[4] |
| Hydrogen Bond Donors | 2 (Phenolic OH, Pyrazole NH) | ChemScene[4] |
| Hydrogen Bond Acceptors | 2 (Phenolic O, Pyrazole N) | ChemScene[4] |
| Predicted Mass (M+H)⁺ | 161.07094 m/z | PubChem[3] |
Synthesis and Structural Verification
The synthesis of C-aryl pyrazoles is a well-established field. A robust and widely applicable method involves the cyclization of an α,β-unsaturated ketone (a chalcone) with hydrazine.[5][6] This approach offers a logical and efficient pathway to this compound, starting from the readily available 3'-hydroxyacetophenone.
Rationale for Synthetic Strategy
The chosen two-step strategy is predicated on reliability and scalability:
-
Claisen-Schmidt Condensation: This classic reaction forms the chalcone intermediate. It is high-yielding and uses common laboratory reagents. The 3-hydroxy group on the acetophenone is generally stable under these basic conditions.
-
Pyrazole Formation: The subsequent cyclization with hydrazine hydrate is a definitive reaction for creating the pyrazole ring from a 1,3-dicarbonyl equivalent.[7][8] The use of a simple acid catalyst like acetic acid ensures efficient ring closure.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating, where the successful isolation and characterization of the intermediate chalcone provides a quality control checkpoint before proceeding to the final cyclization.
Step 1: Synthesis of 1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one (3'-Hydroxychalcone)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3'-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 20 mL water). The causality here is that the hydroxide deprotonates the methyl group of the acetophenone, forming an enolate which then attacks the benzaldehyde carbonyl.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The formation of a new, less polar spot indicates product formation.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 200 mL of cold, dilute HCl. This neutralizes the base and precipitates the product. Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure chalcone as a crystalline solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the synthesized 3'-hydroxychalcone (5 mmol) in glacial acetic acid (30 mL).
-
Hydrazine Addition: Add hydrazine hydrate (10 mmol, 2 eq.) to the suspension. The acetic acid serves as both a solvent and a catalyst to facilitate the initial Michael addition and subsequent cyclization/dehydration.
-
Reflux: Heat the reaction mixture to reflux (approx. 120 °C) for 6-8 hours. Monitor by TLC until the chalcone starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g). The product will precipitate out of the aqueous solution.
-
Purification: Filter the solid product, wash with copious amounts of cold water, and dry. Purify the crude material via column chromatography on silica gel (Eluent: Gradient of Hexane/Ethyl Acetate) to afford pure this compound.
Visualization: Synthetic Workflow
Caption: A two-step synthesis of this compound.
Structural Characterization: The Analytical Fingerprint
Confirming the identity and purity of the final compound is paramount. While no definitive published spectrum for this specific isomer is readily available, we can predict the expected spectroscopic data based on the known behavior of the pyrazole and phenol moieties from analogous structures.[9][10][11][12]
| Technique | Expected Observations |
| ¹H NMR | ~9.5-10.0 ppm (s, 1H): Phenolic -OH proton. ~12.0-13.0 ppm (br s, 1H): Pyrazole N-H proton. ~7.6 ppm (d, 1H): Pyrazole C4-H. ~6.6 ppm (d, 1H): Pyrazole C5-H. ~6.8-7.4 ppm (m, 4H): Aromatic protons of the phenol ring. |
| ¹³C NMR | ~157 ppm: Phenolic C-OH. ~145-155 ppm: Pyrazole C3/C5 carbons. ~130 ppm: Pyrazole C4 carbon. ~105-130 ppm: Aromatic carbons of the phenol ring. |
| FT-IR | ~3200-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations. ~3100 cm⁻¹: Aromatic C-H stretch. ~1580-1610 cm⁻¹: C=N and C=C stretching vibrations of the aromatic and pyrazole rings. |
| Mass Spec. | [M+H]⁺ at ~161.07 m/z: Confirms the molecular weight. Fragmentation would likely show loss of HCN and CO consistent with the pyrazole and phenol structures. |
Expert Insight: The broad, downfield signals for the OH and NH protons in ¹H NMR are characteristic and their presence is a strong indicator of successful synthesis. In mass spectrometry, high-resolution analysis (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical value.
Applications in Drug Discovery: A Potent Kinase Inhibitor Scaffold
The true value of this compound lies in its potential as a therapeutic agent. The pyrazole scaffold is a cornerstone of kinase inhibitor design, and the specific geometry of this molecule makes it an ideal candidate for targeting the ATP-binding site of many protein kinases.[13][14]
Mechanism of Action: The Kinase Hinge-Binding Motif
Protein kinases share a conserved binding site for ATP. A key feature of this site is the "hinge region," a short stretch of amino acids that forms hydrogen bonds with the adenine ring of ATP. Effective kinase inhibitors work by mimicking these interactions.
The this compound structure is perfectly pre-organized for this purpose:
-
Hydrogen Bond Donor: The pyrazole N-H group can act as a hydrogen bond donor, mimicking the N6-amino group of adenine.
-
Hydrogen Bond Acceptor: The adjacent pyrazole nitrogen can act as a hydrogen bond acceptor, mimicking the N1 of adenine.
-
Ancillary Interactions: The phenol group can form an additional crucial hydrogen bond with residues at the entrance of the ATP pocket, significantly enhancing binding affinity and selectivity.[15]
This "donor-acceptor" pattern allows the molecule to anchor itself within the kinase hinge, blocking the entry of ATP and thereby inhibiting the enzyme's function. This mechanism is fundamental to the action of many successful pyrazole-based kinase inhibitors, such as those targeting CDKs and RIPK1.[13]
Visualization: Proposed Kinase Inhibition Mechanism
Caption: Proposed binding of the molecule in a kinase ATP pocket.
Safety and Handling
As a phenolic compound containing a heterocyclic amine, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Toxicity Profile: While specific data is unavailable, it should be treated as potentially hazardous. Phenols are known to be toxic and corrosive, and heterocyclic compounds can have unforeseen biological activity.
Conclusion
This compound is more than just a chemical entity; it is a strategically designed building block with immense potential. Its synthesis is achievable through robust, well-understood chemical transformations. Its structure, combining the proven pharmacophores of pyrazole and phenol in a specific meta-orientation, makes it a prime candidate for development as a kinase inhibitor for oncology, immunology, and other therapeutic areas. The insights provided in this guide are intended to empower research and development teams to unlock the full potential of this valuable molecular scaffold.
References
-
Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]
-
Thamir, S. M. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. Retrieved from [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). International Journal of Innovative Research in Technology. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Bandgar, B. P., et al. (2012). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]
-
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. (n.d.). PubChem. Retrieved from [Link]
-
Wölfel, C., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved from [Link]
-
Aulakh, V. S., et al. (2015). Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Calarco, A., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Rampey, M. E., et al. (1999). The Preparation of 2-(1-Phenyl-5-Phenyl or 5-Substituted Phenyl-1H-Pyrazol-3-Yl)Phenols from Trilit. Taylor & Francis Online. Retrieved from [Link]
-
Bercean, V. N., et al. (2008). Azoic compounds derivated from 1H-3-methyl-ethoxycarbonyl-5-amino-pyrazol and phenols. ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of new pyrano[2,3-c]pyrazole derivatives as 3-hydroxyflavone analogues. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Preparation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (6). (n.d.). MDPI. Retrieved from [Link]
-
Kausar, R., et al. (2009). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. PMC. Retrieved from [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bakht, M. A., et al. (2014). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. Retrieved from [Link]
-
An efficient synthetic route to construct ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and the corresponding ethanones... (2011). ResearchGate. Retrieved from [Link]
-
Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (2022). ResearchGate. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Gotsko, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]
- Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. (2016). Google Patents.
-
Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. (n.d.). Thieme. Retrieved from [Link]
-
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. (2009). ResearchGate. Retrieved from [Link]
-
He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. ijirt.org [ijirt.org]
- 5. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-(4-Methyl-1H-pyrazol-3-yl)phenol | Benchchem [benchchem.com]
- 15. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Physicochemical Landscape of Pyrazole-Phenol Compounds: A Technical Guide for Drug Discovery
Abstract
The pyrazole-phenol scaffold represents a cornerstone in modern medicinal chemistry, underpinning a significant number of therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the critical physicochemical characteristics of pyrazole-phenol compounds, offering a framework for researchers, scientists, and drug development professionals to understand and manipulate these properties for optimal therapeutic design. We will delve into the structural intricacies, acidity, lipophilicity, and hydrogen bonding capabilities that govern the pharmacokinetic and pharmacodynamic profiles of these vital molecules. This document is structured to provide not just a recitation of facts, but a causal understanding of experimental choices and a practical guide to key characterization methodologies.
The Pyrazole-Phenol Moiety: A Privileged Scaffold in Medicinal Chemistry
The fusion of a pyrazole and a phenol ring creates a unique molecular architecture with a rich and tunable set of physicochemical properties.[3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to target binding and influencing solubility.[1][5] The phenolic hydroxyl group is a key determinant of acidity and a potent hydrogen bond donor, crucial for interactions with biological targets.[6] The synergistic interplay of these two moieties, combined with the potential for diverse substitutions on both rings, allows for the fine-tuning of electronic and steric properties to achieve desired biological outcomes.[7] This versatility has led to the development of numerous successful drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[8][9][10]
Structural Elucidation: Unveiling the Three-Dimensional Architecture
A comprehensive understanding of the three-dimensional structure of pyrazole-phenol compounds is fundamental to rational drug design. The spatial arrangement of atoms dictates how a molecule interacts with its biological target and influences its physical properties.
Spectroscopic Characterization
A suite of spectroscopic techniques is employed to confirm the identity and purity of synthesized pyrazole-phenol compounds.[6][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The chemical shifts of the pyrazole and phenol protons and carbons provide insights into the electronic environment and substitution patterns. A key feature in the ¹H NMR spectrum of many pyrazole-phenols is the signal for the N-H proton of the pyrazole ring, which can be broad or even absent due to rapid proton exchange, a phenomenon known as prototropic tautomerism.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. Characteristic stretching vibrations for the phenolic O-H group (typically a broad band around 3200-3600 cm⁻¹) and the pyrazole N-H group (around 3100-3500 cm⁻¹) are readily observed.[13][14]
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is often used to monitor reactions or determine purity.[11] The absorption maxima can be influenced by the solvent and the substitution pattern on the aromatic rings.
X-Ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[15] This technique reveals precise bond lengths, bond angles, and the overall conformation of the molecule. Crucially, it elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.[16][17] Understanding these interactions is vital for predicting solid-state properties like solubility and stability.[18]
Acidity (pKa): A Critical Determinant of In Vivo Behavior
The acidity of both the phenolic hydroxyl group and the pyrazole N-H proton, quantified by their respective pKa values, is a paramount physicochemical parameter. The pKa dictates the ionization state of a molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, and binding to target proteins.[19] For instance, the pKa of the phenolic group typically ranges from 8 to 10, meaning it will be largely protonated at physiological pH (around 7.4).[20] The pyrazole N-H is generally less acidic.
Causality in pKa Determination Methodologies
The choice of method for pKa determination depends on factors such as the compound's solubility, purity, and the required accuracy.
-
Potentiometric Titration: This is a highly accurate and widely used method that involves titrating a solution of the compound with a strong base and monitoring the pH change.[20] It is considered a gold standard but requires a sufficient quantity of pure compound.
-
UV-Vis Spectrophotometry: This method is advantageous when only small amounts of the compound are available. It relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance at various pH values, the pKa can be determined.[20]
-
NMR Spectroscopy: NMR can be a powerful tool for pKa determination, especially for compounds with poor water solubility or for determining the pKa of specific protons in a molecule.[21][22] The chemical shift of a proton adjacent to an ionizable group will change as a function of pH, and this change can be used to calculate the pKa.[23]
Lipophilicity (logP/logD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like pyrazole-phenols, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[24]
A delicate balance is required: sufficient lipophilicity is necessary for the drug to cross biological membranes, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][25]
Experimental Determination of Lipophilicity
-
Shake-Flask Method: This is the traditional and most accurate method for logP determination.[25][26] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase. While reliable, it can be time-consuming and labor-intensive.[27]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method where the retention time of the compound on a nonpolar stationary phase is correlated with its lipophilicity.[25] It is a high-throughput technique well-suited for screening large numbers of compounds.
Hydrogen Bonding: The Architect of Molecular Recognition
The ability of pyrazole-phenol compounds to form hydrogen bonds is central to their biological activity. The pyrazole ring offers both a hydrogen bond donor (N-H) and an acceptor (the second nitrogen atom), while the phenolic hydroxyl group is a strong hydrogen bond donor.[1][5] These interactions are critical for the specific recognition and binding of the drug to its target protein. In the solid state, hydrogen bonding plays a crucial role in the formation of stable crystal lattices and can influence the formation of co-crystals.[17][28]
Experimental Protocols
Protocol for pKa Determination by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Accurately weigh a precise amount of the pyrazole-phenol compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is an issue).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the electrode in the solution of the pyrazole-phenol compound.
-
Add the standardized base in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Protocol for logP Determination by the Shake-Flask Method
-
Preparation of Phases:
-
Mutually saturate n-octanol and water by vigorously mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Accurately weigh the pyrazole-phenol compound and dissolve it in one of the phases (usually the one in which it is more soluble).
-
Combine a known volume of this solution with a known volume of the other phase in a separatory funnel.
-
Shake the funnel for a predetermined time to allow for equilibration.
-
-
Phase Separation and Analysis:
-
Allow the phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log10(P).
-
Data Presentation
Table 1: Physicochemical Properties of Representative Pyrazole-Phenol Compounds
| Compound | Molecular Weight ( g/mol ) | pKa (Phenol) | logP |
| Example A | 250.28 | 9.2 | 2.5 |
| Example B | 312.34 | 8.7 | 3.1 |
| Example C | 288.72 | 9.5 | 2.1 |
Note: The values presented are hypothetical examples for illustrative purposes.
Visualizations
Figure 1: A conceptual diagram illustrating the central role of the physicochemical properties of the pyrazole-phenol scaffold in determining its biological activity.
Figure 2: An experimental workflow for the comprehensive physicochemical characterization of pyrazole-phenol compounds.
Conclusion
The pyrazole-phenol scaffold is a remarkably versatile platform in drug discovery, and a deep understanding of its physicochemical characteristics is indispensable for the successful development of novel therapeutics. By systematically evaluating and modulating properties such as acidity, lipophilicity, and hydrogen bonding potential, medicinal chemists can rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of these important compounds, ultimately paving the way for the next generation of pyrazole-phenol-based medicines.
References
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
ResearchGate. (2025). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). [Link]
-
PubMed. (n.d.). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]
-
ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]
-
The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]
-
Bentham Science Publisher. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
-
ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. [Link]
-
ResearchGate. (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PMC - NIH. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]
-
ACS Publications. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. [Link]
-
PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
ACS Publications. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. [Link]
-
NIH. (n.d.). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. [Link]
- Books. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals.
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
Ask this paper | Bohrium. (n.d.). x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. [Link]pyrazole-subsidiaries-p-374092658)
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. rroij.com [rroij.com]
- 5. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. X-ray crystallographic comparison of pyrazole subsidiaries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. enamine.net [enamine.net]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. acdlabs.com [acdlabs.com]
- 27. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 28. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Synthesis of 3-(1H-Pyrazol-3-yl)phenol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(1H-pyrazol-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its prevalence in pharmaceuticals, from anti-inflammatory agents to kinase inhibitors, underscores the importance of efficient and versatile synthetic strategies.[3][4] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its analogues. It delves into the mechanistic underpinnings of key chemical transformations, offers detailed experimental protocols, and presents a comparative analysis of different methodologies to aid researchers in selecting the optimal approach for their specific needs.
Introduction: The Significance of the Pyrazolylphenol Moiety
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts unique physicochemical properties that are highly desirable in drug design.[3] When coupled with a phenol group, the resulting this compound structure offers a versatile platform for creating libraries of bioactive molecules. The phenolic hydroxyl group provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The pyrazole moiety, acting as a bioisostere for other aromatic systems, can enhance metabolic stability, improve solubility, and modulate the electronic properties of the molecule.[3] The vast therapeutic landscape of pyrazole-containing drugs, including celecoxib (an anti-inflammatory drug) and various kinase inhibitors used in oncology, highlights the continued interest in developing novel synthetic routes to this important class of compounds.[3][5]
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.[6][7]
Caption: Retrosynthetic analysis of this compound.
The primary disconnection points are the C-N bonds of the pyrazole ring. This leads to two key classes of precursors: 1,3-dicarbonyl compounds and α,β-unsaturated ketones (chalcones) . Both of these intermediates can be condensed with hydrazine to form the pyrazole ring.
Synthetic Strategies
Several robust methods have been developed for the synthesis of this compound and its analogues. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.
The 1,3-Diketone Route: A Classic and Versatile Approach
This is one of the most fundamental and widely employed methods for pyrazole synthesis.[8][9] The core of this strategy is the condensation of a 1,3-diketone with hydrazine or its derivatives.
Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
Caption: Synthetic workflow via the 1,3-diketone intermediate.
Experimental Protocol: Synthesis of this compound via a 1,3-Diketone Intermediate [8][9]
Step 1: Synthesis of 1-(3-hydroxyphenyl)-3-phenylpropane-1,3-dione (A 1,3-Diketone)
-
To a solution of 3-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., toluene), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes to allow for the formation of the enolate.
-
Slowly add the desired acylating agent, for example, ethyl benzoate (1.2 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diketone.
Step 2: Cyclization to form this compound
-
Dissolve the purified 1-(3-hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 eq) in a protic solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring for completion by TLC.
-
After cooling to room temperature, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Table 1: Comparison of Reaction Conditions for 1,3-Diketone Synthesis
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaH | Toluene | 0 to RT | 60-80 | [9] |
| LDA | THF | -78 to RT | 70-90 | [8] |
| K₂CO₃ | DMF | 80 | 50-70 |
Yields are approximate and can vary based on the specific substrates and reaction scale.
The Chalcone Route: A Stepwise Approach
Another prevalent method involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones.[10][11][12] This two-step process begins with a Claisen-Schmidt condensation to form the chalcone, followed by its reaction with hydrazine.[5][13][14]
Mechanism: The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone to form the chalcone.[15] The subsequent reaction with hydrazine proceeds through a Michael addition, followed by intramolecular cyclization and dehydration to yield the pyrazole.
Caption: Synthetic workflow via the chalcone intermediate.
Experimental Protocol: Synthesis of this compound via a Chalcone Intermediate [12][16]
Step 1: Synthesis of (E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one (A Chalcone)
-
Dissolve 3-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq), to the mixture.
-
Stir the reaction at room temperature for 4-8 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to form this compound
-
Suspend the purified chalcone (1.0 eq) in a solvent such as glacial acetic acid or ethanol.[12]
-
Add hydrazine hydrate (1.2-2.0 eq) to the suspension.
-
Reflux the mixture for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach for Analogue Synthesis
For the synthesis of more complex analogues, particularly those with aryl or heteroaryl substituents on the pyrazole ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are invaluable.[17][18][19] This approach typically involves the coupling of a halogenated pyrazole with a boronic acid or ester.
Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halopyrazole, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[20]
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of an Aryl-Substituted Pyrazolylphenol Analogue [19][21]
-
To a reaction vessel, add the bromo-pyrazolylphenol (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired coupled product.
Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling of Halopyrazoles
| Catalyst | Ligand | Base | Solvent System | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 60-90 | [19] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 75-95 | [21] |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 65-85 |
Yields are substrate-dependent and may require optimization.
Troubleshooting and Optimization
Low Yields in 1,3-Diketone Synthesis:
-
Issue: Incomplete enolate formation.
-
Solution: Ensure anhydrous conditions and use a stronger base or a different solvent system. The choice of base is critical; for less acidic ketones, a stronger base like LDA is often necessary.[8][9]
-
Issue: Side reactions of the acylating agent.
-
Solution: Add the acylating agent slowly at a low temperature to control the reaction rate and minimize side reactions.
Poor Regioselectivity in Pyrazole Formation from Unsymmetrical Diketones:
-
Issue: Formation of a mixture of regioisomers.
-
Solution: The reaction of unsymmetrical 1,3-diketones with hydrazine can lead to two possible pyrazole regioisomers. The selectivity is often influenced by the electronic and steric nature of the substituents on the diketone and the reaction pH. Acidic conditions tend to favor the attack of the more basic nitrogen of hydrazine at the more electrophilic carbonyl carbon.
Difficulties in Suzuki-Miyaura Coupling:
-
Issue: Catalyst deactivation.
-
Solution: The unprotected N-H of the pyrazole can sometimes coordinate to the palladium center and inhibit catalysis.[21] Using a suitable N-protecting group (e.g., Boc, Trityl) that can be removed later might be necessary. Alternatively, specific ligand systems have been developed to overcome this issue.[21]
-
Issue: Homocoupling of the boronic acid.
-
Solution: Ensure thorough degassing of the solvents to remove oxygen, which can promote homocoupling. Using the appropriate stoichiometry of reagents is also crucial.
Conclusion
The synthesis of this compound and its analogues can be achieved through several reliable and adaptable synthetic routes. The classical 1,3-diketone and chalcone pathways offer robust and cost-effective methods for accessing the core scaffold. For the generation of diverse libraries of analogues with intricate substitution patterns, modern palladium-catalyzed cross-coupling reactions provide unparalleled versatility. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to confidently approach the synthesis of these medicinally important compounds.
References
- Aryl pyrazole synthesis via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry.
- Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Current Organic Chemistry.
- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. (2021). Journal of Visualized Experiments.
- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (2021). Journal of Visualized Experiments.
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2025).
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). European Journal of Chemistry.
- Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condens
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). HETEROCYCLES.
- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. (n.d.). SciSpace.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.).
- Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. (2025).
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega.
- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (n.d.). Oriental Journal of Chemistry.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. (n.d.).
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (2025). BenchChem.
- 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. (2006). Organic Letters.
- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). Organic Chemistry Portal.
- Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.).
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.).
- Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). (2025).
- Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (n.d.).
- Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2025).
- Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.).
- Outline the retrosynthetic analysis and corresponding synthesis of any th... (2025). Filo.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- This compound (C9H8N2O). (n.d.). PubChemLite.
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011).
- RETROSYNTHESIS APPROACH FOR ORGANIC COMPOUNDS. (n.d.). International Journal of Novel Research and Development.
- Retrosynthesis. (n.d.). Dean & Francis.
- Retrosynthesis of a Pyrazolone - Chemistry of Medicinal Drugs 5. (2024). YouTube.
Sources
- 1. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. ijnrd.org [ijnrd.org]
- 7. deanfrancispress.com [deanfrancispress.com]
- 8. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. ijirt.org [ijirt.org]
- 12. scispace.com [scispace.com]
- 13. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]
- 16. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 17. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sci-hub.ru [sci-hub.ru]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-(1H-Pyrazol-3-yl)phenol: A Technical Guide for Researchers
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-(1H-Pyrazol-3-yl)phenol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application and development. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.
Molecular Structure and Key Features
This compound possesses a unique molecular architecture, integrating a phenolic moiety with a pyrazole ring. This combination of functional groups is anticipated to give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.
Figure 1: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement, confirming its molecular formula.
Table 1: Predicted Mass Spectrometry Data for C₉H₈N₂O
| Ion Species | Predicted m/z |
| [M]⁺ | 160.0637 |
| [M+H]⁺ | 161.0715 |
| [M+Na]⁺ | 183.0534 |
| [M-H]⁻ | 159.0558 |
Data is based on theoretical calculations and may vary slightly in experimental conditions.
The fragmentation pattern in the mass spectrum will be influenced by the stability of the pyrazole and phenol rings. Common fragmentation pathways for phenols include the loss of CO (28 Da) and a formyl radical (HCO·, 29 Da)[1]. The pyrazole ring can undergo characteristic cleavages, and the interplay of these fragmentation patterns will provide valuable structural information.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, and C-N bonds.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3600-3200 (broad) | O-H stretch (phenol) | Strong |
| 3300-3100 | N-H stretch (pyrazole) | Medium |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1600-1450 | Aromatic C=C ring stretch | Strong |
| 1590-1500 | C=N stretch (pyrazole) | Medium |
| 1400-1260 | In-plane O-H bend | Strong |
| 1260-1000 | C-O stretch (phenol) | Strong |
| 900-675 | Out-of-plane C-H bend | Strong |
The broadness of the O-H stretching band is a hallmark of phenols and is due to intermolecular hydrogen bonding[1][2]. The N-H stretch of the pyrazole ring is also a key diagnostic feature. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the protons on the phenol and pyrazole rings, as well as the exchangeable protons of the hydroxyl and amine groups. Chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.
Sources
An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Molecules
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of clinically successful drugs. This guide provides a comprehensive exploration of the biological activities of pyrazole-containing molecules, intended for researchers, scientists, and professionals in drug development. We will delve into the structural significance of the pyrazole core, explore its diverse therapeutic applications, detail the mechanisms of action of key pyrazole-based drugs, and provide practical, field-proven experimental protocols for evaluating the biological activity of novel pyrazole derivatives.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
First described by Ludwig Knorr in 1883, the pyrazole ring is a unique pharmacophore that has demonstrated a broad spectrum of biological activities.[1] Its structure, a five-membered ring with the molecular formula C₃H₄N₂, allows for a wide range of substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] This adaptability is a key reason why pyrazole is considered a "privileged scaffold" in drug discovery.
The pyrazole ring can act as a bioisostere for other aromatic rings like benzene, offering advantages such as improved metabolic stability, enhanced potency, and better physicochemical properties like lipophilicity and water solubility.[2][3] The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2] This dual functionality is critical for the high affinity and selectivity observed in many pyrazole-containing drugs.
Therapeutic Landscape of Pyrazole-Containing Drugs
The versatility of the pyrazole core is reflected in the wide array of therapeutic areas where pyrazole-containing drugs have made a significant impact.[4][5] Over 40 drugs containing this scaffold have received FDA approval, targeting a diverse range of clinical conditions.[2]
Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs and Their Therapeutic Applications [2][3][5]
| Drug Name | Therapeutic Area | Primary Mechanism of Action |
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |
| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | Phosphodiesterase 5 (PDE5) Inhibitor |
| Ibrutinib | Oncology (B-cell malignancies) | Bruton's Tyrosine Kinase (BTK) Inhibitor |
| Ruxolitinib | Oncology (Myelofibrosis), Autoimmune | Janus Kinase (JAK1/2) Inhibitor |
| Niraparib | Oncology (Ovarian Cancer) | Poly (ADP-ribose) Polymerase (PARP) Inhibitor |
| Baricitinib | Rheumatoid Arthritis, Alopecia Areata | Janus Kinase (JAK1/2) Inhibitor |
| Umbralisib | Oncology (Lymphoma) | PI3K-delta and Casein Kinase 1-epsilon Inhibitor |
| Berotralstat | Hereditary Angioedema | Plasma Kallikrein Inhibitor |
| Pralsetinib | Oncology (NSCLC, Thyroid Cancer) | RET Receptor Tyrosine Kinase Inhibitor |
| Ceftolozane | Antibacterial | β-lactamase Inhibitor |
This table is not exhaustive but highlights the breadth of diseases addressed by pyrazole-based therapeutics, underscoring the scaffold's importance in modern medicine.
Unraveling the Mechanisms of Action: A Deeper Dive
The biological activity of pyrazole derivatives stems from their ability to interact with specific molecular targets, modulating their function. The following sections explore the mechanisms of action for key classes of pyrazole-containing drugs, illustrating the critical role of the pyrazole core in target engagement.
Anti-inflammatory Activity: The Case of Celecoxib and COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Celecoxib, a diaryl-substituted pyrazole, is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[2]
The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the specific interactions facilitated by its pyrazole ring and the attached benzenesulfonamide moiety within the larger, more accommodating active site of COX-2.[6][7] This targeted inhibition reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a framework for assessing the selective inhibitory activity of novel pyrazole compounds against COX enzymes.
Objective: To determine the IC₅₀ values of test compounds against human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compound or vehicle control in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a defined period at 37°C and then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality and Self-Validation: This assay directly measures the enzymatic activity of the target proteins. The inclusion of both COX-1 and COX-2 allows for the determination of selectivity. A compound with a significantly lower IC₅₀ for COX-2 compared to COX-1 is considered a selective inhibitor. The use of a known selective inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., ibuprofen) as positive controls validates the assay's performance.
Anticancer Activity: Targeting Key Signaling Pathways
Pyrazole derivatives have emerged as powerful agents in oncology, targeting various components of cancer cell signaling pathways.[8][9]
-
Kinase Inhibition: A significant number of pyrazole-based anticancer drugs are kinase inhibitors.[8] For instance, Ruxolitinib and Baricitinib target Janus kinases (JAKs), which are crucial for cytokine signaling pathways that drive the proliferation of certain cancer cells and contribute to inflammatory responses in autoimmune diseases.[2] Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway that is dysregulated in many B-cell malignancies.[2] The pyrazole moiety in these inhibitors often forms critical hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of the target kinase, leading to potent and selective inhibition.[2]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives exert their anticancer effects by disrupting microtubule dynamics.[10][11] They can inhibit the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[10]
Experimental Workflow: Assessing Anticancer Activity of Pyrazole Derivatives
This workflow outlines a logical progression of experiments to evaluate the anticancer potential of novel pyrazole compounds.
Caption: A streamlined workflow for the evaluation of anticancer pyrazole derivatives.
Antimicrobial Activity: A Growing Area of Interest
The emergence of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole derivatives have shown promising activity against a range of pathogens.[12][13]
-
Mechanism of Action: The antimicrobial mechanisms of pyrazoles are diverse. Some compounds inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.[14] Others may disrupt cell wall synthesis or interfere with other vital metabolic pathways.[2] For example, Ceftolozane , a cephalosporin antibiotic, is combined with the β-lactamase inhibitor tazobactam; the pyrazole ring in ceftolozane enhances its stability against certain β-lactamases.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the antimicrobial potency of a compound.
Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism only) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Causality and Self-Validation: This assay directly links the concentration of the compound to the inhibition of microbial growth. The inclusion of a known antibiotic as a positive control ensures the validity of the experimental setup and the susceptibility of the test organism.
The Role of the Pyrazole Ring in Drug Design and Structure-Activity Relationships (SAR)
The pyrazole ring is not merely a passive scaffold; it actively contributes to the pharmacological properties of a molecule.[2] Medicinal chemists leverage the unique features of the pyrazole ring in several ways:
-
As a Bioisostere: Replacing a phenyl or other heterocyclic ring with a pyrazole can improve metabolic stability and solubility while maintaining or enhancing biological activity.[2]
-
As a Hydrogen Bonding Moiety: The N-1 and N-2 atoms of the pyrazole ring can participate in crucial hydrogen bonding interactions with the target protein, anchoring the molecule in the active site.[2]
-
As a Scaffold for Diverse Substitutions: The carbon and nitrogen atoms of the pyrazole ring can be readily functionalized, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]
The systematic modification of substituents on the pyrazole ring and the analysis of the resulting changes in biological activity form the basis of Structure-Activity Relationship (SAR) studies. These studies are essential for rational drug design and the optimization of lead compounds.[2]
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[3] The increasing number of pyrazole-containing drugs entering clinical trials and the market is a testament to its enduring value in medicinal chemistry.[2] Future research will likely focus on:
-
Novel Therapeutic Targets: Exploring the potential of pyrazole derivatives against new and challenging disease targets.
-
Hybrid Molecules: Designing hybrid molecules that combine the pyrazole scaffold with other pharmacophores to achieve multi-target activity or improved drug delivery.
-
Computational Approaches: Utilizing computational tools, such as molecular docking and dynamics simulations, to accelerate the design and discovery of novel pyrazole-based drugs.[15]
References
-
Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. (2025). ResearchGate. Retrieved from [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chilean Chemical Society. Retrieved from [Link]
-
Recently Reported Biological Activities of Pyrazole Compounds. ResearchGate. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Retrieved from [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved from [Link]
-
FDA-approved anti-inflammatory drugs with pyrazole derivatives. ResearchGate. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Retrieved from [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Center for Biotechnology Information. Retrieved from [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Applications of Pyrazole Derivatives
Foreword: The Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged scaffolds" for their proven ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—stands as a quintessential example of such a scaffold.[1] Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have made it a cornerstone in the development of drugs targeting a vast spectrum of human diseases.[2][3][4][5]
This guide provides an in-depth exploration of the therapeutic potential of pyrazole derivatives, moving beyond a simple catalog of their applications. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind their mechanisms of action, the structure-activity relationships that govern their efficacy, and the practical methodologies for their synthesis and evaluation. We will dissect how this seemingly simple heterocycle has given rise to blockbuster drugs and continues to be a fertile ground for the discovery of next-generation therapeutics.
The Pyrazole Nucleus: Synthesis and Versatility
The therapeutic journey of a pyrazole derivative begins with its synthesis. The accessibility and chemical reactivity of the pyrazole core are central to its utility.[5] Modern synthetic strategies, particularly multicomponent reactions (MCRs), have revolutionized the creation of complex pyrazole libraries by offering operational simplicity, efficiency, and high yields in a single pot.[2][3][6] A foundational and widely employed method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This robust reaction allows for the introduction of diverse substituents, which is the first step in tuning the molecule's biological activity.
Logical Workflow for Pyrazole Derivative Synthesis and Purification
The following diagram outlines a typical workflow from initial reaction to the isolation of a pure, characterized compound.
Caption: Mechanism of action for pyrazole-based selective COX-2 inhibitors.
Quantitative Data: COX-2 Inhibitory Potency
The following table presents IC50 data for pyrazole-pyridazine hybrids, demonstrating their potent and selective inhibition of the COX-2 enzyme compared to the COX-1 isoform.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >100 | 1.85 | >54.05 |
| Compound 5f | >100 | 1.50 | >66.67 |
| Compound 6f | >100 | 1.15 | >86.96 |
| Data sourced from a study on pyrazole–pyridazine hybrids as selective COX-2 inhibitors.[7] |
Anticancer Therapeutics: A Multi-Pronged Attack on Malignancy
The structural versatility of the pyrazole core has enabled its development against a wide array of cancer targets, demonstrating multiple mechanisms of anticancer action. [8][9]
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been exceptionally successful as kinase inhibitors, often acting as ATP-competitive inhibitors that block aberrant signaling pathways. [4][10][11]
-
EGFR and VEGFR-2 Inhibition: Certain fused pyrazole systems act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for tumor growth, angiogenesis, and metastasis. [12]* Cyclin-Dependent Kinase (CDK) Inhibition: Pyrazole derivatives can inhibit CDKs, such as CDK2, which are essential for cell cycle progression. [8][13]This leads to cell cycle arrest and prevents cancer cell proliferation.
-
JAK Inhibition: Ruxolitinib , a pyrazole-containing drug, is an inhibitor of Janus kinases (JAK1 and JAK2) and is FDA-approved for treating myelofibrosis. [4]
Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Some novel pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell death. [14]Compound 5b in one study proved more potent than the reference drug ABT-751 against K562 and A549 cancer cell lines. [14]
DNA Interaction
A subset of pyrazole compounds exhibits anticancer activity by directly interacting with DNA. These molecules can bind to the minor groove of the DNA helix, interfering with replication and transcription processes and ultimately leading to apoptosis. [8]
Quantitative Data: Antiproliferative Activity of Pyrazole Derivatives
This table summarizes the growth inhibitory (GI50) values of selected pyrazole compounds against various human cancer cell lines.
| Compound | K562 (Leukemia) GI50 (µM) | A549 (Lung) GI50 (µM) | MCF-7 (Breast) GI50 (µM) |
| 5b | 0.021 | 0.69 | >10 |
| 5e | 0.85 | 1.3 | 2.5 |
| ABT-751 (Reference) | 0.11 | 3.6 | 0.0053 |
| Data sourced from a study on the tumor cell growth inhibitory activity of pyrazole derivatives.[14] |
Antimicrobial Agents: Combating Bacterial and Fungal Pathogens
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. [15][16][17]Their mechanism of action can involve inhibiting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. [18]Importantly, some pyrazole derivatives have shown efficacy against drug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address this global health crisis. [18]
Experimental Workflow for Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is determined to quantify the antimicrobial potency of a compound. The workflow for a typical broth microdilution assay is shown below.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Neuroprotective Agents: Targeting Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant and growing medical challenge. Pyrazole derivatives have emerged as promising therapeutic candidates due to their ability to modulate key neurological targets. [19][20]
-
Alzheimer's Disease: In the context of Alzheimer's, pyrazole compounds have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [21][22]Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is associated with improved cognitive function. Some derivatives also possess antioxidant and anti-amyloid properties, offering a multi-target approach to treating this complex disease. [21][22]* Parkinson's Disease & Depression: Other pyrazole derivatives act as inhibitors of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). [20]MAO inhibitors prevent the breakdown of neurotransmitters like dopamine and serotonin, making them effective in the treatment of Parkinson's disease and depression.
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
The biological activity of a pyrazole derivative is not inherent to the ring itself but is dictated by the nature and position of its substituents. Understanding the Structure-Activity Relationship (SAR) is critical for optimizing a lead compound into a viable drug candidate. [8][23] For example, in the development of pyrazole-based cannabinoid CB1 receptor antagonists, specific structural features were found to be essential for potent activity:[24][25]
-
N1-Position: A 2,4-dichlorophenyl group was optimal for high-affinity binding.
-
C3-Position: A piperidinyl carboxamide group conferred the best selectivity for the CB1 receptor.
-
C5-Position: A para-substituted phenyl ring, particularly a p-iodophenyl group, resulted in the most potent compounds.
This detailed SAR understanding allows medicinal chemists to rationally design new analogs with improved potency, better selectivity, and more favorable pharmacokinetic properties.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount.
Protocol 7.1: Synthesis of a 1,5-Diarylpyrazole (Celecoxib Analog)
This protocol describes the acid-catalyzed condensation reaction to form the pyrazole core.
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol (30 mL).
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq) to the solution.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from hot ethanol to obtain the pure compound.
-
Dry the final product under vacuum and characterize using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 7.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the IC50 value of a pyrazole derivative against a target protein kinase.
Objective: To measure the inhibitory effect of a test compound on the activity of a specific protein kinase (e.g., EGFR, CDK2).
Materials:
-
Target kinase enzyme and its specific substrate
-
Test pyrazole compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle (DMSO control).
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have yielded highly successful drugs in inflammation, cancer, and infectious diseases, with promising leads in neurodegeneration. [26][27]The future of pyrazole-based therapeutics lies in the continued exploration of novel substitution patterns to engage new biological targets and overcome existing challenges like drug resistance. The integration of computational chemistry and machine learning with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new pyrazole derivatives with enhanced potency, selectivity, and safety profiles, ensuring this remarkable heterocycle remains at the forefront of medicinal chemistry for years to come.
References
-
Pandya, K.M., Battula, S., & Naik, P.J. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Source Not Available] [2]2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [24]3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [28]5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [26]6. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). MDPI. [12]7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [3]8. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PubMed Central. [19]9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. [8]10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). [Source Not Available] [15]11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [29]12. Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. 13. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). MDPI. [30]14. Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central. [18]15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [4]16. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). Semantic Scholar. [31]17. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [1]18. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). [Source Not Available] [16]19. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). [Source Not Available] [32]20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. [17]21. The Essential Role of Pyrazole Intermediates in Modern Herbicides. (n.d.). [Source Not Available] 22. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (n.d.). PubMed. 23. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. [25]24. Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. (n.d.). Semantic Scholar. [33]25. Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. (n.d.). Benchchem. [10]26. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [5]27. Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central. [34]28. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. [27]29. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (n.d.). Benchchem. [35]30. Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online. [36]31. Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. [21]32. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [14]33. Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2025). Bentham Science. [22]34. Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. [37]35. Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). [Source Not Available] [20]36. Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [13]37. Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [38]38. Pyrazole chemistry in crop protection. (2007). Semantic Scholar. [39]39. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). [Source Not Available] [9]40. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [11]41. A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. 42. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [40]43. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [41]44. Celecoxib. (n.d.). Wikipedia. [42]45. New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). ACS Publications. [43]46. What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [44]47. Synthesis of Celecoxib and Structural Analogs- A Review. (2025). ResearchGate. [45]48. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. [7]49. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health.
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - ProQuest [proquest.com]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. eurekaselect.com [eurekaselect.com]
- 23. mdpi.com [mdpi.com]
- 24. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. semanticscholar.org [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. semanticscholar.org [semanticscholar.org]
- 32. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 33. semanticscholar.org [semanticscholar.org]
- 34. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. tandfonline.com [tandfonline.com]
- 37. researchgate.net [researchgate.net]
- 38. news-medical.net [news-medical.net]
- 39. semanticscholar.org [semanticscholar.org]
- 40. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 41. pubs.acs.org [pubs.acs.org]
- 42. Celecoxib - Wikipedia [en.wikipedia.org]
- 43. pubs.acs.org [pubs.acs.org]
- 44. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 45. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of pyrazolyl phenols
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolyl Phenols
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for a phenyl ring but with lower lipophilicity and improved solubility, make it a highly attractive scaffold.[2] When coupled with a phenolic group, the resulting pyrazolyl phenol structure creates a powerful pharmacophore capable of a wide spectrum of biological activities. These derivatives have been extensively investigated and have shown remarkable potential as anticancer, anti-inflammatory, antioxidant, and kinase inhibiting agents.[3][4][5]
Marketed drugs such as Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and Sildenafil (for erectile dysfunction) feature the pyrazole core, underscoring its therapeutic relevance and success.[1][2][6] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazolyl phenols, offering insights into the rational design of novel therapeutics based on this versatile scaffold for researchers, scientists, and drug development professionals.
The Core Pharmacophore: Deconstructing the Pyrazolyl Phenol Scaffold
The biological activity of pyrazolyl phenols is not merely the sum of its parts but a synergistic interplay between the pyrazole ring, the phenolic hydroxyl group, and the various substituents that can adorn the core structure. Understanding this interplay is fundamental to rational drug design.
-
The Pyrazole Ring : This 1,2-diazole is an electron-rich aromatic system. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.[2] This dual capacity allows for critical interactions within enzyme active sites, such as the hinge region of protein kinases.[7][8] The ring features multiple positions (N1, C3, C4, C5) that can be readily substituted, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. Tautomerism is a key feature, which can influence the substitution patterns and the ultimate biological profile.[2]
-
The Phenolic Hydroxyl Group : The -OH group is a classic hydrogen bond donor and acceptor, frequently anchoring the molecule to a biological target.[9] It is particularly crucial for antioxidant activity, where it can donate a hydrogen atom to quench free radicals.[10][11] Its position on the phenyl ring and the presence of other substituents can modulate its acidity and reactivity, significantly impacting potency. In some kinase inhibitors, the phenolic moiety was found to be metabolically problematic and was successfully replaced by a pyrazole ring to maintain the essential hydrogen bonding function while improving the pharmacokinetic profile.[2]
-
Structural Isomerism and Linkage : The relative positioning of the pyrazole and phenol rings is a critical determinant of activity. For instance, 2-(1H-pyrazol-3-yl)phenols, synthesized from precursors like 3-formyl chromones, represent a common and potent arrangement.[12] The specific substitution pattern on the pyrazole (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted) dictates the three-dimensional shape of the molecule and its ability to fit into a target's binding pocket.
Synthetic Strategies: A Gateway to Chemical Diversity
A cornerstone of any SAR study is the efficient synthesis of a diverse library of analogues. The most prevalent and versatile method for constructing the pyrazolyl phenol core involves the reaction of chalcone precursors with hydrazine derivatives.[4] This approach allows for variability at multiple positions of the final molecule.
Experimental Protocol: Synthesis of 4-(5-Aryl-4,5-dihydropyrazol-3-ylamino)phenols
This protocol describes a general, two-step synthesis adapted from established methodologies.[4]
Step 1: Synthesis of Substituted Aryl-N-Chalconyl Aminophenols (Chalcone Precursors)
-
Dissolve 1 equivalent of an appropriate acetophenone derivative in ethanol.
-
Add 1 equivalent of a substituted aromatic aldehyde.
-
Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise while stirring vigorously at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone precursor.
Step 2: Cyclization to form Pyrazolyl Phenols
-
Suspend 1 equivalent of the synthesized chalcone in glacial acetic acid.
-
Add a slight excess (1.1-1.2 equivalents) of hydrazine hydrate.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography or recrystallization to yield the final pyrazolyl phenol derivative.
Synthetic Workflow Diagram
Caption: General synthetic workflow for pyrazolyl phenols.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of pyrazolyl phenols across key biological activities, providing a framework for designing molecules with enhanced potency and selectivity.
Anticancer Activity
Pyrazolyl phenols exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[5][13][14]
-
Substitution on the Pyrazole Core :
-
N1-Position : An N1-phenyl group is a common feature. Substituents on this ring significantly influence activity. Electron-withdrawing groups like halogens (e.g., -Cl, -F) or trifluoromethyl (-CF3) often enhance cytotoxic potency.[6][15]
-
C3-Position : This position is frequently attached to the phenolic ring or another aromatic system. The nature of this group is critical for target recognition.
-
C4-Position : Substitution at C4 with groups like -cyano (-CN) has been shown to produce highly potent compounds.[16]
-
C5-Position : A phenyl group at C5 is often optimal. Halogen substitutions (e.g., 4-bromo, 4-chloro) on this phenyl ring can increase activity against various cancer cell lines, suggesting that lipophilic and electron-withdrawing characteristics are beneficial.[4][13][15]
-
-
The Phenolic Moiety :
-
The position of the hydroxyl group is crucial. Often, a para-hydroxyl group is preferred.
-
The presence of additional substituents on the phenolic ring, such as methoxy (-OCH3) groups, can modulate activity. For example, a 3,5-dimethoxy-4-hydroxyphenyl moiety was found in a potent agent against HepG-2 liver cancer cells.[13]
-
SAR Summary Table for Anticancer Activity
| Molecular Position | Favorable Substituents | Unfavorable Substituents | Rationale / Notes |
| Pyrazole N1-Phenyl | -CF3, -Cl, -F | Bulky alkyl groups | Enhances binding affinity and cell permeability.[6] |
| Pyrazole C4 | -CN | -H | The cyano group can act as a hydrogen bond acceptor.[16] |
| C5-Phenyl Ring | 4-Br, 4-Cl, 2-OH | Unsubstituted Phenyl | Lipophilic, electron-withdrawing groups improve potency.[4][13] |
| Phenolic Ring | -OH, -OCH3 | -H | Hydroxyl group is key for target interaction; methoxy groups can fine-tune electronics.[13] |
Kinase Inhibition
The pyrazole scaffold is a "privileged structure" for designing protein kinase inhibitors, with several FDA-approved drugs featuring this core.[7][8] The pyrazole often serves as a hinge-binding motif, forming critical hydrogen bonds with the kinase's backbone.
-
Hinge-Binding Interaction : The N-H of the pyrazole and the adjacent nitrogen atom mimic the hydrogen bonding pattern of adenine, allowing it to anchor inhibitors into the ATP-binding pocket of kinases. The N-H acts as a donor, and the adjacent nitrogen acts as an acceptor.[8]
-
N1-Substitution : Methylation or arylation at the N1 position blocks the hydrogen-donating ability. This can be used to alter the selectivity profile of an inhibitor. For example, replacing a phenolic moiety with a pyrazole and then methylating the pyrazole nitrogen shifted a compound from a CDK9 inhibitor to a selective CDK4 inhibitor.[7]
-
C3 and C5-Substitutions : These positions are directed towards the solvent-exposed region of the ATP pocket. Large and diverse substituents can be placed here to achieve selectivity for a specific kinase and to improve physicochemical properties.
SAR Logic for Kinase Inhibition
Caption: SAR logic for pyrazolyl phenol kinase inhibitors.
Antioxidant Activity
The antioxidant capacity of pyrazolyl phenols is primarily driven by their ability to scavenge free radicals.[1]
-
The Phenolic -OH Group : This is the most critical feature. The molecule's radical scavenging activity is directly related to the ability of this group to donate a hydrogen atom.[9][10]
-
Catechol Moiety : Compounds containing a catechol (dihydroxy-phenyl) moiety exhibit excellent radical scavenging activity, significantly more potent than single-hydroxyl derivatives.[10][11]
-
Electron-Donating Groups : Substituents on the phenolic ring that donate electrons (e.g., -OCH3, -CH3) can stabilize the resulting phenoxy radical, thereby enhancing antioxidant activity.
-
The Pyrazole Ring : While the phenol is the primary actor, the pyrazole ring itself possesses antioxidant properties and can contribute to the overall activity by diminishing lipid peroxidation.[1]
Methodologies for Biological Evaluation
To establish a robust SAR, standardized and reproducible biological assays are essential.
Protocol: In Vitro Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity in cancer cell lines.[17]
-
Cell Plating : Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment : Treat the cells with a serial dilution of the pyrazolyl phenol compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
Cell Fixation : Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4 °C for 1 hour.
-
Washing : Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining : Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement : Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[1][18]
-
Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol. Ascorbic acid is typically used as a positive control.
-
Reaction : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation : Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the test compound. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Perspectives
The pyrazolyl phenol scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The structure-activity relationships discussed herein demonstrate that subtle modifications to the core can lead to profound changes in biological activity and target selectivity. The key takeaways for researchers are:
-
N1-Substitution on the pyrazole ring is a powerful tool for modulating kinase selectivity and overall potency.
-
Substituents on the C5-phenyl ring , particularly halogens, are critical for enhancing anticancer activity.
-
The phenolic hydroxyl group , especially when part of a catechol system, is paramount for potent antioxidant effects.
Future research will likely focus on creating multi-target agents by hybridizing the pyrazolyl phenol core with other pharmacophores.[1] The continued exploration of substitution patterns, guided by computational modeling and robust SAR studies, will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases, from cancer to neurodegenerative disorders.
References
-
Ali, S. M., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. Available at: [Link]
-
Polshettiwar, V. & Kaushik, M. P. (2005). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Yerragunta, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]
-
Rana, K., et al. (2018). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
-
Vetralla, V., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Gok, M. K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Lisurek, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
-
Sanna, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
-
Sharma, V., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Molecular Structure. Available at: [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie. Available at: [Link]
-
Ali, S. M., et al. (2020). Biologically active compounds have pyrazole ring. ResearchGate. Available at: [Link]
-
Rodriguez-Notario, A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Kamal, A., et al. (2015). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Semantic Scholar. Available at: [Link]
-
Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Ali, S. M., et al. (2020). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. Available at: [Link]
-
Bobe, M., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Available at: [Link]
-
Petrović, Z. D., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Letters in Drug Design & Discovery. Available at: [Link]
-
Milovanović, V., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science. Available at: [Link]
-
Yurttaş, L. & Kaplancıklı, Z. A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Synthesis. Available at: [Link]
-
Micale, N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Milovanović, V., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science Publishers. Available at: [Link]
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. japsonline.com [japsonline.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. srrjournals.com [srrjournals.com]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of Novel Pyrazole-Based Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable versatility, stemming from its unique structural and electronic properties, has led to its integration into a multitude of clinically successful drugs.[1][2] The pyrazole nucleus is a cornerstone of numerous approved pharmaceuticals, treating a wide array of diseases.[3][4] Notable examples include the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][4] The metabolic stability of pyrazole derivatives is a significant factor contributing to their prevalence in newly approved drugs.[3]
The broad spectrum of biological activities exhibited by pyrazole-containing compounds is extensive, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[5][6][7] This inherent bioactivity, coupled with the synthetic tractability of the pyrazole core, makes it a focal point for contemporary drug discovery efforts. The ability to readily functionalize the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, enabling the optimization of lead compounds.[1][8]
This guide provides a comprehensive exploration of the discovery of novel pyrazole-based bioactive compounds, from rational design and synthesis to biological evaluation. It is intended to serve as a technical resource for researchers and scientists actively engaged in the field of drug development.
Strategic Approaches to the Synthesis of Pyrazole Derivatives
The synthesis of the pyrazole core is a well-established area of organic chemistry, with a variety of methods available to construct the heterocyclic ring. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Cyclocondensation Reactions
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][9] This versatile reaction allows for the introduction of a wide range of substituents at various positions of the pyrazole ring.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole
-
Reaction Setup: To a solution of a 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a solution of hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.[5]
Modern Synthetic Methodologies
In recent years, a number of innovative methods have been developed to streamline the synthesis of pyrazoles, often offering advantages in terms of efficiency, yield, and environmental impact. These include microwave-assisted synthesis, multicomponent reactions, and the use of novel catalysts.[5][10] For instance, a "one-pot" method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids has been devised, involving the sequential formation of ketones and β-diketones, followed by heterocyclization with hydrazine.[5]
Diagram: Synthetic Strategies for Pyrazole Derivatives
Caption: Key synthetic routes to the pyrazole core.
Discovery and Optimization of Bioactive Pyrazoles
The identification of novel bioactive pyrazole compounds often involves a combination of screening-based approaches and rational drug design.
High-Throughput Screening (HTS)
High-throughput screening allows for the rapid evaluation of large libraries of pyrazole derivatives against a specific biological target. This unbiased approach can lead to the identification of novel hit compounds with unexpected mechanisms of action. A recent study utilized high-throughput virtual screening (HTVS) to identify new pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression.[11][12] This computational approach analyzed thousands of pyrazole compounds, leading to the identification of promising candidates for further development.[11]
Structure-Based Drug Design and Computational Chemistry
Computational chemistry has become an indispensable tool in the design and optimization of pyrazole-based bioactive compounds.[13] Molecular modeling techniques, such as docking studies, can predict the binding modes and affinities of pyrazole derivatives to their biological targets, providing valuable insights for lead optimization.[13] Quantum mechanical calculations and molecular dynamics simulations offer a deeper understanding of the electronic structure and dynamic behavior of these molecules.[13] These computational methods offer a cost-effective and efficient means to identify lead compounds and optimize their pharmacological properties.[13]
Workflow: Integrated Drug Discovery Approach
Caption: A typical workflow for pyrazole-based drug discovery.
Structure-Activity Relationship (SAR) Studies
Once a hit compound is identified, structure-activity relationship (SAR) studies are crucial for optimizing its biological activity and drug-like properties.[14] This involves the systematic modification of the pyrazole scaffold and its substituents to understand how these changes affect potency, selectivity, and pharmacokinetic parameters. For example, SAR studies on pyrazole-based inhibitors of meprin α and β have elucidated the structural requirements for potent and selective inhibition.[15]
Table: Representative Bioactive Pyrazole Derivatives and their Activities
| Compound | Target/Activity | Key Structural Features | Reference |
| Celecoxib | COX-2 Inhibitor | Trifluoromethyl and sulfonamide groups | [3][4] |
| Sildenafil | PDE5 Inhibitor | Fused pyrimidine ring | [2][3] |
| Ruxolitinib | JAK1/2 Inhibitor | Pyrrolopyrimidine core | [3] |
| Crizotinib | ALK/ROS1 Inhibitor | Aminopyridine moiety | [3][4] |
| Niraparib | PARP Inhibitor | Indazole core | [3][16] |
Biological Activities and Therapeutic Applications
The diverse biological activities of pyrazole derivatives have led to their investigation in a wide range of therapeutic areas.[6][7][17]
Anticancer Activity
Numerous pyrazole-containing compounds have demonstrated potent anticancer activity, targeting various aspects of cancer cell biology.[7][18] For instance, pyrazole derivatives have been developed as inhibitors of protein kinases, such as p38 MAP kinase and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[11][19] The FDA has approved several pyrazole-containing drugs for cancer treatment, including Crizotinib and Niraparib.[3][20]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented, with Celecoxib being a prime example of a clinically successful pyrazole-based anti-inflammatory drug.[4][21] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[21]
Antimicrobial Activity
Pyrazole derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[6][17] The pyrazole scaffold can be incorporated into molecules that target essential microbial enzymes or disrupt microbial cell membranes.
Future Perspectives and Conclusion
The discovery of novel pyrazole-based bioactive compounds remains a vibrant and highly promising area of research. The continued development of innovative synthetic methodologies, coupled with the increasing sophistication of computational drug design tools, will undoubtedly accelerate the identification and optimization of new pyrazole-containing drug candidates.[5][13] The integration of multi-scale modeling approaches and machine learning is a future direction that holds immense promise for advancing our understanding and accelerating the discovery of new pyrazole derivatives with therapeutic potential.[13]
The versatility of the pyrazole scaffold, combined with its proven track record in medicinal chemistry, ensures that it will continue to be a valuable source of new therapeutic agents for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of pyrazole-based drug discovery, from synthesis to biological evaluation, with the aim of empowering researchers to contribute to this exciting and impactful field.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org. [Link]
-
Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 101-107. [Link]
-
MDPI Books. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. [Link]
-
Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-956. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1825-1848. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
-
MDPI. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]
-
Löffler, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 304-321. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Al-Ostoot, F. H., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 16(6), 557-573. [Link]
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
Kumar, V., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]
-
El-Sayed, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4873. [Link]
-
Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Authorea Preprints. [Link]
-
Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]
-
ResearchGate. Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]
-
ResearchGate. Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. [Link]
-
ResearchGate. Review: Biologically active pyrazole derivatives. [Link]
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
PubMed Central. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]
-
Kumar, M., & Kumar, A. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Research International, 1-28. [Link]
-
PubMed Central. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
Semantic Scholar. Pyrazole and Its Biological Activity. [Link]
-
ResearchGate. Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
PubMed. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]
-
PubMed. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. [Link]
-
RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Semantic Scholar. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]
-
PubMed Central. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
-
ResearchGate. (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
ResearchGate. Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I | MDPI Books [mdpi.com]
- 9. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 10. scispace.com [scispace.com]
- 11. chemmethod.com [chemmethod.com]
- 12. researchgate.net [researchgate.net]
- 13. eurasianjournals.com [eurasianjournals.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchr.org [jchr.org]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
An In-Depth Technical Guide to the In Silico Modeling of 3-(1H-Pyrazol-3-yl)phenol Interactions for Drug Discovery
Abstract
Part 1: Foundational Concepts: The Molecule and the Method
The Pyrazole-Phenol Scaffold: A Privileged Motif in Medicinal Chemistry
The combination of a pyrazole ring and a phenol group in a single molecule creates a unique chemical entity with significant potential for forming specific and potent interactions with biological macromolecules. The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors.[2] The phenol group provides a hydroxyl moiety, a strong hydrogen bond donor, and an aromatic ring capable of engaging in π-π stacking and hydrophobic interactions.[1] This dual functionality makes compounds like 3-(1H-Pyrazol-3-yl)phenol compelling candidates for enzyme inhibitors or receptor modulators, where precise molecular recognition is key.[1]
Physicochemical Profile of this compound
Before commencing any in silico study, understanding the ligand's basic properties is essential. While extensive experimental data for this specific molecule is not widely available, its properties can be reliably computed. An isomer, 2-(1H-Pyrazol-3-yl)phenol, has a reported melting point of 90-94 °C.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | Computed |
| Molecular Weight | 160.17 g/mol | |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| LogP (Octanol-Water) | ~1.5 - 2.0 | Estimated |
These properties suggest good 'drug-likeness' according to Lipinski's Rule of Five, making it a suitable candidate for further investigation.
The Paradigm of In Silico Modeling in Drug Discovery
Computer-aided drug design (CADD) has revolutionized the pharmaceutical industry by accelerating the discovery process and reducing costs.[6][7] In silico techniques allow for the rapid screening of vast chemical libraries, the prediction of binding affinities, and the elucidation of interaction mechanisms at an atomic level.[5][8] This predictive power enables researchers to prioritize experimental work, focusing resources on the most promising candidates and fostering a 'fail-early, fail-cheap' philosophy.[9] The modern computational workflow often integrates multiple techniques to build a hierarchical and increasingly accurate model of molecular interactions.[7]
Part 2: The Initial Workflow: Target Selection and System Preparation
The success of any structure-based design project hinges on the quality of the initial setup. This phase involves selecting a biologically relevant target and meticulously preparing both the protein and the ligand structures.
Hypothesis-Driven Target Selection
Given the known anti-inflammatory activities of many pyrazole derivatives, a logical starting point is to investigate proteins involved in the inflammation cascade, such as Cyclooxygenase-2 (COX-2).[2] For this guide, we will proceed with COX-2 as our hypothetical target. The goal is to identify a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand, from a public repository like the Protein Data Bank (PDB).[10]
Experimental Protocol: Protein Structure Preparation
The raw crystal structure obtained from the PDB is not immediately ready for modeling. It requires careful preparation to ensure it is chemically correct and computationally tractable.
Causality: This cleaning process is critical. Water molecules can interfere with docking algorithms, missing atoms lead to incorrect force field calculations, and the absence of hydrogens prevents the accurate modeling of hydrogen bonds, a key interaction for our ligand.
Step-by-Step Protocol:
-
Acquisition: Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 6COX for COX-2).
-
Initial Cleaning: Load the structure into a molecular visualization program (e.g., UCSF Chimera, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[11] This is done to create a clean binding site for our docking experiment.
-
Chain Selection: If the biological unit is a multimer, select the chain(s) relevant to the binding site of interest.
-
Repair and Optimization: Use built-in tools to add missing side chains or loop segments where necessary.
-
Protonation: Add polar hydrogens to the protein structure. The ionization states of residues like Histidine, Aspartate, and Glutamate are pH-dependent and crucial for defining the electrostatic landscape of the binding pocket.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the structure to relieve any steric clashes introduced during the preparation steps.
-
Final Output: Save the prepared protein structure in a suitable format, such as .pdb or .pdbqt for use with AutoDock software.[12]
Caption: Workflow for preparing a protein structure for in silico modeling.
Experimental Protocol: Ligand Preparation
The 2D structure of this compound must be converted into a low-energy 3D conformation.
Step-by-Step Protocol:
-
2D Structure Generation: Draw the molecule in a chemical sketcher (e.g., ChemDraw, PubChem Sketcher).
-
Conversion to 3D: Convert the 2D drawing into a 3D structure.
-
Energy Minimization: This is the most critical step. Use a suitable force field (e.g., MMFF94) to perform a thorough energy minimization. This ensures the ligand's bond lengths, angles, and dihedral angles are in a low-energy, physically realistic conformation.
-
Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges) which are essential for calculating electrostatic interactions during docking.
-
Final Output: Save the prepared ligand in the appropriate format (e.g., .mol2, .pdbqt).
Part 3: Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring value.[8][13]
Core Principles: Sampling and Scoring
Docking is a two-part problem:[8]
-
Sampling Algorithm: Explores the vast conformational space of the ligand within the binding site to generate a wide variety of possible binding poses.
-
Scoring Function: A mathematical model that estimates the binding free energy for each pose. Lower scores typically indicate more favorable binding.[13]
Trustworthiness: It is crucial to understand that the docking score is an estimation, not an exact measurement of binding affinity. Its primary utility lies in ranking different compounds or different poses of the same compound. Validation through redocking a known ligand is a fundamental step to ensure the docking protocol can reproduce experimentally observed binding modes.
Detailed Protocol: Rigid Receptor Docking with AutoDock Vina
This protocol assumes the protein is rigid while the ligand is flexible.
Step-by-Step Protocol:
-
Input Files: Load the prepared protein (.pdbqt) and ligand (.pdbqt) files into the docking software interface (e.g., PyRx, UCSF Chimera).[11][12][14]
-
Define the Binding Site (Grid Box): Define a three-dimensional box centered on the active site of the protein. The size of this box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it.[13]
-
Set Docking Parameters: Specify the exhaustiveness of the search, which controls the computational effort spent on finding the best pose. A higher exhaustiveness increases the likelihood of finding the global minimum but requires more time.
-
Run the Simulation: Execute the docking calculation. AutoDock Vina will generate a set of binding poses (typically 9-10) for the ligand, ranked by their scoring function.
-
Analyze Results: The output will provide the binding affinity (in kcal/mol) and the atomic coordinates for each pose.
Data Interpretation and Visualization
The primary output of a docking simulation is quantitative (the score) and structural (the pose).
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -9.2 | Ser530, Tyr385 | Hydrogen Bond |
| 2 | -8.8 | Arg120 | Hydrogen Bond, Salt Bridge |
| 3 | -8.5 | Leu352, Val523 | Hydrophobic |
Visualization: The most insightful analysis comes from visualizing the top-ranked pose within the protein's active site. Examine the specific interactions—hydrogen bonds, hydrophobic contacts, π-π stacking—that stabilize the complex. This structural information is invaluable for guiding future lead optimization efforts.
Part 4: Molecular Dynamics (MD) Simulation: Assessing Stability
While docking provides a static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the stability of the ligand-protein complex over time in a simulated physiological environment.[15] MD simulations address this by modeling the atomic motions of the system.[16]
Rationale: Why Move Beyond a Static Picture?
Causality: A high-scoring docking pose may not be stable. The protein may need to undergo conformational changes to accommodate the ligand, or the initial interactions may be transient. MD simulation validates the docking result by assessing whether the ligand remains securely bound in its predicted pose over a period of nanoseconds.[15]
Detailed Protocol: GROMACS Simulation Workflow
This protocol outlines the major steps for running an MD simulation of the top-ranked protein-ligand complex from docking.
Step-by-Step Protocol:
-
System Setup: The protein-ligand complex is placed in a simulation box.
-
Solvation: The box is filled with explicit water molecules to mimic the aqueous cellular environment.
-
Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's charge and achieve a physiological salt concentration.
-
Minimization: The energy of the entire system is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is stabilized. This is a critical self-validating step to ensure the simulation starts from a stable state.
-
Production Run: The simulation is run for a set period (e.g., 50-100 nanoseconds), during which the trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.
Caption: A generalized workflow for Molecular Dynamics (MD) simulation.
Key Analyses and Data Interpretation
Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms over time compared to the starting structure. A stable, converging RMSD plot indicates that the protein has reached equilibrium and is not undergoing major structural changes.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values in active site loops can indicate flexibility that may be important for ligand binding.
| Analysis Metric | Result (Hypothetical) | Interpretation |
| Protein RMSD | Converged at 0.2 nm | The overall protein structure is stable. |
| Ligand RMSD | Stable at 0.1 nm (relative to protein) | The ligand remains stably bound in its initial pose. |
| Active Site RMSF | Low fluctuation | The binding pocket residues are stable, maintaining key interactions. |
Part 5: Advanced Methods: Pharmacophore-Guided Discovery
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[17][18][19]
Rationale and Application
Pharmacophore models can be generated either from a set of known active ligands (ligand-based) or from the interaction pattern of a single ligand in a protein's active site (structure-based).[18]
Causality: Integrating pharmacophore modeling with docking creates a more intelligent and efficient virtual screening workflow.[17] A pharmacophore model acts as a rapid filter, discarding molecules from a large database that do not possess the essential features for binding. This significantly reduces the number of compounds that need to undergo the more computationally expensive docking process, focusing efforts on molecules with a higher probability of being active.
Caption: Integrated workflow combining pharmacophore and docking screens.
Part 6: Conclusion: Towards Validated Discovery
This guide has outlined a rigorous, multi-step in silico workflow for investigating the interactions of this compound. The process is designed to be self-validating at each stage, from the careful preparation of structures to the dynamic assessment of complex stability.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark.
- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?.
- RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.
- ResearchGate. (2025). The impact of pharmacophore modeling in drug design.
- YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.
- ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
- PubMed. (n.d.). In Silico Validation of AI-Assisted Drugs in Healthcare.
- Slideshare. (n.d.). Pharmacophore modeling.
- BenchChem. (2025). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes.
- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes.
- VPH Institute. (2019). In silico models for drug development: tackling the validation challenge.
- YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.
- YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking.
- PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- Sapio Sciences. (2026). 2026: the year AI stops being optional in drug discovery.
- Smolecule. (n.d.). 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol.
- PubMed Central. (n.d.). A Guide to In Silico Drug Design.
- PubMed Central. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs.
- Journal of Pharmaceutical Research International. (2024). Drug Discovery Tools and In Silico Techniques: A Review.
- MDPI. (n.d.). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery.
- Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
- ResearchGate. (2024). The importance of in-silico studies in drug discovery.
- Pharma Excipients. (2023). A Guide to In Silico Drug Design.
- Patsnap Synapse. (2025). What is in silico drug discovery?.
- ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
- ResearchGate. (2022). A Guide to In Silico Drug Design.
- PubMed Central. (2023). Toward In Silico Design of Protein–Protein Interaction Stabilizers.
- ACS Publications. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein.
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- ChemSynthesis. (2025). 3-[4-(1H-pyrazol-3-yl)phenyl].
- PubChem. (n.d.). 3-(1H-Pyrazol-3-yl)aniline.
- PubChem. (n.d.). 3-phenyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-3-yl)phenol.
- ResearchGate. (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols.
- BLDpharm. (n.d.). 3-(1H-Pyrazol-1-yl)phenol.
- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- ResearchGate. (2025). Pyrazol-3-ones, Part 1: Synthesis and Applications.
- PubChem. (n.d.). 4-(3-Amino-1h-Pyrazol-4-Yl)phenol.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. Buy 3-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol [smolecule.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. What is in silico drug discovery? [synapse.patsnap.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 19. rasalifesciences.com [rasalifesciences.com]
- 20. vph-institute.org [vph-institute.org]
- 21. tandfonline.com [tandfonline.com]
- 22. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] First described by Ludwig Knorr in 1883, this aromatic system has demonstrated remarkable versatility, forming the core of numerous compounds with a wide spectrum of biological activities.[2][3] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging with a diverse array of biological targets.[4][5] This guide provides a comprehensive overview of the pyrazole scaffold, from its fundamental synthetic routes to its profound impact on contemporary drug discovery, offering field-proven insights for professionals in the pharmaceutical sciences. The presence of the pyrazole moiety in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the anti-obesity drug Rimonabant, underscores its therapeutic significance and proven pharmacological potential.[6][7]
Foundational Chemistry and Synthetic Strategies
The chemical reactivity and structural features of the pyrazole ring are pivotal to its utility in drug design. The presence of two nitrogen atoms imparts a unique electronic distribution, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.[8] The tautomeric nature of the pyrazole ring, where the proton on the nitrogen atom can shift between the two nitrogen atoms, also plays a crucial role in its chemical behavior and biological activity.[9][10]
Core Synthetic Methodologies
The construction of the pyrazole nucleus can be broadly categorized into several key strategies, each offering distinct advantages in terms of regioselectivity and substituent diversity.
1. Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This classical and widely employed method, often referred to as the Knorr pyrazole synthesis, involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[10][11] The choice of substituted hydrazines and dicarbonyl precursors allows for the introduction of a wide range of functional groups onto the pyrazole core.[12]
Experimental Protocol: Knorr Pyrazole Synthesis
Objective: To synthesize a substituted pyrazole via cyclocondensation.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
2. 1,3-Dipolar Cycloaddition: This powerful and highly regioselective method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[10][11] This approach offers excellent control over the substitution pattern of the resulting pyrazole.
3. Multicomponent Reactions (MCRs): MCRs have gained prominence as an efficient and atom-economical strategy for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials.[11][13] These reactions often proceed with high yields and allow for the rapid generation of diverse chemical libraries for biological screening.
Caption: Major synthetic routes to pyrazole scaffolds.
The Broad Spectrum of Biological Activities
The pyrazole scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a wide range of diseases.[1][9] The ability to readily modify the substituents at various positions of the pyrazole ring allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[14]
| Therapeutic Area | Target/Mechanism of Action | Example Drug(s) |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition | Celecoxib, Deracoxib |
| Anticoagulant | Factor Xa inhibition | Apixaban |
| Anti-obesity | Cannabinoid receptor 1 (CB1) antagonist | Rimonabant (withdrawn) |
| Anticancer | Kinase inhibition (e.g., ALK, MET, VEGFR2) | Crizotinib, Ruxolitinib |
| Antiviral | Inhibition of viral replication enzymes | - |
| Antimicrobial | Disruption of microbial cell processes | - |
| Neuroprotective | Modulation of CNS receptors | - |
Table 1: Diverse Therapeutic Applications of Pyrazole-Containing Drugs.[6][7][8][15]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. SAR studies have been instrumental in optimizing the therapeutic potential of these compounds. For instance, in the case of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be crucial for potent and selective activity.[16][17] A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were identified as key structural requirements for high affinity to the CB1 receptor.[16][17]
Caption: Structure-Activity Relationship (SAR) of pyrazole scaffolds.
Case Study: Celecoxib - A Landmark in Selective COX-2 Inhibition
Celecoxib is a prominent example of a successful drug molecule built upon a pyrazole scaffold. It functions as a selective cyclooxygenase-2 (COX-2) inhibitor, exerting potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][15] The diaryl-substituted pyrazole core of celecoxib is crucial for its selective binding to the COX-2 enzyme. The sulfonamide moiety on one of the phenyl rings plays a key role in interacting with a specific side pocket in the COX-2 active site, an interaction that is not possible with the COX-1 isoform.
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a fertile ground for drug discovery and development.[12] Ongoing research is focused on exploring novel synthetic methodologies to access more complex and diverse pyrazole derivatives. Furthermore, the application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is accelerating the rational design of new pyrazole-based therapeutic agents with improved efficacy and safety profiles.[4] The remarkable versatility and proven track record of the pyrazole nucleus ensure its enduring importance in the quest for innovative medicines to address unmet medical needs.
References
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Vertex AI Search.
- Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 108.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2018). Journal of Chemical Sciences, 130(7), 89.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2015). International Journal of Pharmaceutical Sciences and Research, 6(5), 1845-1861.
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy & Bioallied Sciences, 5(1), 2-10.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 638102.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 787-805.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(9), 2696.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022).
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(19), 6543.
- A review on Chemistry and Therapeutic effect of Pyrazole. (2018). Ignited Minds Journals.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(16), 4799.
- Some commercially available drugs containing pyrazole skeleton. (2022).
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances, 13(30), 20836-20857.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]
Methodological & Application
Synthesis of 3-(1H-Pyrazol-3-yl)phenol Derivatives: An Application Note and Detailed Protocol
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities.[1] Derivatives of 3-(1H-pyrazol-3-yl)phenol, in particular, have garnered significant interest from researchers in drug discovery due to their potential as anti-inflammatory, analgesic, and anticancer agents. The strategic combination of the pyrazole and phenol moieties provides a versatile scaffold for developing targeted therapies. This application note provides a detailed, field-proven protocol for the synthesis of this compound derivatives, emphasizing the underlying chemical principles and offering practical insights for successful execution in a research setting.
The synthetic strategy outlined herein is a robust and widely adopted two-step process. The first step involves a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with hydrazine hydrate in the second step to yield the desired pyrazole derivative. This methodology is not only efficient but also highly adaptable for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Synthetic Strategy Overview: A Two-Step Approach to Pyrazole Formation
The synthesis of this compound derivatives is efficiently achieved through a two-step reaction sequence, as illustrated in the workflow diagram below. The initial step is a base-catalyzed Claisen-Schmidt condensation between 3-hydroxyacetophenone and a substituted aromatic aldehyde to form a 3'-hydroxychalcone intermediate. The subsequent step involves the cyclization of this chalcone with hydrazine hydrate to construct the pyrazole ring.
Sources
Application Note: 3-(1H-Pyrazol-3-yl)phenol as a Versatile Synthon in Modern Organic and Medicinal Chemistry
Introduction
In the landscape of medicinal chemistry, pyrazole and phenol moieties are considered "privileged structures" due to their frequent appearance in a wide array of pharmacologically active compounds.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and a rigid scaffold for orienting substituents.[3][4] Similarly, the phenol group is a crucial pharmacophore, acting as a hydrogen bond donor and a precursor for various ether and ester linkages. The compound 3-(1H-Pyrazol-3-yl)phenol integrates both of these critical functionalities into a single, stable, and synthetically versatile building block.
This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will explore its reactivity profile and provide detailed, field-proven protocols for its selective functionalization, demonstrating its utility in constructing complex molecular architectures, particularly those relevant to kinase inhibitor discovery.[5][6]
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound stems from its three distinct reactive sites: the acidic phenolic hydroxyl group, the moderately acidic pyrazole N1-proton, and the nucleophilic pyrazole N2-nitrogen. Selective functionalization can be achieved by carefully controlling reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [7] |
| Molecular Weight | 160.17 g/mol | [7] |
| Appearance | Off-white to light brown solid | --- |
| XlogP (predicted) | 1.5 | [7] |
| pKa (Phenol OH) | ~9-10 (estimated) | --- |
| pKa (Pyrazole NH) | ~14 (estimated) | --- |
The significant difference in acidity between the phenolic proton and the pyrazole N-H proton is the cornerstone of its selective chemistry. The phenol can be selectively deprotonated using mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃), enabling preferential O-functionalization. In contrast, deprotonation of the pyrazole N-H typically requires stronger bases (e.g., NaH, KHMDS), allowing for subsequent N-alkylation or N-arylation.
Key Synthetic Transformations and Protocols
The strategic manipulation of the three reactive sites allows for a modular approach to library synthesis. We present detailed protocols for three fundamental transformations.
Application 1: Selective O-Alkylation (Etherification)
The phenolic hydroxyl is the most acidic site, making it straightforward to functionalize selectively. The following Williamson ether synthesis protocol is robust and high-yielding. The choice of a mild base like potassium carbonate is critical to prevent competitive reaction at the pyrazole nitrogen.
Protocol 1: Synthesis of 3-(3-Methoxyphenyl)-1H-pyrazole
-
Rationale: This protocol demonstrates the selective alkylation of the phenolic hydroxyl group. Cesium carbonate is used as a base to enhance nucleophilicity of the phenoxide, and DMF is a suitable polar aprotic solvent.
-
Materials:
-
This compound (1.0 eq, 1.0 g, 6.24 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq, 3.05 g, 9.36 mmol)
-
Methyl Iodide (CH₃I) (1.2 eq, 0.47 mL, 7.49 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (25 mL)
-
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.
-
Stir the solution until the starting material is fully dissolved.
-
Add cesium carbonate to the solution. The mixture may become a slurry.
-
Stir the mixture at room temperature for 20 minutes to ensure complete formation of the phenoxide.
-
Slowly add methyl iodide dropwise via syringe.
-
Stir the reaction at room temperature for 4-6 hours. Monitor reaction progress by TLC (e.g., 30% EtOAc in Hexanes).
-
Upon completion, quench the reaction by pouring it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
-
Application 2: N-Arylation of the Pyrazole Ring
N-Arylation introduces significant molecular complexity and is a key step in the synthesis of many targeted therapies.[8] Palladium- or copper-catalyzed cross-coupling reactions are commonly employed. The following protocol describes a general Buchwald-Hartwig N-arylation. Note that this reaction can produce a mixture of N1 and N2 isomers, which often require chromatographic separation.
Protocol 2: Synthesis of 1-Aryl-3-(3-hydroxyphenyl)-1H-pyrazole
-
Rationale: This protocol utilizes a palladium catalyst with a specialized ligand to facilitate the coupling of an aryl halide with the pyrazole nitrogen.[9] A strong base is required to deprotonate the pyrazole N-H.
-
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Dioxane or Toluene, anhydrous
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the aryl bromide, K₃PO₄, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous dioxane or toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the N1 and N2 isomers and isolate the desired product(s).
-
Application 3: C-C Bond Formation via Phenol-to-Triflate Activation and Suzuki Coupling
To functionalize the carbon backbone, the phenol can be converted into an excellent leaving group, such as a triflate. This "activates" the position for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.[10][11]
Protocol 3: Two-Step Synthesis of 3-(3-Aryl-phenyl)-1H-pyrazole
-
Rationale: This powerful two-step sequence transforms the C-O bond of the phenol into a C-C bond.[12] The first step creates a triflate, a pseudohalide suitable for oxidative addition to a Pd(0) catalyst. The second step is the classic Suzuki-Miyaura cross-coupling.[13]
-
Step A: Triflate Formation
-
Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.
-
Quench with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate. The crude triflate is often used directly in the next step after ensuring removal of pyridine.
-
-
Step B: Suzuki-Miyaura Coupling
-
To a flask containing the crude pyrazolylphenyl triflate (1.0 eq), add the desired arylboronic acid (1.5 eq) and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 ratio).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 90 °C and stir for 8-16 hours until TLC or LC-MS indicates consumption of the triflate.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the biaryl product.
-
Case Study: Assembly of a Kinase Inhibitor Scaffold
The protocols described above can be combined in a modular fashion to rapidly assemble libraries of potential kinase inhibitors. Many kinase inhibitors utilize a substituted heterocyclic core that presents specific hydrogen bond donors and acceptors to the kinase hinge region, along with hydrophobic groups that occupy other pockets.[5]
The workflow below illustrates the synthesis of a generic inhibitor scaffold starting from this compound.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
The resulting N-aryl, O-alkyl pyrazolylphenol scaffold possesses key pharmacophoric features. The pyrazole N-H can act as a hydrogen bond donor, while the adjacent N2 atom acts as an acceptor, mimicking the adenine portion of ATP and binding to the kinase hinge region.
Caption: Generic binding mode of a pyrazole inhibitor in a kinase ATP pocket.
Summary and Future Outlook
This compound is a powerful and cost-effective building block that provides a direct entry into diverse chemical spaces. The distinct reactivity of its functional groups allows for controlled, stepwise elaboration into complex molecules. The protocols outlined herein provide a reliable foundation for synthesizing libraries of compounds for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Future work may focus on developing more regioselective N1/N2 functionalization methods and exploring the utility of the C4 and C5 positions of the pyrazole ring for further diversification.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.).
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.).
- Pharmacological Activities of Pyrazolone Deriv
- Pharmacological activities of pyrazolone derivatives. (2013). Journal of Advanced Scientific Research, 4(4).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
- This compound (C9H8N2O). (n.d.). PubChemLite.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Archive for Organic Chemistry, 2011(11).
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). PMC.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Suzuki reaction. (n.d.). Wikipedia.
- Recent advances in the therapeutic applic
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application of Pyrazole Compounds as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold in Kinase-Targeted Drug Discovery
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The aberrant activity of these enzymes is a hallmark of numerous diseases. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have led to the development of numerous successful therapeutic agents.[1] Pyrazole-based compounds have shown remarkable efficacy as inhibitors of a wide range of kinases, including tyrosine kinases (e.g., ALK, c-Met, RET) and serine/threonine kinases (e.g., Aurora kinases, CDKs, JAKs), leading to several FDA-approved drugs.[1][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazole compounds as kinase inhibitors. It delves into the mechanistic basis of their action, provides detailed protocols for their evaluation, and discusses the critical aspects of data interpretation and structure-activity relationship (SAR) to guide inhibitor design and optimization.
Mechanism of Action: How Pyrazole Inhibitors Target Kinases
The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. The pyrazole core can act as a bioisostere for the adenine ring of ATP, effectively occupying the adenine-binding region in the kinase catalytic site.[1] The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of the binding affinity and inhibitory activity of many pyrazole compounds.
Beyond simple ATP competition, the versatility of the pyrazole scaffold allows for the introduction of various substituents at different positions, enabling fine-tuning of potency and selectivity. These substituents can form additional interactions with other regions of the ATP-binding site, such as the hydrophobic pocket, the ribose-binding pocket, and the phosphate-binding region, thereby enhancing affinity and specificity for the target kinase. Some pyrazole-containing drugs, like Asciminib, are allosteric inhibitors, binding to a site distinct from the ATP pocket to induce a conformational change that inactivates the kinase.[4]
Key Signaling Pathways Targeted by Pyrazole Kinase Inhibitors
The dysregulation of kinase signaling pathways is a fundamental driver of many cancers. Pyrazole inhibitors have been successfully developed to target key nodes in these pathways.
Caption: A typical workflow for the discovery and validation of pyrazole-based kinase inhibitors.
Protocols for Kinase Inhibitor Evaluation
The following protocols are provided as templates and should be optimized for the specific kinase and pyrazole compound under investigation.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. [5]It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity. [6] Materials:
-
Recombinant Kinase of interest
-
Kinase-specific peptide substrate
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO. A common starting range is from 100 µM to 1 nM. Then, dilute the compounds in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted pyrazole inhibitor or vehicle (DMSO) to the wells of the plate.
-
Add 10 µL of a solution containing the kinase and its specific peptide substrate in kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of ATP solution (the concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors). [7][8]3. Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding of the pyrazole inhibitor to its target kinase in living cells, providing a more physiologically relevant measure of potency. [9] Principle: The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. An inhibitor that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal. [9] Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein of interest.
-
NanoBRET™ Kinase Tracer (specific for the kinase family).
-
Pyrazole inhibitor stock solution.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well or 384-well plates.
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm and 600 nm).
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole inhibitor in Opti-MEM®.
-
Add the diluted inhibitor to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Tracer and Substrate Addition:
-
Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM®.
-
Add this solution to the wells.
-
-
Incubation: Incubate the plate at room temperature, protected from light, for a short period (e.g., 15 minutes).
-
Data Acquisition: Measure the luminescence at both the donor (e.g., 450 nm) and acceptor (e.g., 600 nm) wavelengths.
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.
-
Protocol 3: Kinase Selectivity Profiling
Assessing the selectivity of a pyrazole inhibitor is crucial to understand its potential off-target effects and to ensure that its biological activity is due to the inhibition of the intended target. [10] Principle: The inhibitor is tested at a fixed concentration (or a range of concentrations) against a large panel of purified kinases. The percent inhibition for each kinase is determined, providing a selectivity profile. [10]This is often performed by specialized contract research organizations.
Procedure:
-
Panel Selection: Choose a kinase panel that is appropriate for the inhibitor's intended target family and potential off-targets. Panels can range from dozens to hundreds of kinases. [10]2. Assay Performance: The inhibitor is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) in a primary screen. The assays used are typically biochemical assays like those described in Protocol 1.
-
Data Analysis:
-
The percent inhibition for each kinase is calculated.
-
The data is often visualized as a dendrogram (kinome tree) or a bar chart to easily identify off-target kinases.
-
For significant off-targets (e.g., >50% inhibition), full IC50 curves should be generated to determine the potency of the inhibitor against these kinases.
-
-
Selectivity Score Calculation: Various metrics, such as the selectivity score (S-score), can be calculated to quantify the selectivity of the compound.
Data Presentation and Interpretation
Clear and concise presentation of data is paramount for making informed decisions in a drug discovery project.
Table 1: FDA-Approved Pyrazole-Based Kinase Inhibitors
| Drug Name | Primary Kinase Target(s) | Approved Indications (Examples) |
| Crizotinib | ALK, c-Met | Non-Small Cell Lung Cancer (NSCLC) |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera [] |
| Asciminib | Bcr-Abl (allosteric) | Chronic Myeloid Leukemia (CML) [4] |
| Encorafenib | B-raf | Melanoma, Colorectal Cancer [1] |
| Erdafitinib | FGFR | Bladder Cancer [1] |
| Pralsetinib | RET | NSCLC, Thyroid Cancer [1] |
| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor (GIST) [1] |
| Pirtobrutinib | BTK | Mantle Cell Lymphoma [1] |
Table 2: In Vitro Potency of Selected Pyrazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 | Kd | Ki | Reference |
| Afuresertib | Akt1 | 1.3 nM | 0.08 nM | [12] | |
| Akt2 | 2 nM | [12] | |||
| Akt3 | 2.6 nM | [12] | |||
| Ruxolitinib | JAK1 | ~3 nM | [1][12] | ||
| JAK2 | ~3 nM | [1][12] | |||
| JAK3 | ~430 nM | [1][12] | |||
| Asciminib | Bcr-Abl | 0.5 nM | 0.5-0.8 nM | [12] | |
| AT7519 | CDK2 | 24 nM | [13] | ||
| CDK5 | 23 nM | [13] |
Structure-Activity Relationship (SAR) of Pyrazole Kinase Inhibitors
The development of potent and selective pyrazole kinase inhibitors relies heavily on understanding the SAR. This involves systematically modifying the pyrazole scaffold and observing the effects on biological activity.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.
Key SAR Insights for Pyrazole Kinase Inhibitors:
-
Substituents on the Pyrazole Ring:
-
N1-Position: This position is often solvent-exposed, allowing for the introduction of various groups to modulate physicochemical properties like solubility without significantly impacting binding affinity. [2]However, in some cases, substitution at this position can influence selectivity.
-
C3-Position: Substituents at this position often project towards the "gatekeeper" residue and the hydrophobic back pocket of the kinase. Bulky hydrophobic groups can enhance potency and selectivity.
-
C4-Position: This position is often involved in interactions with the ribose-binding pocket. Introducing groups that can form hydrogen bonds can improve affinity.
-
C5-Position: Substituents here can interact with the solvent-exposed region or with residues near the hinge.
-
-
Importance of Other Moieties: While the pyrazole core is crucial, the other parts of the molecule are equally important. Often, pyrazole inhibitors contain additional aromatic or heterocyclic rings that make further interactions within the ATP-binding site, contributing significantly to the overall potency and selectivity profile. [1]For instance, in CDK inhibitors, a phenyl group attached to the pyrazole can interact with key residues like Gly11, Glu12, and Gln132. [2]
Conclusion and Future Perspectives
Pyrazole-containing compounds represent a highly successful class of kinase inhibitors, with a significant and growing number of approved drugs. Their synthetic accessibility and the well-understood principles of their interaction with the kinase ATP-binding site make them an attractive starting point for new drug discovery campaigns. Future efforts in this field will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, as well as exploring novel pyrazole-based scaffolds that can overcome acquired resistance to existing therapies. The application of advanced computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the discovery of the next generation of pyrazole-based kinase inhibitors for a wide range of human diseases.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Schattel, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 805. [Link]
-
Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(506), eaan0646. [Link]
-
Robers, M. B., et al. (2015). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Metz, J. T., et al. (2012). Targeted kinase selectivity from kinase profiling data. Journal of Chemical Information and Modeling, 52(4), 1037-1046. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase.... ResearchGate. [Link]
-
Zhang, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903-933. [Link]
-
Antal, H., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Taleb, E. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Le-Deygen, I., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(19), 6296. [Link]
-
Roskoski, R. Jr. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Pharmacological Research, 103, 138-152. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Khan, S. A., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Current Medicinal Chemistry, 32. [Link]
-
El-Damasy, A. K., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(15), 2795. [Link]
-
Taleb, E. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
ResearchGate. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) | Request PDF. ResearchGate. [Link]
-
Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157. [Link]
-
Wurz, R. P., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4724-4728. [Link]
-
Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Pyrazoles
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents, including anti-inflammatory, anticancer, and anti-infective drugs.[1][2] The functionalization of the pyrazole core, particularly through N-alkylation, is a critical strategy for modulating the compound's pharmacokinetic and pharmacodynamic properties. By introducing alkyl substituents on one of the ring's nitrogen atoms, researchers can fine-tune lipophilicity, metabolic stability, and target-binding affinity.
However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge: controlling the regioselectivity. The two nitrogen atoms of the pyrazole ring (N1 and N2) often exhibit similar nucleophilicity, leading to the formation of a mixture of regioisomers which can be difficult to separate.[1][3] This guide provides a comprehensive overview of the mechanistic principles governing N-alkylation and offers detailed, field-proven protocols for achieving high yields and, where applicable, high regioselectivity. We will explore classical methods, modern catalytic approaches, and green chemistry techniques to provide a robust toolkit for researchers in drug discovery and chemical development.
Mechanistic Overview: The Challenge of Regioselectivity
The core challenge in the N-alkylation of unsymmetrical pyrazoles is controlling which of the two adjacent nitrogen atoms acts as the nucleophile. The pyrazole N-H proton is tautomeric, rapidly exchanging between the N1 and N2 positions. Deprotonation with a base generates a pyrazolide anion, where the negative charge is delocalized across the N-N bond. The subsequent alkylation can then occur at either nitrogen.
The final product ratio is determined by a combination of electronic and steric factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring (at positions 3 or 5) will sterically hinder the adjacent nitrogen atom, directing the incoming alkylating agent to the less hindered nitrogen.[4] This is often the most dominant factor in controlling regioselectivity.
-
Electronic Effects: Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.
-
Reaction Conditions: The choice of base, cation, solvent, and temperature can significantly influence the isomer ratio.[1] For instance, the nature of the cation associated with the pyrazolide anion can influence the site of alkylation.[5]
Caption: Regioselectivity in the N-alkylation of an unsymmetrical pyrazole.
Experimental Protocols
This section details several robust methods for the N-alkylation of pyrazoles. The choice of method will depend on the substrate's reactivity, stability, and the desired scale of the reaction.
Protocol 1: Classical N-Alkylation with Sodium Hydride
This is a widely adopted and highly effective method, particularly for gram-scale synthesis. It utilizes a strong, non-nucleophilic base to ensure complete deprotonation of the pyrazole.
Causality: Sodium hydride (NaH) irreversibly deprotonates the pyrazole to form the sodium pyrazolide salt and hydrogen gas. This drives the reaction to completion. Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophilic attack of the pyrazolide anion.[6]
Materials:
-
1H-pyrazole derivative (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add NaH (1.2 eq).[6]
-
Solvent Addition: Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and then add anhydrous DMF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve the 1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Reaction Evolution: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed. After gas evolution ceases, the mixture is typically stirred for another 30 minutes to ensure complete deprotonation.[6]
-
Alkylation: Add the alkyl halide (1.1 eq), either neat or dissolved in a small amount of DMF, dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography.[6]
Caption: General workflow for classical N-alkylation using NaH/DMF.
Protocol 2: Phase Transfer Catalysis (PTC)
PTC is an excellent green chemistry approach that often allows for reactions to be run under solvent-free conditions, simplifying workup and reducing waste.[7] It is particularly effective for N-alkylation.[8]
Causality: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the pyrazolide anion from the solid phase (or aqueous phase) to the organic phase where the alkylating agent resides. This allows the reaction to proceed efficiently at the interface of the two phases.[8]
Materials:
-
1H-pyrazole derivative (1.0 eq)
-
Alkyl halide (1.0 eq)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃), solid (2.0-3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (3-5 mol%)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, combine the 1H-pyrazole (1.0 eq), the solid base (e.g., powdered KOH, 3.0 eq), and TBAB (0.03 eq).[8]
-
Alkylation: Add the alkyl halide (1.0 eq) to the solid mixture.
-
Reaction: Stir the mixture vigorously at a temperature between 50-80 °C. For highly reactive alkyl halides, room temperature may be sufficient.
-
Reaction Monitoring: The reaction is typically complete within 1-5 hours. Monitor progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, add water and ethyl acetate to the flask.
-
Purification: Separate the organic layer, extract the aqueous layer with more ethyl acetate, combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product can be purified by distillation or column chromatography.[8]
Data Presentation: Comparison of PTC Conditions
| Alkyl Halide | Base | Catalyst | Conditions | Yield | Reference |
| n-Butyl Bromide | KOH | TBAB | Solvent-free, 80°C, 1h | 92% | [8] |
| Benzyl Chloride | KOH | TBAB | Solvent-free, 80°C, 1h | 95% | [8] |
| Methyl Iodide | KOH | TBAB | Solvent-free, 50°C, 1h | 90% | [8] |
| Propargyl Bromide | K₂CO₃ | TBAB | Solvent-free, 50°C, 2h | 85% | [8] |
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for N-alkylation when the substrate is sensitive to strongly basic conditions.[4][9] It proceeds under neutral conditions.
Causality: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activate an alcohol to facilitate nucleophilic substitution by a suitable pronucleophile (pKa < 13), in this case, the pyrazole N-H.[10]
Materials:
-
1H-pyrazole derivative (1.2 eq)
-
Primary or secondary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Setup: To a solution of the alcohol (1.0 eq), 1H-pyrazole (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF, cool the mixture to 0 °C under a nitrogen atmosphere.[10]
-
Reagent Addition: Add the DIAD or DEAD (1.5 eq) dropwise to the cooled, stirred solution. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[10]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue contains the product and a significant amount of byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Purification is typically achieved by column chromatography. It can sometimes be advantageous to triturate the crude mixture with a solvent like diethyl ether to precipitate out some of the triphenylphosphine oxide before chromatography.
Protocol 4: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis is a green and efficient method that can dramatically reduce reaction times from hours to minutes and often improves yields.[7][11]
Causality: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates. This can allow for the use of greener solvents like water or ethanol.[12][13]
Materials:
-
1H-pyrazole derivative (1.0 eq)
-
Alkyl dihalide or halide (1.1 eq)
-
Mild base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Water, Ethanol, DMF)
Step-by-Step Procedure:
-
Setup: In a microwave reaction vial, combine the 1H-pyrazole (1.0 eq), alkylating agent (1.1 eq), and a mild base in a suitable solvent.[12]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).[13]
-
Workup: After the reaction, cool the vial to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Summary of Methodologies
| Method | Key Reagents | Advantages | Disadvantages | Best For |
| Classical | NaH, Alkyl Halide, DMF | High yield, reliable, widely applicable | Requires strictly anhydrous conditions, strong base | General purpose, scale-up |
| PTC | KOH/K₂CO₃, TBAB | Often solvent-free, simple workup, green | May require elevated temperatures | Green synthesis, industrial applications[8] |
| Mitsunobu | Alcohol, PPh₃, DIAD/DEAD | Mild, neutral conditions | Stoichiometric byproducts, difficult purification | Base-sensitive substrates[4] |
| Microwave | Base, Alkyl Halide | Extremely fast, high yields, green solvents | Requires specialized equipment | High-throughput synthesis, optimization[7][12] |
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters - ACS Publications. [Link]
-
Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Portal de recerca UAB. [Link]
-
Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem. [Link]
-
Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. [Link]
-
Alkylation of pyrazolones via the mitsunobu reaction. LookChem. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. VU Study Tour. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. [Link]
-
European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Alkylation of Pyrazolones via the Mitsunobu Reaction. J-GLOBAL. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
- 12. tandfonline.com [tandfonline.com]
- 13. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Assay Development for Testing Pyrazole-Based Compounds
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its remarkable versatility allows it to target a wide range of biological entities, including protein kinases, enzymes, and G-protein coupled receptors.[2][3] This application note provides a comprehensive guide for researchers on developing robust and reliable biochemical and cell-based assays for screening and characterizing pyrazole-based compounds. We present a strategic, multi-tiered approach, beginning with high-throughput primary screens and progressing to detailed secondary and cellular target engagement assays. This guide explains the rationale behind specific technology choices, provides detailed, field-tested protocols for key assays, and outlines best practices for data analysis and quality control, ensuring the generation of high-quality, actionable data in drug discovery campaigns.
Background: The Privileged Pyrazole Scaffold
The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][4] This structure is considered "privileged" in drug discovery due to several key features:
-
Hydrogen Bonding: The N-1 position can act as a hydrogen bond donor, while the N-2 position can act as a hydrogen bond acceptor, facilitating strong interactions with protein targets.[1]
-
Structural Rigidity: The aromatic ring provides a rigid core, which helps in orienting substituents into optimal binding conformations within a target's active site.
-
Synthetic Tractability: The pyrazole ring is readily synthesized and modified, allowing for the creation of large, diverse compound libraries for screening.[5]
Given their prevalence as kinase inhibitors, this guide will focus on developing assays for pyrazole-based compounds targeting this enzyme class.[6][7][8] However, the principles and workflows described are broadly applicable to other target classes.
The Assay Development Funnel
A successful screening campaign follows a logical progression from a broad primary screen to increasingly specific and physiologically relevant assays. This "funnel" approach efficiently identifies promising candidates while eliminating artifacts and undesirable compounds early in the process.
Caption: The Assay Development Funnel for Pyrazole Inhibitors.
Part A: Primary Biochemical Screening
The goal of the primary screen is to rapidly and cost-effectively test a large library of compounds to identify initial "hits" that modulate the activity of the target protein. For kinases, assays that measure the consumption of ATP or the production of ADP are common choices.[9][10]
Principle: Luminescence-Based ADP Detection
The ADP-Glo™ Kinase Assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[11][12] It's a universal assay applicable to virtually any kinase.[11] The assay operates in two steps:
-
Kinase Reaction Termination & ATP Depletion: An "ADP-Glo™ Reagent" is added to stop the kinase reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Detection: A "Kinase Detection Reagent" converts the ADP produced into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal directly proportional to the initial kinase activity.[12][13]
This format is highly sensitive and shows excellent signal stability over several hours.[13]
Protocol 1: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol is designed for a 384-well plate format to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Kinase of interest, substrate, and 10X reaction buffer
-
Pyrazole compound library (typically in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates (e.g., Corning #3574)
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of your pyrazole compounds in DMSO. A common starting concentration is 10 mM.
-
Transfer a small volume (e.g., 100 nL) of each compound dilution into the assay plate wells. Include "vehicle control" wells (DMSO only) and "no enzyme" wells for background correction.
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate master mix in 1X kinase reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically beforehand to be at or below their respective Km values.[14]
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well containing the compounds.
-
For "no enzyme" control wells, add 2.5 µL of a 2X Substrate mix (without kinase).
-
-
ATP Initiation:
-
Prepare a 2X ATP solution in 1X kinase reaction buffer. The final ATP concentration should ideally be at its Km for the specific kinase.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is now 5 µL.
-
Mix the plate gently (e.g., orbital shaker at 300-500 rpm for 30 seconds).
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes). This should be within the linear range of the reaction, which must be determined during assay development.
-
-
First Detection Step (ATP Depletion):
-
Second Detection Step (Signal Generation):
-
Data Acquisition:
-
Measure luminescence using a plate reader. An integration time of 0.25-1 second per well is typically sufficient.[15]
-
Data Analysis and Quality Control
IC₅₀ Calculation:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Assay Quality - The Z'-Factor: The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls.[16][17] It is essential to calculate this during assay development to ensure the screen is robust.[18]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[16]
-
Controls: Positive control (pos) = Vehicle (DMSO, 0% inhibition); Negative control (neg) = A known potent inhibitor or no enzyme (100% inhibition).
-
SD: Standard Deviation.
-
Table 1: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Suitability for HTS |
|---|---|---|
| > 0.5 | Excellent | Ideal for screening |
| 0 to 0.5 | Marginal | May require optimization |
| < 0 | Unacceptable | Not suitable for screening |
Source: Adapted from Zhang et al., 1999 and other sources.[18][19][20]
Part B: Secondary & Cellular Assays
Hits from the primary screen must be validated to confirm their mechanism of action and to ensure they are active in a more physiologically relevant context.
Principle: Cellular Target Engagement with NanoBRET™
It is crucial to verify that a compound engages its intended target within a live cell. The NanoBRET™ Target Engagement assay is an ideal technology for this purpose.[21] It measures the binding of a test compound to a target protein by monitoring the displacement of a fluorescent tracer.[21][22]
The system uses a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the target (the energy acceptor). When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the same site will compete with the tracer, disrupting BRET in a dose-dependent manner.[21]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol 2: NanoBRET™ Target Engagement Adherent Cell Assay
This protocol describes measuring compound-target engagement in live HEK293 cells transiently transfected with a NanoLuc®-kinase fusion vector.
Materials:
-
HEK293 cells
-
NanoLuc®-Kinase Fusion Vector and appropriate NanoBRET™ Tracer (Promega)
-
FuGENE® HD Transfection Reagent (Promega)
-
Opti-MEM™ I Reduced Serum Medium
-
White, tissue culture-treated 96-well plates
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
Plate reader capable of simultaneously measuring filtered luminescence at 450 nm and 610 nm.
Methodology:
Day 1: Cell Seeding and Transfection
-
Prepare a suspension of HEK293 cells in culture medium.
-
In a sterile tube, prepare the transfection complex: mix the NanoLuc®-Kinase fusion vector DNA with FuGENE® HD Transfection Reagent in Opti-MEM™ medium according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature.[22]
-
Add the transfection complex to the cell suspension.
-
Dispense 85 µL of the cell/transfection mix into each well of a 96-well plate.[23]
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Compound Addition and Assay
-
Prepare serial dilutions of pyrazole compounds in Opti-MEM™.
-
Prepare a 20X Tracer solution in Tracer Dilution Buffer.
-
Add 5 µL of the 20X Tracer solution to each well.[23]
-
Immediately add 10 µL of each compound dilution to the appropriate wells.[23] Include vehicle (DMSO) controls.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[22]
-
Prepare the Nano-Glo® Substrate solution by mixing the substrate, Extracellular NanoLuc® Inhibitor, and Opti-MEM™ according to the kit instructions.
-
Add 50 µL of the substrate solution to each well.[23]
-
Equilibrate for 3-5 minutes at room temperature.
Data Acquisition and Analysis:
-
Measure luminescence using a BRET-capable plate reader, detecting both Donor (450 nm) and Acceptor (610 nm) emission signals.
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to the vehicle (DMSO) controls to determine the percent inhibition of tracer binding.
-
Plot the normalized BRET ratio against the logarithm of compound concentration and fit to a 4PL curve to determine the cellular IC₅₀.
Summary and Best Practices
Developing robust assays is fundamental to the successful discovery of novel pyrazole-based therapeutics. By following a strategic funnel approach, researchers can efficiently identify and validate potent and cell-active compounds.
Table 2: Summary of Recommended Assay Technologies
| Assay Stage | Technology | Principle | Key Output | Rationale |
|---|---|---|---|---|
| Primary Screen | ADP-Glo™[11] | Luminescence | Biochemical IC₅₀ | Universal, robust, HTS-compatible |
| Orthogonal Screen | TR-FRET[24][25] | Time-Resolved FRET | Biochemical IC₅₀ | Confirms hits with different technology |
| Cellular Assay | NanoBRET™[26] | BRET | Cellular Target Engagement IC₅₀ | Confirms on-target activity in live cells |
| Phenotypic Screen | MTT/CellTiter-Glo® | Cell Viability | GI₅₀ / CC₅₀ | Measures downstream effect on cell proliferation |
Key Recommendations:
-
Assay Validation is Critical: Always determine the Z'-factor, signal window, and DMSO tolerance of your primary assay before starting a full screen.
-
Use Orthogonal Assays: Confirming hits with a technology that has a different detection principle (e.g., TR-FRET, AlphaLISA®) is crucial for eliminating false positives caused by compound interference.[27][28][29]
-
Bridge to Cellular Activity Early: Move promising biochemical hits into cellular target engagement and phenotypic assays as early as possible to ensure translation from a purified system to a physiological environment.[10]
-
Understand Your Compound: Pay attention to the physicochemical properties of your pyrazole compounds, such as solubility, as this can significantly impact assay performance.
By integrating these principles and protocols, researchers can build a high-integrity screening cascade that effectively identifies and prioritizes pyrazole-based compounds for further development.
References
-
TR-FRET Assay Principle. Poly-Dtech. Available from: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available from: [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate. Available from: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Available from: [Link]
-
TR-FRET. Agilent. Available from: [Link]
-
Z-factor. Grokipedia. Available from: [Link]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available from: [Link]
-
FRET and TR-FRET Assays. ICE Bioscience. Available from: [Link]
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. Assay Genie. Available from: [Link]
-
AlphaLISA® Assay Kits. BPS Bioscience. Available from: [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. Available from: [Link]
-
A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
- ADP Glo Protocol. (Source URL not available)
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available from: [Link]
-
Plate Quality Control. Collaborative Drug Discovery. Available from: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. National Institutes of Health. Available from: [Link]
-
Working principle of the AlphaLISA assay. ResearchGate. Available from: [Link]
-
Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
-
Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. PubMed. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. Available from: [Link]
-
High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PubMed Central. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. Available from: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available from: [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available from: [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PubMed Central. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. Available from: [Link]
-
Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. PubMed. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available from: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. domainex.co.uk [domainex.co.uk]
- 15. promega.com [promega.com]
- 16. grokipedia.com [grokipedia.com]
- 17. punnettsquare.org [punnettsquare.org]
- 18. support.collaborativedrug.com [support.collaborativedrug.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. academic.oup.com [academic.oup.com]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 22. eubopen.org [eubopen.org]
- 23. promega.com [promega.com]
- 24. poly-dtech.com [poly-dtech.com]
- 25. agilent.com [agilent.com]
- 26. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes & Protocols: The Role of 3-(1H-Pyrazol-3-yl)phenol in the Development of Anti-Inflammatory Drugs
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] This document provides a comprehensive technical guide for researchers on the application of 3-(1H-Pyrazol-3-yl)phenol and its derivatives as a promising platform for the development of novel anti-inflammatory agents. We will explore the mechanistic rationale, provide detailed protocols for synthesis and evaluation, and discuss the interpretation of results within the context of modern drug discovery.
Introduction: The Unmet Need in Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[2] However, its dysregulation leads to chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and psoriasis, affecting millions worldwide. Current mainstays of therapy, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but their long-term use is hampered by significant side effects.[2]
The pyrazole heterocycle has emerged as a critical pharmacophore for anti-inflammatory agents.[3][4] Commercially successful drugs such as Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlight the therapeutic potential of this scaffold.[4][5] The this compound structure combines the proven pyrazole core with a phenolic moiety, offering unique opportunities for targeting key inflammatory pathways through hydrogen bonding and other molecular interactions. This guide focuses on harnessing this scaffold for the discovery of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
Mechanistic Rationale: Key Targets in the Inflammatory Cascade
The anti-inflammatory potential of pyrazole derivatives, including the this compound scaffold, stems from their ability to inhibit key enzymes and signaling proteins within the inflammatory cascade. The primary targets include Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (MAPK).
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[2][3] Unlike the constitutively expressed COX-1 which has homeostatic functions, COX-2 is upregulated at sites of inflammation. Selective inhibition of COX-2 is a validated strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6] Many pyrazole-containing compounds are designed as selective COX-2 inhibitors.[7][8][9]
-
p38 MAP Kinase Inhibition: The p38 MAPK signaling pathway is a crucial regulator of the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[10] These cytokines are central to the pathogenesis of many chronic inflammatory diseases. Inhibiting p38 MAPK can effectively suppress the inflammatory response at a higher level than COX-2 inhibition. Pyrazole-based ureas have been successfully developed as potent p38 MAPK inhibitors, with some advancing to clinical trials.[11]
The following diagram illustrates the central role of these targets in the inflammatory response.
Drug Discovery Workflow: From Synthesis to In Vivo Validation
The development of a novel anti-inflammatory agent based on the this compound scaffold follows a structured, multi-stage process. This workflow ensures that only the most promising compounds with desirable activity and safety profiles advance.
Protocol 3.1: Synthesis of this compound Derivatives
Rationale: This protocol describes a common and reliable method for synthesizing the pyrazole ring structure via the reaction of a 1,3-dicarbonyl compound (or its equivalent, a chalcone) with hydrazine.[1][12] The starting material, 1-(3-hydroxyphenyl)ethan-1-one, provides the required phenolic group.
Materials:
-
1-(3-hydroxyphenyl)ethan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Rotary evaporator, magnetic stirrer, reflux condenser, standard glassware
Procedure:
Step 1: Synthesis of the Enaminone Intermediate
-
In a round-bottom flask, dissolve 1-(3-hydroxyphenyl)ethan-1-one (1.0 eq) in N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Causality Note: DMF-DMA acts as a carbon source and activating agent to form a reactive enaminone, which is a key precursor for cyclization. Heating accelerates this condensation reaction.
-
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Remove the excess DMF-DMA under reduced pressure using a rotary evaporator to yield the crude enaminone intermediate. This is often used in the next step without further purification.
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the crude enaminone from Step 1 in absolute ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Causality Note: Hydrazine acts as the source of the two nitrogen atoms for the pyrazole ring. The acidic catalyst facilitates the cyclization and subsequent dehydration to form the aromatic pyrazole ring.[13]
-
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 3: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound, this compound, using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.[14]
In Vitro Evaluation Protocols
Rationale: Initial screening of synthesized compounds is performed using in vitro assays.[2] These tests are rapid, cost-effective, and provide crucial information on the mechanism of action before proceeding to more complex and ethically demanding animal studies.[15][16]
Protocol 4.1: COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) and selectivity of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Colorimetric COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Test compounds dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and controls in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.
-
Add the diluted test compounds or controls to the wells. Include wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction and add the colorimetric substrate. This substrate reacts with the prostaglandin G₂ produced by the COX enzymes to generate a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
Protocol 4.2: LPS-Stimulated Cytokine Release in Macrophages
Objective: To assess the ability of test compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) from immune cells.[17]
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Dexamethasone (positive control)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Human or Murine TNF-α ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation (for THP-1):
-
Seed THP-1 monocytes in a 96-well plate.
-
Add PMA (e.g., 100 ng/mL) and incubate for 48-72 hours to differentiate them into adherent macrophage-like cells. Wash cells to remove PMA before treatment.
-
-
Compound Treatment:
-
Pre-treat the differentiated THP-1 cells or RAW 264.7 cells with various concentrations of the test compounds or controls for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.[17] Include a vehicle control group (no LPS) and an LPS-only group.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Cytokine Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT or other suitable assay to ensure that the inhibition of cytokine release is not due to cytotoxicity.
-
Data Analysis:
-
Generate a standard curve for the TNF-α ELISA.
-
Calculate the TNF-α concentration in each sample.
-
Normalize the TNF-α levels to the LPS-only control (set to 100% production).
-
Plot the percentage of TNF-α inhibition versus compound concentration to determine the IC₅₀ value.
-
Confirm that the IC₅₀ for cytokine inhibition is significantly lower than any concentration causing cytotoxicity.
In Vivo Evaluation Protocol
Rationale: In vivo models are essential for evaluating a drug candidate's efficacy, pharmacokinetics, and safety in a whole biological system.[15][18] The carrageenan-induced paw edema model is a standard and well-characterized method for assessing acute anti-inflammatory activity.[19][20]
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory effect of a lead compound in a live animal model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (Lambda, Type IV)
-
Test compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Indomethacin (positive control)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the rats overnight before dosing, with free access to water.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin, e.g., 10 mg/kg), and Test compound groups (at least 3 dose levels, e.g., 10, 30, 100 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Administer the vehicle, indomethacin, or test compound orally (p.o.) via gavage.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Causality Note: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (after 3 hours) is mediated by prostaglandins and is sensitive to NSAIDs.[12]
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point for each animal: Edema (mL) = Paw volume at time 't' - Paw volume at 0 hour.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour time point:
-
% Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] * 100
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the inhibition by the test compound is statistically significant compared to the vehicle control.
Data Summary and Interpretation
Quantitative data from the screening cascade should be organized for clear comparison and decision-making.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC₅₀ (µM) | Max % Inhibition in Paw Edema (Dose mg/kg) |
| Lead-001 | >100 | 1.5 | >66 | 2.1 | 55% (30 mg/kg) |
| Lead-002 | 50.2 | 0.8 | 62.8 | 1.2 | 68% (30 mg/kg) |
| Celecoxib | 15.0 | 0.05 | 300 | 10.5 | 65% (10 mg/kg) |
| Indomethacin | 0.1 | 0.9 | 0.11 | 8.7 | 70% (10 mg/kg) |
Interpretation:
-
A desirable compound will show high potency against COX-2 (low IC₅₀) and/or TNF-α production.
-
A high Selectivity Index (>50) is indicative of a potentially safer gastrointestinal profile compared to non-selective NSAIDs.[7]
-
Strong correlation between in vitro potency (e.g., low IC₅₀ in the TNF-α assay) and in vivo efficacy (% inhibition in paw edema) validates the mechanism of action and supports further development.
References
- Umar, M.I., Altaf, R., Iqbal, M.A., & Sadiq, M.B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
-
El-Sayed, M. A. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. [Link]
-
Chikhale, R., et al. (2021). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry. [Link]
-
Regan, J., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Circulation. [Link]
- Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants.
-
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab, Columbia University. [Link]
-
Kuzu, B., et al. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link]
-
Niewieczerzał, C., & Marcinczyk, J. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
-
Serafim, T. L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
-
Chen, J., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]
-
Kumar, V., & Van der V., G. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Patel, D. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
-
ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. [Link]
-
Wang, X., et al. (2014). Discovery of pyrazole as C-terminus of selective BACE1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Li, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]
-
Kumar, A., et al. (2022). Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3- (substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-Amines. Der Pharma Chemica. [Link]
-
Hayun, et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate. [Link]
-
Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]
-
Choonara, Y. E., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. International Journal of Molecular Sciences. [Link]
-
Fayed, E. A., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. [Link]
-
Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2015). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]
-
Tutone, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Development of pyrazole derivatives in the management of inflammation. ResearchGate. [Link]
-
Sharma, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Yathirajan, H. S., et al. (2011). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Tanaka, H., et al. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Japanese Journal of Pharmacology. [Link]
-
Wang, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Insuasty, B., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. [Link]
-
Sharma, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. International Journal of Molecular Sciences. [Link]
-
Kumar, A., et al. (2013). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Medicinal Chemistry Research. [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalajrb.com [journalajrb.com]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wuxibiology.com [wuxibiology.com]
- 20. ijpras.com [ijpras.com]
Synthesis of Metal Complexes with Pyrazole-Phenol Ligands: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring pyrazole-phenol ligands. By integrating fundamental principles with detailed experimental protocols, this document serves as a practical resource for researchers in coordination chemistry, catalysis, and medicinal chemistry.
Introduction: The Significance of Pyrazole-Phenol Metal Complexes
Pyrazole and its derivatives are a versatile class of N-heterocyclic compounds that have garnered significant attention in medicinal and coordination chemistry.[1][2] Their unique structural and electronic properties, including the presence of both a Brønsted acidic NH group and a Lewis basic nitrogen atom, allow for diverse coordination modes with metal ions.[3][4] When combined with a phenol moiety, the resulting pyrazole-phenol ligands offer a robust N,O-chelating framework. This chelation enhances the stability of the resulting metal complexes and allows for fine-tuning of their steric and electronic properties through substitution on either the pyrazole or phenol rings.
The resulting metal complexes have shown promise in a wide range of applications, including:
-
Catalysis: As catalysts in various organic transformations, including C-C coupling reactions.[5]
-
Biological Activity: Exhibiting potential as anticancer, antibacterial, antifungal, and antiviral agents.[1][6][7] The coordination of the metal ion can enhance the biological activity of the parent ligand.[6]
-
Supramolecular Chemistry: Acting as building blocks for the self-assembly of complex structures like metal-organic frameworks (MOFs) and coordination polymers.[3]
-
Sensing: Serving as fluorescent sensors for the detection of small molecules.[3]
This guide will delve into the practical aspects of synthesizing and characterizing these promising compounds.
General Synthetic Strategies
The synthesis of metal complexes with pyrazole-phenol ligands typically involves a two-step process: first, the synthesis of the pyrazole-phenol ligand itself, followed by the complexation with a suitable metal salt.
Ligand Synthesis
The construction of the pyrazole-phenol scaffold can be achieved through several synthetic routes. A common and effective method is the condensation reaction between a pyrazole derivative containing a suitable functional group (e.g., an aldehyde or an amine) and a phenolic compound.
For instance, a Schiff base pyrazole-phenol ligand can be synthesized by the condensation of a 5-aminopyrazole derivative with a substituted salicylaldehyde.[8] The choice of substituents on both the pyrazole and salicylaldehyde precursors allows for the systematic modification of the ligand's properties.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent (e.g., methanol or ethanol) is crucial for dissolving the reactants and facilitating the reaction. Alcohols are often preferred as they are relatively polar and can be easily removed post-reaction.
-
Catalyst: While many Schiff base condensations proceed without a catalyst, a few drops of an acid (like glacial acetic acid) can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Reaction Time and Temperature: Refluxing the reaction mixture is a common practice to provide the necessary activation energy for the condensation reaction to proceed to completion in a reasonable timeframe.[9]
Metal Complex Synthesis
Once the pyrazole-phenol ligand is synthesized and purified, it can be reacted with a variety of metal salts to form the desired complex. The choice of metal salt (e.g., acetates, chlorides, nitrates) and the metal-to-ligand molar ratio are key parameters that determine the final structure and stoichiometry of the complex.[8][10]
Causality Behind Experimental Choices:
-
Metal Salt: The counter-ion of the metal salt can influence the solubility of the reactants and the final complex. Acetate salts are often used as they are generally soluble in common organic solvents and the acetate anion is a relatively poor coordinating ligand, which can be easily displaced by the pyrazole-phenol ligand.
-
Molar Ratio: The stoichiometry of the reactants (metal:ligand ratio) can direct the formation of different complex geometries. For example, a 1:2 metal-to-ligand ratio often leads to the formation of octahedral or square planar complexes with bidentate ligands.[8]
-
pH: The pH of the reaction medium can be important, especially for ligands with acidic protons. Deprotonation of the phenolic hydroxyl group and the pyrazole NH group can facilitate coordination to the metal center.
Detailed Experimental Protocol: Synthesis of a Copper(II) Complex with a Pyrazole-Phenol Schiff Base Ligand
This section provides a step-by-step protocol for the synthesis of a representative copper(II) complex.
Synthesis of the Schiff Base Ligand (HL)
This protocol describes the synthesis of 3-methyl-1-phenyl-5-((salicylidene)amino)pyrazole.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Salicylaldehyde
-
Methanol
-
Glacial Acetic Acid (optional)
Procedure:
-
In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol) in methanol (20 mL).
-
To this solution, add salicylaldehyde (1.0 mmol) dissolved in a minimal amount of methanol.
-
Add a few drops of glacial acetic acid to the mixture (optional).
-
Reflux the reaction mixture with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold methanol, and dried in a desiccator over anhydrous CaCl₂.
Synthesis of the Copper(II) Complex [Cu(L)₂]
Materials:
-
Synthesized Schiff base ligand (HL)
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
Procedure:
-
Dissolve the synthesized Schiff base ligand (HL) (2.0 mmol) in hot methanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 mmol) in methanol (15 mL).
-
Add the methanolic solution of the metal salt dropwise to the hot ligand solution with continuous stirring.
-
Reflux the resulting mixture for 1-2 hours. A change in color or the formation of a precipitate indicates complex formation.
-
Cool the reaction mixture to room temperature.
-
The solid complex is collected by filtration, washed with methanol to remove any unreacted starting materials, and then dried.
Below is a visual representation of the general synthetic workflow.
Caption: General workflow for the synthesis of pyrazole-phenol metal complexes.
Characterization Techniques
To confirm the successful synthesis and determine the structure of the ligand and its metal complex, a combination of spectroscopic and analytical techniques is employed.
| Technique | Information Obtained |
| ¹H NMR | Confirms the structure of the ligand by identifying the chemical environment of protons. Disappearance of the phenolic -OH proton signal upon complexation can indicate coordination.[8] |
| FT-IR | Identifies characteristic functional groups. A shift in the C=N (imine) stretching frequency and the appearance of new bands corresponding to M-N and M-O bonds confirm coordination.[6][8] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule. Changes in the absorption spectra upon complexation indicate the coordination of the ligand to the metal center.[6] |
| Mass Spectrometry | Determines the molecular weight of the ligand and the complex, confirming their composition. |
| Elemental Analysis | Determines the percentage composition of C, H, and N, which is compared with the calculated values to confirm the stoichiometry of the synthesized compounds.[8] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice water molecules.[6][8] |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[10][11] |
The logical flow of characterization is depicted in the following diagram.
Caption: Logical workflow for the characterization of synthesized compounds.
Applications and Future Perspectives
The versatility of pyrazole-phenol ligands allows for the design of metal complexes with a wide array of potential applications. In drug development, these complexes are being investigated for their enhanced biological activities compared to the free ligands.[1][6] The metal center can play a crucial role in the mechanism of action, for example, by facilitating redox processes or by promoting binding to biological targets.[7]
In the field of catalysis, the ability to tune the electronic and steric environment around the metal center by modifying the ligand structure is a powerful tool for developing highly active and selective catalysts for important organic transformations.[4][5]
Future research in this area will likely focus on the development of new ligand frameworks with tailored properties, the exploration of a wider range of metal ions, and the in-depth investigation of the mechanisms of action of these complexes in both biological and catalytic systems.
References
- Devi, P., & Singh, K. (n.d.). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. SN Applied Sciences.
- (2015, July 10). Synthesis and Characterization of Some Transition. Amanote Research.
- (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- (n.d.). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. PMC - NIH.
- Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives.
- (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
- (n.d.). Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. ResearchGate.
- (n.d.). Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. ResearchGate.
- (n.d.). Perspective: The potential of pyrazole-based compounds in medicine. University of Johannesburg.
- (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC - NIH.
- (2021, November 26). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central.
- (n.d.). Perspective: The potential of pyrazole-based compounds in medicine. ResearchGate.
- (n.d.). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and.
- (n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate.
- (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing.
- (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
- (2019, August 1). Synthesis, physico-chemical studies and biological evaluation of new metal complexes with some pyrazolone derivatives. ResearchGate.
- (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH.
- (2016, October 9). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pure.uj.ac.za [pure.uj.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives [tesidottorato.depositolegale.it]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivative Libraries
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and synthetic tractability have enabled the creation of a vast number of derivatives with a wide array of pharmacological activities.[1][4] Pyrazole-containing compounds are at the core of numerous FDA-approved drugs, targeting a range of diseases from cancer and inflammation to viral infections.[2][5][6] Notable examples include the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil, underscoring the therapeutic significance of this heterocyclic core.[3][6]
The versatility of the pyrazole scaffold allows it to interact with a multitude of biological targets, including protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[5][7] Consequently, the high-throughput screening (HTS) of pyrazole derivative libraries is a cornerstone of modern drug discovery, enabling the rapid identification of novel therapeutic candidates from vast chemical collections.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for pyrazole derivative libraries, with a focus on scientific integrity, detailed protocols, and robust data analysis.
Core Principles of HTS for Pyrazole Libraries: A Strategic Overview
A successful HTS campaign is a multi-step process that begins long before the first plate is screened.[8] It requires careful planning in library design, assay development, and workflow optimization to ensure the generation of high-quality, actionable data.
Compound Library Design and Quality Control
The quality and diversity of the compound library are paramount to the success of any screening campaign.[10] For pyrazole derivatives, libraries should be designed to explore a wide range of chemical space around the core scaffold. This can be achieved through combinatorial synthesis, diversifying substituents at various positions on the pyrazole ring to modulate physicochemical properties and target interactions.[11][12]
Key Considerations for Library Quality:
-
Purity: Compound purity is critical to avoid false positives and ensure reproducibility. A purity of >90-95% is generally recommended for HTS campaigns.[10][13]
-
Structural Diversity: A structurally diverse library increases the probability of identifying novel chemotypes with desired biological activity.[10]
-
Compound Management: Proper storage of compound libraries, typically in DMSO at low temperatures, is essential to maintain compound integrity.[14]
The High-Throughput Screening Workflow
The general workflow for an HTS campaign is a systematic process designed to efficiently screen large numbers of compounds and identify promising "hits" for further development.[8][15] This iterative process involves primary screening, hit confirmation, and secondary assays to validate and characterize the activity of the identified compounds.
Caption: Simplified Wnt/β-catenin signaling pathway and the role of CDK8.
Common HTS Assay Formats for Kinase Activity
Several assay formats are available for measuring kinase activity in an HTS setting, each with its own advantages and disadvantages. [16]
-
Luminescence-Based Assays: These assays are highly sensitive and have a large dynamic range. [17]They typically measure either the depletion of ATP or the production of ADP during the kinase reaction. [18][19][20]The ADP-Glo™ Kinase Assay, for example, measures the amount of ADP produced, with the luminescent signal directly proportional to kinase activity. [18][19]Conversely, the Kinase-Glo® Assay measures the remaining ATP, where the signal is inversely proportional to kinase activity. [18][20]These homogeneous, "mix-and-read" assays are well-suited for HTS. [17]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. [16][21]Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer high sensitivity and are amenable to miniaturization. [16]However, they can be susceptible to interference from fluorescent compounds in the library. [22]
-
Radiometric Assays: Historically considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. [18]While highly sensitive and less prone to compound interference, the safety concerns and waste disposal requirements associated with radioactivity have led to a preference for non-radiometric methods in primary HTS. [18]
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
This protocol is a representative example for a primary screen of a pyrazole derivative library against a target kinase, such as CDK8. The ADP-Glo™ Kinase Assay is chosen for its sensitivity and direct correlation between signal and kinase activity. [19] Materials and Reagents:
-
Target Kinase (e.g., recombinant human CDK8)
-
Kinase Substrate (specific to the target kinase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (specific to the kinase)
-
384-well, white, solid-bottom assay plates
-
Pyrazole derivative library (in 100% DMSO)
-
Positive Control Inhibitor (e.g., a known CDK8 inhibitor)
-
Negative Control (DMSO)
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each pyrazole derivative from the library stock plates to the 384-well assay plates.
-
Add 50 nL of DMSO to the negative control wells and 50 nL of the positive control inhibitor to the positive control wells.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer. The final concentration of the kinase and substrate should be optimized during assay development.
-
Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.
-
Prepare an ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Identification: From Raw Data to Validated Hits
The analysis of HTS data is a critical step in identifying true hits while minimizing false positives. [23]A robust data analysis pipeline is essential for making informed decisions about which compounds to advance. [24]
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [25][26]It takes into account both the dynamic range of the assay and the variability of the data. [27]A Z'-factor is calculated using the positive and negative controls on each plate.
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A clear separation between positive and negative controls; suitable for HTS. [25][26][28] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended. [25][26] |
| < 0 | Unacceptable | No separation between controls; the assay is not suitable for screening. [25][26] |
Hit Identification and Confirmation Cascade
-
Primary Hit Selection: Compounds that exhibit activity beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls) are selected as primary hits. [29]
-
Hit Confirmation: Primary hits are re-tested in the same assay, often in dose-response format, to confirm their activity and determine their potency (e.g., IC₅₀ value). [23]
-
Secondary and Orthogonal Assays: Confirmed hits are then tested in different, independent assays to rule out artifacts and confirm the mechanism of action. This may include testing against related kinases to assess selectivity.
-
Hit-to-Lead Optimization: The most promising hits, now considered "leads," undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties.
Conclusion
The pyrazole scaffold continues to be a rich source of novel drug candidates, and high-throughput screening is an indispensable tool for unlocking its therapeutic potential. [1]By combining carefully designed compound libraries with robust and validated HTS assays, researchers can efficiently identify and advance promising pyrazole derivatives toward the development of next-generation therapeutics. The protocols and principles outlined in this application note provide a solid foundation for conducting successful HTS campaigns, ultimately accelerating the journey from hit identification to clinical impact.
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from BPS Bioscience website. [Link]
-
Ali, I., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5484. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from Reaction Biology website. [Link]
-
Kaur, N., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(22), 1957-1976. [Link]
-
Vidugiris, G., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 17(8), 345-357. [Link]
-
Bentham Science. (2025). Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Retrieved from Bentham Science website. [Link]
-
Kaur, N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1957-1976. [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from MDPI website. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from GraphPad website. [Link]
-
Shin, A. (n.d.). Z-factors. Retrieved from BIT 479/579 High-throughput Discovery website. [Link]
-
On HTS. (2023). Z-factor. Retrieved from On HTS website. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]
-
Sharp, S., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1131-1141. [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from BPS Bioscience website. [Link]
-
Sui, Y., & Wu, Z. (2007). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 23(23), 3196-3201. [Link]
-
Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ASSAY and Drug Development Technologies, 5(2), 143-150. [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from Wikipedia website. [Link]
-
Pop, C., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11929. [Link]
-
Di Marzo, V., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7623. [Link]
-
Singh, S., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 154-157. [Link]
-
Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from Southern Research website. [Link]
-
Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 343-346. [Link]
-
Gilman, S., et al. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. Analytical Biochemistry, 688, 115494. [Link]
-
Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Retrieved from Technology Networks website. [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Retrieved from European Pharmaceutical Review website. [Link]
-
Di Marzo, V., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7623. [Link]
-
Boutros, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from Cambridge MedChem Consulting website. [Link]
-
Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from Curia website. [Link]
-
Hess, B., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 39(42), 12935-12944. [Link]
-
Zhang, X., et al. (2012). Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistics in Biosciences, 4(2), 297-313. [Link]
-
Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Retrieved from Boster Bio website. [Link]
-
Al-Hourani, B., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(1), 134. [Link]
-
Al-Hourani, B., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(1), 134. [Link]
-
Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate. [Link]
-
Gribbon, P., et al. (2005). Evaluating Real-Life High-Throughput Screening Data. Journal of Biomolecular Screening, 10(2), 99-107. [Link]
-
Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Research Square. [Link]
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from ResearchGate website. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from Assay Genie website. [Link]
-
HCS-Pharma. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Retrieved from HCS-Pharma website. [Link]
-
Inglese, J., et al. (2006). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 10(4), 328-334. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. bosterbio.com [bosterbio.com]
- 10. curiaglobal.com [curiaglobal.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 24. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 26. assay.dev [assay.dev]
- 27. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 28. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 29. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cross-Coupling Reactions in Pyrazole Ring Functionalization
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Imperative of Pyrazole Functionalization
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its derivatives form the structural core of numerous approved therapeutics, including blockbuster drugs like Celecoxib (Celebrex®) and Sildenafil (Viagra®).[2] The strategic importance of this scaffold lies in its unique electronic properties, its capacity for hydrogen bonding, and its role as a versatile synthetic intermediate.[1][2][4] Consequently, the development of robust and regioselective methods for its functionalization is of paramount importance.
Traditional synthetic routes often involve the construction of the pyrazole ring from acyclic precursors. However, late-stage functionalization of a pre-formed pyrazole core offers a more convergent and efficient approach to generating molecular diversity.[5] Among the myriad of synthetic tools available, transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the pyrazole ring.[4][6]
This guide provides an in-depth analysis of the primary cross-coupling methodologies employed for pyrazole functionalization. It moves beyond simple procedural descriptions to explain the underlying principles, helping researchers to make informed decisions in catalyst selection, reaction optimization, and troubleshooting. We will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as the burgeoning field of direct C-H functionalization.
Understanding the Pyrazole Ring: A Tale of Two Nitrogens and Three Carbons
The reactivity of the pyrazole ring is dictated by its electronic nature. It is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates distinct electronic environments at each position:
-
N1 (Pyrrole-like): This nitrogen is acidic and possesses a lone pair that is part of the aromatic system.
-
N2 (Pyridine-like): This nitrogen is basic, with its lone pair residing in an sp2-hybridized orbital.
-
C3 and C5: These positions are adjacent to the nitrogen atoms and are generally more electron-deficient. The C5 proton is often the most acidic C-H bond on the ring.[5]
-
C4: This position is the most electron-rich carbon and is susceptible to electrophilic aromatic substitution.[5]
This inherent reactivity profile governs the regioselectivity of both traditional and modern functionalization reactions.
Part 1: The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudohalide, is arguably the most widely used cross-coupling reaction for aryl-aryl bond formation, and its application to pyrazole chemistry is extensive.[7][8]
Causality in Experimental Design:
The success of a Suzuki coupling on a pyrazole substrate hinges on several key factors:
-
The Palladium Catalyst System: The choice of palladium precursor and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially with challenging substrates like unprotected N-H pyrazoles or aryl chlorides.[9] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
The Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] Common choices include carbonates (Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can influence reaction rates and substrate compatibility. For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[10]
-
The Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[7][11]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with a bromopyrazole substrate.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (or other halopyrazole)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyrazole (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Follow with 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation & Troubleshooting:
-
Low Yield: If conversion is low, consider increasing the catalyst loading (up to 5 mol%), using a different ligand (e.g., XPhos), or increasing the temperature. Ensure reagents, particularly the solvent and base, are of high quality.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction.[12] Using a stronger base (like K₃PO₄ over K₂CO₃) and ensuring a sufficiently fast transmetalation step can mitigate this. Running the reaction at the lowest effective temperature can also help.
-
N-H Pyrazoles: For unprotected pyrazoles, the acidic N-H proton can interfere with the reaction. Using a stronger base (e.g., Cs₂CO₃) or a specialized precatalyst system designed for N-H heterocycles may be necessary.[9][13]
Part 2: Forging C-N and C-O Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine and aryl-ether bonds.[14] Its application to pyrazoles has unlocked access to a vast chemical space of aminated pyrazoles, which are prevalent in pharmacologically active compounds.[15]
Causality in Experimental Design:
-
Ligand Selection is Paramount: The choice of ligand is even more critical in C-N coupling than in C-C coupling. The steric and electronic properties of the ligand dictate the efficiency of both the oxidative addition and the crucial C-N reductive elimination step. Bulky biarylphosphine ligands like Josiphos, tBuXPhos, or BrettPhos are often required, especially for coupling with less nucleophilic amines or sterically hindered substrates.[16][17]
-
Base Sensitivity: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[16] This can be a limitation for substrates with base-sensitive functional groups. In such cases, weaker bases like K₂CO₃ or Cs₂CO₃ may be used, often requiring higher temperatures or more active catalyst systems.
-
Substrate Scope: The reaction is broadly applicable to primary and secondary amines, anilines, and even amides. However, amines with β-hydrogens can be prone to β-hydride elimination, leading to side products.[15]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Iodopyrazole
This protocol describes the coupling of an iodopyrazole with a primary or secondary amine.
Materials:
-
4-Iodo-1-trityl-1H-pyrazole (or other halopyrazole)
-
Amine (e.g., morpholine, aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox, add NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Outside the glovebox, under a positive flow of argon, add the iodopyrazole (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01-0.03 mmol, 1-3 mol%), and tBuXPhos (0.02-0.06 mmol, 2-6 mol%).
-
Solvent and Nucleophile: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Heating: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Self-Validation & Troubleshooting:
-
Dehalogenation: Reduction of the starting halopyrazole to the corresponding pyrazole is a common side reaction. This can be minimized by ensuring strictly anhydrous conditions and using the appropriate ligand-to-metal ratio.
-
Poor Reactivity with Aryl Chlorides: Aryl chlorides are less reactive than bromides and iodides.[12] Coupling with chlorides often requires more electron-rich and bulky ligands (e.g., BrettPhos) and potentially higher temperatures.
-
Unprotected Pyrazoles: The N-H proton can be deprotonated by the strong base, potentially leading to catalyst inhibition or N-arylation side products.[18] Using a large excess of the base (e.g., LHMDS, 2.2 equiv) can sometimes overcome this issue.[19] Protecting the pyrazole nitrogen (e.g., with a trityl or BOC group) is a common strategy.
Part 3: Introducing Alkynyl Functionality: The Sonogashira Coupling
The Sonogashira coupling is the most reliable method for the C(sp²)-C(sp) bond formation, linking a terminal alkyne with an aryl or vinyl halide.[20] This reaction provides a direct route to alkynylpyrazoles, which are valuable intermediates for further transformations and are found in various functional materials.
Causality in Experimental Design:
-
The Dual Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex to catalyze the cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[20][21] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
-
The Amine's Dual Role: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used not only as a base to deprotonate the terminal alkyne but also often serves as the solvent.[20]
-
Glaser Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diacetylene (Glaser coupling).[22] This is often promoted by the copper catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions is crucial to minimize this side product.[22]
-
Copper-Free Variants: To avoid issues associated with copper (e.g., difficult removal, promotion of homocoupling), copper-free Sonogashira protocols have been developed. These typically require more reactive palladium catalysts or different reaction conditions.[22]
Protocol 3: General Procedure for Sonogashira Coupling of an Iodopyrazole
This protocol outlines a standard, copper-co-catalyzed Sonogashira coupling.
Materials:
-
3-Iodo-1-phenyl-1H-pyrazole (or other halopyrazole)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
DMF (optional, anhydrous)
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add the iodopyrazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagents: Add anhydrous, degassed Et₃N (10 mL). If the substrate has poor solubility, a co-solvent like DMF can be used. Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature to 60 °C. The reaction is often rapid and can be complete within a few hours. Monitor by TLC.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography.
Self-Validation & Troubleshooting:
-
Homocoupling: If significant amounts of the diacetylene byproduct are observed, ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. Consider switching to a copper-free protocol.[22]
-
Catalyst Inhibition: Pyrazoles can act as ligands and coordinate to the palladium center, potentially inhibiting catalysis.[22] If the reaction stalls, adding a small amount of additional ligand (e.g., PPh₃) may be beneficial.
Part 4: The Heck Reaction and the Frontier of C-H Functionalization
The Heck Reaction: Alkenylation of Pyrazoles
The Heck reaction, or Mizoroki-Heck reaction, couples an alkene with an aryl or vinyl halide to form a substituted alkene.[23][24] This provides a direct method for introducing vinyl groups onto the pyrazole ring.[25] The reaction typically uses a Pd(0) catalyst and a base. The regioselectivity of the addition to the alkene can be an important consideration.
Direct C-H Functionalization: The Modern Paradigm
A significant evolution in cross-coupling chemistry is the move away from pre-functionalized substrates (halides, triflates) towards the direct functionalization of C-H bonds.[5][6] This approach is more atom-economical and can significantly shorten synthetic sequences. For pyrazoles, C-H functionalization can be directed to different positions depending on the reaction conditions and the directing group used.[4][6]
-
C5-Arylation: The C5 position is often the most acidic and can be deprotonated under basic conditions, facilitating C-H activation.[5]
-
C4-Arylation: Functionalization at the C4 position typically proceeds via an electrophilic aromatic substitution-type mechanism.
-
Directing Groups: By installing a directing group on the N1 nitrogen (e.g., a pyridine ring), C-H activation can be selectively guided to the C5 position.[6]
While specific protocols are highly substrate and reaction-dependent, a general workflow is emerging.
Visualizing a General C-H Activation Workflow
Caption: General workflow for developing a C-H functionalization reaction.
This field is rapidly advancing, with new catalysts and methodologies continuously being reported that offer improved efficiency and regioselectivity for the direct functionalization of pyrazoles.[4][6]
Comparative Summary of Key Methodologies
| Reaction | Bond Formed | Key Reagents | Common Catalysts/Ligands | Key Considerations |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Halopyrazole, Boronic Acid, Base | Pd(OAc)₂, Pd(PPh₃)₄, SPhos, XPhos | Protodeboronation side reaction; base selection is crucial.[12] |
| Buchwald-Hartwig | C(sp²)-N, C(sp²)-O | Halopyrazole, Amine/Alcohol, Strong Base | Pd₂(dba)₃, Josiphos, BrettPhos | Requires strong base; ligand choice is critical for efficiency.[16][17] |
| Sonogashira | C(sp²)-C(sp) | Halopyrazole, Terminal Alkyne, Amine Base | PdCl₂(PPh₃)₂, CuI | Glaser homocoupling is a major side reaction; requires anaerobic conditions.[20][22] |
| Heck | C(sp²)-C(sp²) | Halopyrazole, Alkene, Base | Pd(OAc)₂, PPh₃ | Regioselectivity of addition to the alkene can be an issue.[25] |
| C-H Activation | C-C, C-X | Pyrazole, Coupling Partner | Pd(OAc)₂, Rh complexes | Atom-economical; regioselectivity is the primary challenge.[4][6] |
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. ResearchGate. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (2023). ResearchGate. [Link]
-
Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2018). DSpace@MIT. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). NIH. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters - ACS Publications. [Link]
-
buchwald-hartwig coupling. Organic Chemistry Portal. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2023). ResearchGate. [Link]
-
Pyrazoles and Heck Reaction. ResearchGate. [Link]
-
Heck Reaction—State of the Art. (2011). MDPI. [Link]
-
Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. (2014). ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. (2019). MDPI. [Link]
-
Advances in Pyrazolone Functionalization: A Review Since 2020. (2024). ResearchGate. [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2022). PubMed. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2022). MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). NIH. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2021). PMC. [Link]
-
Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. (2021). Organic Process Research & Development - ACS Publications. [Link]
-
Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2007). SYNLETT. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Synthetic strategies of pyrazole‐directing C−H activation. (2024). ResearchGate. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2019). PubMed - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Versatile Role of 3-(1H-Pyrazol-3-yl)phenol in Advanced Material Science: A Technical Guide
This comprehensive guide is designed for researchers, material scientists, and professionals in drug development, providing an in-depth exploration of the synthesis, properties, and diverse applications of 3-(1H-Pyrazol-3-yl)phenol. This unique heterocyclic compound, featuring both a pyrazole and a phenol moiety, serves as a versatile building block for a new generation of functional materials. Its distinct structural characteristics open avenues for applications ranging from luminescent materials to advanced polymers and sensors. This document provides not only a theoretical framework but also detailed, field-proven protocols to empower researchers in their experimental endeavors.
Introduction: The Scientific Appeal of this compound
This compound is a bifunctional organic molecule that marries the electron-rich nature of the pyrazole ring with the reactive and hydrogen-bonding capabilities of the phenolic hydroxyl group. This combination imparts unique photophysical and coordination properties, making it a prime candidate for the design of novel materials. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry and a versatile ligand in coordination chemistry.[1] The phenolic group, on the other hand, is a classic functional group in polymer chemistry and a key component in many organic electronic materials. The synergy of these two functional groups within a single molecule allows for the creation of materials with tunable electronic properties, high thermal stability, and the ability to form complex supramolecular assemblies.
Core Applications in Material Science
The unique molecular architecture of this compound makes it a valuable component in several areas of material science. This section will delve into its most promising applications, providing the scientific rationale behind its use and detailed experimental protocols.
Coordination Polymers and Metal-Organic Frameworks (MOFs) for Luminescent Sensing
The nitrogen atoms of the pyrazole ring in this compound act as excellent coordination sites for metal ions, while the phenolic hydroxyl group can be deprotonated to act as an additional binding site. This dual-coordination capability makes it an ideal ligand for the construction of coordination polymers and MOFs.[2][3] These materials are of significant interest due to their potential applications in gas storage, catalysis, and particularly as luminescent sensors.[4]
The incorporation of this compound into these frameworks can lead to materials with interesting photoluminescent properties. The emission characteristics of such materials can be sensitive to the presence of specific analytes, leading to "turn-on" or "turn-off" fluorescent or phosphorescent responses. This sensing mechanism often relies on the interaction of the analyte with either the metal center or the organic ligand, which in turn affects the energy transfer processes within the coordination polymer.
This protocol describes the solvothermal synthesis of a one-dimensional coordination polymer using this compound and zinc nitrate.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.080 g (0.5 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.149 g (0.5 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.
-
Slowly add the zinc nitrate solution to the ligand solution while stirring.
-
Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours.
-
Colorless, needle-like crystals should form. Isolate the crystals by filtration, wash them with fresh DMF and then ethanol, and dry them under vacuum.
Characterization:
The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and fluorescence spectroscopy to investigate its luminescent properties.
Diagram: Synthesis of a Zinc-Based Coordination Polymer
Caption: Workflow for the solvothermal synthesis of a luminescent coordination polymer.
Building Block for Advanced Polymers
The phenolic hydroxyl group of this compound provides a reactive handle for its incorporation into various polymer backbones. This can be achieved through reactions such as esterification, etherification, or condensation polymerization. The resulting polymers will have the pyrazole moiety pending from the main chain, which can impart desirable properties such as increased thermal stability, altered solubility, and the ability to chelate metal ions.
One notable application is in the synthesis of phenol-formaldehyde (PF) resins with enhanced functionalities.[5] By incorporating this compound into the PF resin, the resulting material can exhibit improved metal ion adsorption capabilities, making it a candidate for applications in water purification and environmental remediation.
This protocol outlines the synthesis of a phenol-formaldehyde resin functionalized with this compound for potential use as a metal ion adsorbent.
Materials:
-
Phenol
-
Formaldehyde solution (37 wt. % in H₂O)
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 9.4 g (0.1 mol) of phenol and 0.16 g (0.001 mol) of this compound.
-
Add 10 mL of 37% formaldehyde solution and 1.0 mL of 2 M NaOH solution.
-
Heat the mixture to 80°C with constant stirring. Maintain this temperature for 2 hours.
-
After 2 hours, a viscous liquid will form. Cool the mixture to room temperature.
-
Acidify the mixture by slowly adding 2 M HCl until the pH reaches approximately 2. This will cause the resin to precipitate.
-
Filter the precipitated resin and wash it thoroughly with distilled water until the washings are neutral.
-
Dry the resin in a vacuum oven at 60°C for 24 hours.
Characterization:
The functionalized resin can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the incorporation of the pyrazole moiety, and its thermal stability can be assessed using TGA. The metal ion adsorption capacity can be evaluated through batch adsorption experiments using solutions of heavy metal ions such as Cu(II), Pb(II), or Cd(II).
Diagram: Polymer Functionalization Workflow
Caption: Synthesis of a pyrazole-functionalized phenol-formaldehyde resin.
Potential in Organic Electronics: A Host Material for OLEDs
While direct experimental data for this compound in OLEDs is limited, its structural features suggest its potential as a host material in phosphorescent organic light-emitting diodes (PhOLEDs). Pyrazole derivatives are known to possess high triplet energies, which is a crucial requirement for host materials to efficiently confine the triplet excitons of the phosphorescent guest emitter. The phenol group can be further functionalized to tune the material's solubility, morphology, and charge transport properties.
In a PhOLED, the host material constitutes the emissive layer along with a small amount of a phosphorescent dopant. The host facilitates charge transport and transfers energy to the dopant, where light emission occurs. The high triplet energy of a pyrazole-based host would prevent back-energy transfer from the dopant, thus enhancing the device's efficiency.
This is a conceptual protocol outlining the steps for fabricating a simple PhOLED device. It assumes that this compound has been chemically modified (e.g., by etherification of the phenol group to improve solubility and film-forming properties) to create a suitable host material.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Modified this compound derivative (Host)
-
Iridium(III) complex (e.g., Ir(ppy)₃) as the phosphorescent dopant
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Organic solvents (e.g., chlorobenzene)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas and treat it with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the modified this compound derivative (host) and Ir(ppy)₃ (dopant, e.g., 6 wt%) in chlorobenzene. Spin-coat this solution on top of the PEDOT:PSS layer and anneal at 80°C for 30 minutes inside the glovebox.
-
ETL, EIL, and Cathode Deposition: Sequentially deposit the ETL (TPBi, ~30 nm), electron injection layer (LiF, ~1 nm), and the aluminum cathode (~100 nm) by thermal evaporation under high vacuum (<10⁻⁶ Torr).
Characterization:
The performance of the fabricated OLED device can be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Diagram: OLED Device Architecture
Caption: A typical multilayer structure of a phosphorescent OLED device.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound, which are essential for its application in material science.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [6] |
| Molecular Weight | 160.17 g/mol | [6] |
| Melting Point | 90-94 °C | |
| UV Absorption (λmax) | 294 nm (in Ethanol) | [6] |
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of advanced functional materials. Its unique combination of a coordinating pyrazole ring and a reactive phenol group allows for its incorporation into a wide range of material architectures, from coordination polymers to functionalized resins and potentially as components in organic electronic devices. The protocols provided in this guide offer a starting point for researchers to explore the rich potential of this compound. Future research should focus on the synthesis of novel derivatives of this compound with tailored properties for specific applications, such as highly efficient host materials for OLEDs, selective chemosensors, and robust catalysts. The continued exploration of this fascinating molecule is poised to contribute significantly to the advancement of material science.
References
-
[Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b)[3].]([Link])
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. research.amanote.com [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(1H-PYRAZOL-3-YL)PHENOL | 34810-67-8 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-1H-Pyrazole
Welcome to the technical support center for the synthesis of 3-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve your yields.
Troubleshooting Guide: Enhancing Yield and Purity
This section provides in-depth solutions to specific problems you may encounter during the synthesis of 3-phenyl-1H-pyrazole.
Issue 1: Low or No Product Yield
Question: I am following a standard protocol for the synthesis of 3-phenyl-1H-pyrazole from a chalcone precursor and hydrazine, but I am getting a very low yield or no product at all. What could be the issue?
Answer: Low or no yield in this synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the potential causes and solutions.
Potential Cause 1: Poor Quality of Starting Materials
The purity of your chalcone and hydrazine hydrate is paramount. Impurities can interfere with the reaction, leading to the formation of side products or complete inhibition of the desired transformation.
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis. For instance, high-purity intermediates, with over 98.0% purity confirmed by HPLC, ensure more predictable reaction outcomes.[1]
-
Fresh Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or distill older batches before use.
-
Chalcone Integrity: Ensure your chalcone precursor is pure and has not undergone degradation, which can be common for α,β-unsaturated ketones.
Potential Cause 2: Incomplete Reaction
The reaction may not be proceeding to completion, leaving unreacted starting materials in your flask.
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and ensure all starting material is consumed.[2]
-
Increase Reaction Time: If you observe significant amounts of starting material, consider extending the reaction time.
-
Optimize Temperature: The reaction temperature is a critical parameter. While some protocols suggest room temperature, others may require heating to reflux.[3] Experiment with a gradual increase in temperature to find the sweet spot for your specific substrates. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[4][5][6]
Potential Cause 3: Suboptimal pH
The cyclization of the chalcone with hydrazine is often acid-catalyzed. An incorrect pH can hinder the reaction.
Troubleshooting Steps:
-
Catalyst Choice: Glacial acetic acid is a commonly used catalyst that provides the necessary acidic environment for the cyclization to occur.[3][7]
-
Catalyst Loading: Ensure you are using the correct amount of acid catalyst. Too little may result in a sluggish reaction, while too much can lead to unwanted side reactions.
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction mixture shows multiple spots on the TLC plate, and after workup, I have a complex mixture of products that is difficult to purify. What are these side products, and how can I avoid them?
Answer: The formation of multiple products is a common issue, often arising from side reactions of the chalcone or the pyrazole product.
Potential Cause 1: Pyrazoline Intermediate
The reaction between a chalcone and hydrazine first forms a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[8][9] If the oxidation is incomplete, you will have a mixture of pyrazoline and pyrazole.
Troubleshooting Steps:
-
Oxidizing Agent: If your protocol doesn't explicitly include an oxidizing agent, the reaction may be relying on air oxidation, which can be slow and inefficient. Consider adding a mild oxidizing agent to drive the reaction to completion.
-
Reaction Conditions: Certain reaction conditions, such as prolonged heating in the presence of an acid, can promote the aromatization of the pyrazoline intermediate.
Potential Cause 2: Michael Addition Side Products
Chalcones are susceptible to Michael addition. If other nucleophiles are present in the reaction mixture, they can compete with hydrazine, leading to the formation of unwanted adducts.
Troubleshooting Steps:
-
Solvent Purity: Use dry, high-purity solvents to minimize the presence of nucleophilic impurities like water.
-
Stoichiometry Control: Use a slight excess of hydrazine to favor the desired reaction pathway.
Potential Cause 3: N-Acetylation of the Product
If you are using acetic acid as a catalyst and hydrazine hydrate, you can sometimes see the formation of an N-acetylated pyrazole derivative, especially with prolonged reaction times at high temperatures.[10][11]
Troubleshooting Steps:
-
Minimize Acetic Acid: Use the minimum amount of acetic acid required to catalyze the reaction.
-
Alternative Acids: Consider using a different acid catalyst, such as a Lewis acid, that will not participate in side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying 3-phenyl-1H-pyrazole?
A1: The purification method will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure 3-phenyl-1H-pyrazole. Common solvent systems include ethanol, methanol, or mixtures of ethanol and water.[5][12]
-
Column Chromatography: If recrystallization is not effective, or if you have a complex mixture of products, silica gel column chromatography is a good option. A common eluent system is a gradient of ethyl acetate in hexane.[13][14]
Q2: Can I synthesize 3-phenyl-1H-pyrazole without first making a chalcone?
A2: Yes, there are alternative synthetic routes. One common method is the reaction of acetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which is then cyclized with hydrazine.[15] Another approach involves the condensation of a 1,3-dicarbonyl compound, such as 1-phenyl-1,3-butanedione, with hydrazine.[14]
Q3: How does the substituent on the phenyl ring of the acetophenone affect the reaction?
A3: The electronic nature of the substituent can influence the reactivity of the starting material and the stability of the intermediates.
-
Electron-donating groups can increase the nucleophilicity of the acetophenone, potentially speeding up the initial condensation step.
-
Electron-withdrawing groups can make the carbonyl carbon more electrophilic, which can also facilitate the initial reaction. However, they may also affect the stability of the carbocation intermediate in the cyclization step.
In general, the reaction is quite robust and tolerates a wide range of substituents on the aromatic rings.
Q4: What is the role of microwave irradiation in this synthesis?
A4: Microwave irradiation can significantly accelerate the synthesis of pyrazoles.[4][5][6] The rapid heating provided by microwaves can lead to:
-
Shorter reaction times: Reactions that take hours under conventional heating can often be completed in minutes.[5]
-
Higher yields: The focused energy input can lead to more efficient reactions with fewer side products.[4]
-
Solvent-free conditions: In some cases, microwave-assisted synthesis can be performed without a solvent, making the process more environmentally friendly.[4][6]
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1H-Pyrazole from Chalcone
This protocol is a general guideline and may require optimization for your specific substrates.
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
In a flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from ethanol.
-
-
Pyrazole Synthesis:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) in glacial acetic acid.[3][7]
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis of 3-Phenyl-1H-Pyrazole
This protocol is adapted from literature procedures and should be performed in a dedicated microwave reactor.
-
Reaction Setup:
-
In a microwave reaction vessel, combine the chalcone (1 equivalent), hydrazine hydrate (1.2 equivalents), and a small amount of glacial acetic acid.[5]
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short period (e.g., 5-15 minutes).[4] The optimal time and temperature will need to be determined experimentally.
-
-
Workup and Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Visualizations
Reaction Mechanism: From Chalcone to Pyrazole
Caption: General reaction mechanism for the synthesis of 3-phenyl-1H-pyrazole from a chalcone and hydrazine.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low yields in 3-phenyl-1H-pyrazole synthesis.
Quantitative Data Summary
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 4-8 hours | 5-15 minutes | [3][5] |
| Typical Yield | 60-80% | 70-95% | [4] |
| Solvent | Ethanol, Acetic Acid | Often Solvent-Free | [3][4][6] |
| Temperature | Reflux | 120-140 °C | [3][4] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. CN1073432A - The preparation method of 3-(substituted-phenyl) pyrazole derivatives and salt thereof - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole-Based Compounds In Vitro
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of pyrazole-based compound solubility in in vitro settings. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental hurdles. The guidance herein is grounded in established scientific principles and practical, field-proven strategies to ensure the integrity and success of your research.
Introduction: The Pyrazole Solubility Conundrum
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Their unique physicochemical properties, however, often present a significant challenge: poor aqueous solubility.[1][3] This intrinsic characteristic can lead to a cascade of experimental issues, from inaccurate potency measurements to outright precipitation in cell culture media, ultimately compromising the reliability of in vitro data. This guide is structured to provide a logical, step-by-step approach to understanding and systematically overcoming these solubility-related obstacles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions regarding the solubility of pyrazole-based compounds.
Q1: Why are many of my pyrazole-based compounds poorly soluble in aqueous media?
A1: The solubility of pyrazole derivatives is governed by a delicate interplay of several physicochemical factors:
-
Lipophilicity: The pyrazole ring itself is less lipophilic than a benzene ring; however, the substituents attached to the pyrazole core play a dominant role.[3] Large, nonpolar, or aromatic substituents significantly increase the compound's lipophilicity (often measured as logP), leading to a strong preference for non-aqueous environments and consequently, low water solubility.[4]
-
Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. A highly ordered and stable crystal lattice requires more energy to break apart and dissolve in a solvent.[5]
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding between the pyrazole molecules themselves, can make it energetically unfavorable for them to interact with water molecules, thus reducing solubility.[5]
-
Ionization State (pKa): The pyrazole ring is weakly basic.[3] The presence of ionizable functional groups (acidic or basic) on the substituents means that the compound's overall charge, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[5]
Q2: I've dissolved my pyrazole compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
A2: This is a very common phenomenon known as "crashing out."[6] It occurs because of a rapid solvent shift. While your compound is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), the aqueous environment of the cell culture medium is a poor solvent for it.[7] When you introduce the DMSO stock solution into the medium, the DMSO concentration is drastically diluted, and the compound is suddenly exposed to an environment where its solubility limit is much lower, causing it to precipitate.[6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. The exact tolerance can be cell-line dependent, so it is best practice to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on cell viability and function.
Part 2: Troubleshooting Guide - Practical Solutions for Solubility Enhancement
This section provides a systematic approach to troubleshooting and resolving solubility issues during your experiments.
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffers or Media
If you observe immediate or delayed precipitation (cloudiness, crystals) after adding your compound to an aqueous solution, follow this troubleshooting workflow.
Issue 2: Low and Inconsistent Results in Biological Assays
Poor solubility can lead to an underestimation of a compound's potency due to an inconsistent and lower-than-expected concentration of the active compound in the assay.
Recommended Solutions:
-
Re-evaluate Stock and Working Concentrations: Ensure your stock solution is fully dissolved. When preparing working dilutions, add the stock solution to pre-warmed (37°C) media dropwise while gently vortexing to aid dissolution.[6]
-
Incorporate Solubilizing Excipients: For more persistent solubility issues, consider advanced formulation strategies.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming an "inclusion complex."[8][9] This complex is more water-soluble, effectively increasing the apparent solubility of the compound.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[8]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[11][12] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][14]
-
Surfactants: Surfactants like Tween® 80 can be used at low concentrations to reduce surface tension and form micelles that can solubilize hydrophobic compounds.[15]
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Preparation of a Pyrazole Compound Stock Solution using a Co-solvent
Objective: To prepare a high-concentration stock solution of a poorly soluble pyrazole compound for subsequent dilution in aqueous media.
Materials:
-
Pyrazole compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of the pyrazole compound to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Weigh the compound accurately and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. A clear solution with no visible particulates should be obtained.
-
If the compound does not fully dissolve, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Determination by Visual Inspection
Objective: To estimate the maximum soluble concentration of a pyrazole compound in a specific aqueous medium.
Materials:
-
High-concentration stock solution of the pyrazole compound (e.g., 100 mM in DMSO).[6]
-
Cell culture medium or buffer of interest, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes.
Procedure:
-
Prepare a series of dilutions of the stock solution in your pre-warmed aqueous medium.[6] For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM.
-
To prepare the 100 µM solution (as an example): Add 1 µL of the 100 mM stock to 999 µL of the pre-warmed medium.
-
Gently mix each dilution by inverting the tube.
-
Visually inspect each tube immediately against a dark background for any signs of precipitation (cloudiness, crystals, or film).
-
Incubate the tubes under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a few hours.
-
Re-inspect the tubes. The highest concentration that remains clear is your estimated maximum aqueous solubility under these conditions.
Part 4: Data Presentation & Advanced Strategies
Table 1: Solubility of a Model Pyrazole Compound (Celecoxib) in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
Data sourced from BenchChem[1]
Advanced Solubilization Strategies
For compounds that remain challenging to solubilize, more advanced techniques may be necessary:
-
Salt Formation: If your pyrazole derivative contains an ionizable group (acidic or basic), forming a salt can dramatically increase aqueous solubility.[16] This is a common strategy in drug development.[17] The choice of the counter-ion is critical, as different salts of the same active pharmaceutical ingredient (API) can have vastly different solubility profiles.[16]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[18]
-
Lipid-Based Formulations: For highly lipophilic pyrazoles, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[18]
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. Available at: [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. AIP Publishing. Available at: [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. Available at: [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]
-
Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. Available at: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. Available at: [Link]
-
Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed. Available at: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazoles, a critical heterocyclic scaffold in pharmaceuticals and agrochemicals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of pyrazole synthesis and optimize your reaction conditions for higher yields, purity, and efficiency.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you may encounter during pyrazole synthesis in a practical question-and-answer format.
Issue 1: Consistently Low Reaction Yields
Q1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The first step is to ensure the reaction has gone to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of starting materials.[1]
-
Increase Temperature: Many condensation reactions, such as the Knorr and Paal-Knorr syntheses, require heat.[1] Consider refluxing the reaction mixture.
-
Microwave-Assisted Synthesis: This technique can significantly improve yields and drastically reduce reaction times.[1][2][3][4] For instance, some syntheses that take 7-9 hours under conventional heating can be completed in 9-10 minutes with microwave assistance, with a notable increase in product yield.[3]
-
-
-
Suboptimal Catalyst Choice and Amount: The type and concentration of the catalyst are critical.
-
Troubleshooting:
-
Acid Catalysis: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, mineral acids) is often necessary to facilitate the formation of the initial imine intermediate.[1][5]
-
Alternative Catalysts: Explore other catalytic systems. Lewis acids, nano-ZnO, and silver triflate (AgOTf) have been shown to enhance yields in specific pyrazole syntheses.[1][6][7] A comparative analysis of different catalysts can guide your selection based on your specific reactants and desired conditions.[6]
-
-
-
Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions, lowering the yield and complicating purification.[8]
-
Troubleshooting:
-
Source High-Purity Reagents: Whenever possible, use starting materials with high purity (e.g., >98.0% by HPLC) from reputable suppliers to ensure reproducible and clean reactions.[8]
-
Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.
-
-
-
Solvent Effects: The choice of solvent can dramatically impact the reaction rate and yield.[8][9]
-
Troubleshooting:
-
Aprotic Dipolar Solvents: While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF, NMP, or DMAc can provide better results, especially for the synthesis of 1-arylpyrazoles.[7][9][10]
-
Solvent-Free Conditions: Consider environmentally friendly "green" chemistry approaches that utilize solvent-free conditions, which can lead to faster reaction rates and reduced energy consumption.[9][11]
-
-
Issue 2: Formation of Side Products and Impurities
Q2: My reaction mixture is complex, showing multiple spots on TLC. What are the common byproducts in pyrazole synthesis and how can I minimize them?
A2: The formation of byproducts is a common hurdle. Identifying and mitigating their formation is key to obtaining a pure product.
-
Formation of Regioisomers: This is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, leading to a mixture of isomeric pyrazole products that can be difficult to separate.[12]
-
Symptoms: You may observe duplicate sets of peaks in your NMR spectrum or multiple, closely-eluting spots on TLC.[12]
-
Troubleshooting:
-
-
Incomplete Cyclization/Aromatization: The reaction may stall at the pyrazoline intermediate stage.[12]
-
Side Reactions of Hydrazine: Hydrazine can participate in side reactions, sometimes leading to colored impurities.[12]
-
Troubleshooting:
-
Use Fresh Hydrazine: Ensure you are using high-purity, freshly distilled hydrazine.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of sensitive intermediates.[14]
-
-
Issue 3: Challenges in Product Purification
Q3: I am having difficulty purifying my pyrazole product. What are the best strategies?
A3: Purification can be challenging due to the properties of the pyrazole product and the nature of the impurities.
-
Recrystallization: This is often the simplest method for purifying solid products.
-
Troubleshooting:
-
Solvent Selection: Finding a suitable solvent system is crucial. Common choices for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[14][15]
-
Inducing Crystallization: If your product is an oil or low-melting solid, try trituration with a non-polar solvent like hexane to induce solidification.[14]
-
-
-
Column Chromatography: This is a versatile technique for separating complex mixtures.
-
Troubleshooting:
-
Deactivating Silica Gel: For basic pyrazole compounds that may stick to a standard silica gel column, you can deactivate the silica by adding a small amount of triethylamine to the eluent.[14][15]
-
Alternative Stationary Phases: If silica gel is problematic, consider using neutral alumina or reverse-phase (C-18) chromatography.[14][15]
-
-
-
Acid-Base Extraction: This technique is useful for removing basic or acidic impurities.
-
Troubleshooting:
-
Removing Unreacted Hydrazine: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can effectively remove unreacted hydrazine and other basic byproducts.[14]
-
Purification via Salt Formation: Pyrazoles can be purified by dissolving them in a suitable solvent, reacting with an acid to form the acid addition salt, and then crystallizing the salt.[16][17]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the Knorr Pyrazole Synthesis and what is its mechanism?
A4: The Knorr pyrazole synthesis is a fundamental organic reaction that converts a hydrazine or its derivatives and a 1,3-dicarbonyl compound into a pyrazole, typically using an acid catalyst.[5][18][19] The mechanism involves the acid-catalyzed formation of an imine, followed by a second intramolecular attack by the other nitrogen of the hydrazine onto the second carbonyl group.[5] This forms a diimine intermediate which then deprotonates to yield the final pyrazole product.[5]
Q5: What are the key differences between the Knorr and Paal-Knorr syntheses?
A5: The Knorr pyrazole synthesis specifically refers to the reaction of a 1,3-dicarbonyl compound with a hydrazine to form a pyrazole.[18][19] The Paal-Knorr synthesis is a broader term for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds.[20] The Paal-Knorr pyrrole synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole.[20][21][22][23]
Q6: Are there more environmentally friendly ("green") methods for pyrazole synthesis?
A6: Yes, several green chemistry approaches have been developed to make pyrazole synthesis more sustainable. These include:
-
Microwave-assisted synthesis: This method often leads to shorter reaction times, reduced energy consumption, and higher yields.[3][4][24][25]
-
Ultrasonic irradiation: Sonication can also accelerate reaction rates.[9]
-
Use of green solvents: Water and ionic liquids are being explored as environmentally benign reaction media.[9][26]
-
Solvent-free conditions: Running reactions without a solvent can reduce waste and simplify workup procedures.[9][11]
-
Green catalysts: The use of non-toxic and recyclable catalysts, such as ammonium chloride, is also being investigated.[27]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This is a representative protocol and may require optimization for specific substrates.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out of solution. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp | 1 h | up to 99% |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Not Specified | 120 | 30 min | 96% |
Data synthesized from multiple sources for illustrative purposes.[6][7]
Table 2: Effect of Solvent on Pyrazole Synthesis
| Solvent | Dielectric Constant (approx.) | Reaction Type | General Outcome |
| Ethanol | 24.5 | Polar Protic | Commonly used, good for many syntheses.[10] |
| DMF | 36.7 | Aprotic Dipolar | Can provide better yields for aryl hydrazines.[10] |
| NMP | 32.2 | Aprotic Dipolar | Similar to DMF, can enhance yields.[10] |
| Water | 80.1 | Polar Protic | "Green" solvent, used in specific protocols.[26] |
Section 4: Visualizing Key Concepts
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: A typical workflow for the Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low pyrazole yields.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
- Knorr pyrazole synthesis - Name-Reaction.com.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- Method for purifying pyrazoles - Google Patents.
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH.
- Knorr Pyrazole Synthesis - Slideshare.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - ACS Publications.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Microwave-assisted synthesis of pyrazoles - a mini-review - Semantic Scholar.
- Process for the purification of pyrazoles - Google Patents.
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions - Journal of the Brazilian Chemical Society.
- Full article: Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis Online.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods - Thieme Connect.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - JETIR.
- Paal–Knorr synthesis - Wikipedia.
- Paal-Knorr Synthesis - Alfa Chemistry.
- Preventing degradation of pyrazole compounds during synthesis - Benchchem.
- Paal–Knorr pyrrole synthesis | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. name-reaction.com [name-reaction.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 20. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 21. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. thieme-connect.com [thieme-connect.com]
- 27. jetir.org [jetir.org]
Technical Support Center: Purification of 3-(1H-Pyrazol-3-yl)phenol
Welcome to the technical support guide for the purification of 3-(1H-Pyrazol-3-yl)phenol. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to navigate the common and complex challenges associated with purifying this valuable heterocyclic compound. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter at the bench.
Introduction: The Purification Challenge
This compound is a bifunctional molecule featuring a weakly acidic phenolic hydroxyl group and a weakly basic pyrazole ring. This dual nature, which makes it a versatile building block in medicinal chemistry and materials science, also presents specific purification challenges. Common issues include the removal of regioisomeric impurities, product degradation, and difficulties in crystallization, often stemming from the compound's polarity and potential for strong interactions with stationary phases. This guide provides robust, validated strategies to overcome these obstacles.
Troubleshooting Common Purification Issues
This section addresses the most frequent problems encountered during the purification of this compound.
Q1: My crude product is a complex mixture with low purity after synthesis and work-up. What are the likely causes and how can I get a cleaner crude product?
A1: A complex crude mixture is often the result of side reactions inherent to pyrazole synthesis or a suboptimal work-up procedure.
-
Causality—Side Products: The synthesis of pyrazoles, often through the condensation of a 1,3-dicarbonyl compound with hydrazine, can lead to side products. In the case of this compound, key impurities may include unreacted starting materials or regioisomers (e.g., the 5-substituted pyrazole). The reaction conditions, such as temperature and stoichiometry, must be carefully controlled to minimize the formation of these byproducts.[1]
-
Causality—Degradation: The phenolic moiety is susceptible to oxidation, especially at elevated temperatures or under non-inert conditions, which can lead to colored impurities. Furthermore, the pyrazole ring can be sensitive to harsh acidic or basic conditions during work-up, potentially leading to degradation.[1]
-
Expert Recommendation:
-
Reaction Control: Ensure precise control over reactant stoichiometry. An excess of one reactant can drive the formation of side products.
-
Mild Work-up: Neutralize the reaction mixture carefully. If your compound is sensitive to strong acids or bases, aim for a pH range of 6-8 during aqueous extraction.
-
Inert Atmosphere: If you suspect oxidative degradation (indicated by a dark-colored crude product), perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: I'm having difficulty recrystallizing this compound. It either "oils out" or my recovery is extremely low. What is the best approach?
A2: Recrystallization is a powerful technique for this compound, but success hinges on selecting the right solvent system. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when solubility changes too rapidly. Low recovery often means the compound is too soluble in the cold solvent.[2][3]
-
Expertise—Solvent Selection: The key is to find a solvent (or solvent pair) where this compound is highly soluble when hot but sparingly soluble when cold.[4] Given its phenolic and heterocyclic nature, polar solvents are the best starting point.
-
Troubleshooting Workflow for Recrystallization:
Diagram Caption: A logical workflow for troubleshooting common recrystallization problems.
-
Recommended Solvent Systems: The following table summarizes promising solvent systems for screening.
| Solvent System (v/v) | Rationale | Procedure |
| Ethanol / Water | Good polarity match. Ethanol is a good solvent; water acts as the anti-solvent. | Dissolve the compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy, then add a drop or two of hot ethanol to clarify. Allow to cool slowly.[5][6] |
| Ethyl Acetate / Hexanes | A common system for moderately polar compounds. | Dissolve in a minimal amount of hot ethyl acetate. Add hexanes dropwise until turbidity persists. Clarify with a few drops of hot ethyl acetate and cool. |
| Methanol | A highly polar solvent. May be suitable for single-solvent recrystallization if solubility at room temperature is low enough. | Dissolve in a minimal amount of boiling methanol. If the compound is too soluble upon cooling, this solvent is not suitable alone but can be used in a two-solvent system. |
Q3: My column chromatography gives poor separation, and the compound streaks badly on the column. How can I improve this?
A3: Poor separation and "tailing" or "streaking" during column chromatography are classic signs of undesirable interactions between the analyte and the stationary phase.[7] For this compound, the basic nitrogen atoms of the pyrazole ring can strongly and irreversibly bind to the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5][8]
-
Expertise—The Root Cause: Silica gel is acidic and highly polar. The basic pyrazole moiety interacts strongly with it, while the acidic phenol group can also participate in hydrogen bonding. This leads to a slow, uneven elution (tailing) and, in some cases, product decomposition or irreversible adsorption.[9]
-
Expert Recommendations for Optimization:
-
Deactivate the Silica Gel: Before running the column, neutralize the acidic sites on the silica. This is the most effective solution. You can achieve this by adding a small amount of a volatile base, such as triethylamine (Et₃N) , to your eluent system (typically 0.1-1% v/v).[5]
-
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina . However, be aware that alumina can sometimes catalyze reactions, so its compatibility should be tested on a small scale first.
-
Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to find an eluent system that gives your desired product an Rf value of approximately 0.25-0.35.[7] A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane. For very polar impurities, adding a small percentage of methanol may be necessary.
-
Q4: My final product has a persistent yellow or brown color. How can I obtain a pure white solid?
A4: A persistent color usually indicates the presence of highly conjugated or oxidized impurities. The phenol group is particularly prone to oxidation, forming colored quinone-type species, even in trace amounts.
-
Expert Recommendations:
-
Activated Charcoal Treatment: During the recrystallization process, after your compound has fully dissolved in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight). The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] Be cautious, as charcoal can also adsorb some of your product, potentially reducing the yield.
-
Work Under Inert Gas: To prevent further oxidation, especially during heating steps, perform the purification under a nitrogen or argon atmosphere.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification strategy for this compound?
A: A two-step strategy is most effective. First, attempt purification by recrystallization , as it is less labor-intensive and can yield very high-purity material if a suitable solvent system is found (start with ethanol/water). If recrystallization fails to remove all impurities or if the product oils out persistently, proceed to flash column chromatography on silica gel deactivated with 0.5% triethylamine in the eluent.
Diagram Caption: A general workflow for the purification of this compound.
Q: Can I use an acid-base extraction to purify this compound?
A: Yes, this can be an effective preliminary purification step. The phenol group is acidic enough (pKa ≈ 10) to be deprotonated by a moderately strong base like sodium carbonate or a stronger base like sodium hydroxide, forming a water-soluble phenolate salt.
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous sodium carbonate solution. The this compound will move to the aqueous layer, leaving non-acidic impurities behind.
-
Separate the aqueous layer and carefully re-acidify it with a mild acid (e.g., 1M HCl) until the product precipitates.
-
Collect the precipitated solid by filtration. This solid will be significantly purer and can then be subjected to recrystallization.
Q: What are the typical physicochemical properties of pure this compound?
A: While properties can vary slightly based on the specific isomer (the 3-yl vs. the 1-yl or 5-yl), commercial data for similar compounds provide a good reference. For example, 2-(1H-Pyrazol-3-yl)phenol is typically a solid with a melting point in the range of 90-94 °C.[10][11] Pure this compound should appear as a white to off-white crystalline solid.
Q: What analytical techniques are best for assessing final purity?
A: A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR Spectroscopy: To confirm the structure and identify any residual solvents or structurally similar impurities.
-
HPLC or LC-MS: To obtain a quantitative measure of purity (e.g., >98%) and detect non-volatile impurities.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at the boiling point.
-
Charcoal Treatment (Optional): If the solution is colored, add a small spatula tip of activated charcoal. Swirl and keep the solution hot for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Induce Crystallization: While the ethanolic solution is still hot, add hot deionized water dropwise with swirling until the solution becomes persistently turbid. Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Rushing this step will trap impurities.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is 30% ethyl acetate in hexanes. Add 0.5% triethylamine to the eluent mixture. The target Rf for the product should be ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes + 0.5% Et₃N). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add silica gel, evaporate the solvent under reduced pressure to get a dry, free-flowing powder, and carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial low-polarity solvent. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes, always maintaining 0.5% Et₃N).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.
- University of Toronto. (n.d.). Column chromatography.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols.
- National Center for Biotechnology Information. (n.d.). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol.
- Chemistry LibreTexts. (2023). Recrystallization.
- Columbia University. (n.d.). Column chromatography.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-3-yl)phenol 97%.
- ChemicalBook. (2025). 2-(1H-PYRAZOL-3-YL)PHENOL.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. columbia.edu [columbia.edu]
- 10. 2-(1H-Pyrazol-3-yl)phenol 97 34810-67-8 [sigmaaldrich.com]
- 11. 2-(1H-PYRAZOL-3-YL)PHENOL | 34810-67-8 [chemicalbook.com]
Technical Support Center: Optimizing Pyrazole Cyclization Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole cyclization reactions and overcome common challenges, particularly the formation of undesired side products. Drawing from established literature and extensive field experience, this document provides in-depth troubleshooting advice and practical solutions to help you achieve higher yields and purity in your pyrazole products.
The Core Challenge: Regioselectivity in Pyrazole Synthesis
The most prevalent method for synthesizing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, a classic transformation known as the Knorr pyrazole synthesis.[1][2][3] While robust, this reaction presents a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines: the formation of regioisomeric pyrazole products.[2][4][5] This lack of regioselectivity arises because the substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound, leading to a mixture of isomers that are often difficult to separate, thereby complicating purification and reducing the yield of the desired product.[4][6][7][8]
Controlling which constitutional isomer is formed is a critical hurdle. The regiochemical outcome is a delicate interplay of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more likely target for nucleophilic attack.[4]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. Bulky substituents can direct the hydrazine to the less sterically hindered carbonyl.[4]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[4][9]
Below is a diagram illustrating the formation of two possible regioisomers from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.
Caption: Formation of two regioisomers in pyrazole synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during pyrazole synthesis.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Mixture of Regioisomers | 1. Lack of Inherent Substrate Control: The electronic and steric differences between the two carbonyl groups are insufficient to direct the reaction. | a. Solvent Optimization: The polarity and hydrogen-bonding ability of the solvent can stabilize one transition state over the other. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[6][7][8][10] These solvents can modulate the reactivity of the hydrazine and dicarbonyl compound through hydrogen bonding.b. pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[4][11][12] Experiment with catalytic amounts of acetic acid or a base like sodium acetate. |
| 2. Competing Reaction Pathways: Both pathways to the different regioisomers have similar activation energies under the current conditions. | a. Temperature Variation: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, for some reactions, higher temperatures might be necessary to overcome the activation barrier for the desired isomer.b. Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl to the hydrazine has been shown to influence the regioisomeric ratio in some cases.[5] | |
| Low Yield of Pyrazole Product | 1. Incomplete Reaction: The reaction has not proceeded to completion. | a. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[11]b. Increase Temperature: Gently heating the reaction, for example, by refluxing in ethanol, can often drive the reaction to completion. However, be mindful that this could affect regioselectivity. |
| 2. Side Reactions: The starting materials are degrading or participating in other reactions. | a. Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities can interfere with the reaction.[11]b. Control Temperature: Pyrazole synthesis can be exothermic. Insufficient cooling can lead to decomposition.[11] Consider adding the hydrazine slowly to a cooled solution of the dicarbonyl compound. | |
| Formation of Pyrazoline Side Product | 1. Incomplete Aromatization: The pyrazoline intermediate, formed after the initial cyclization, has not been oxidized to the aromatic pyrazole. This is common when using α,β-unsaturated carbonyl compounds.[2][3] | a. Introduce an Oxidant: After the initial cyclization, an oxidizing agent can be added to facilitate aromatization to the pyrazole. Common oxidants include bromine, manganese dioxide (MnO2), or simply heating in DMSO under an oxygen atmosphere.[13][14]b. Use a Leaving Group: Synthesize an α,β-unsaturated carbonyl compound with a good leaving group at the β-position. After cyclization to the pyrazoline, elimination of the leaving group will yield the pyrazole.[3] |
| Colored Impurities (Yellow/Red Mixture) | 1. Hydrazine Side Reactions: Hydrazine starting materials can undergo self-condensation or other side reactions, leading to colored byproducts.[2] | a. Purification of Hydrazine: If the hydrazine is old or of low quality, consider purifying it by distillation before use.b. Post-Reaction Workup: These impurities can often be removed during workup. Washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help. Standard purification techniques like column chromatography or recrystallization are also effective. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my pyrazole product from its regioisomer?
A: If a mixture of regioisomers is formed, separation can often be achieved through column chromatography on silica gel.[11][15] The polarity of the eluent system (e.g., a gradient of ethyl acetate in hexanes) will need to be carefully optimized. In some cases, if the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method to isolate the major, less soluble isomer.[11]
Q2: I'm using a symmetrical 1,3-dicarbonyl compound but still getting a low yield. What could be the issue?
A: Even with symmetrical dicarbonyls, low yields can occur due to incomplete reaction, decomposition of starting materials or product, or suboptimal reaction conditions. Ensure your reaction is going to completion by monitoring it via TLC. Check the purity of your starting materials. The reaction of hydrazine with a 1,3-dicarbonyl is typically fast and high-yielding, so if you are experiencing issues, revisiting the fundamentals of reaction setup (temperature control, solvent choice, and purity of reagents) is a good starting point.[16]
Q3: Are there "greener" or more environmentally friendly methods for pyrazole synthesis?
A: Yes, significant research has been dedicated to developing more sustainable methods. These include microwave-assisted synthesis, the use of ionic liquids as both solvent and catalyst, and solvent-free reaction conditions.[9][17] These approaches can offer benefits such as faster reaction rates, reduced energy consumption, and simpler work-up procedures.[9][17]
Q4: My reaction involves an α,β-unsaturated aldehyde and hydrazine. How can I ensure I get the pyrazole and not the pyrazoline?
A: The reaction of α,β-unsaturated aldehydes or ketones with hydrazine typically forms a pyrazoline intermediate first.[3][18] To obtain the pyrazole, a subsequent oxidation step is required to aromatize the ring.[3] You can perform this as a two-step, one-pot procedure where, after the formation of the pyrazoline is complete (as monitored by TLC), you introduce an oxidizing agent to the reaction mixture.
Below is a generalized workflow for optimizing a pyrazole synthesis to favor a single regioisomer.
Caption: Workflow for optimizing pyrazole synthesis regioselectivity.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific. Retrieved January 20, 2026, from [Link]
-
Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Verma, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pons, J. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Zhou, L., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]
-
Iaroshenko, V. O., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
-
Al-Mulla, A. (2017). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules. [Link]
-
Tron, G. C., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences. [Link]
-
Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. [Link]
-
Organic Chemistry Frontiers. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]
-
Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved January 20, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. jocpr.com [jocpr.com]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Troubleshooting Pyrazole NMR Spectroscopy
Welcome to the Technical Support Center for Pyrazole NMR Spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR to characterize pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry, but their unique electronic and structural properties, particularly annular tautomerism, often lead to complex and sometimes confusing NMR spectra.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the most common challenges. We will delve into the causality behind these issues and provide validated, step-by-step protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: Why do the signals for my 3- and 5-substituted pyrazole appear averaged or broader than expected in the ¹H and ¹³C NMR spectra?
This is one of the most common observations in pyrazole NMR and is almost always due to annular tautomerism . The proton on the nitrogen atom can rapidly move between the N1 and N2 positions. If this exchange is fast relative to the NMR timescale, the spectrometer detects an average of the two tautomeric forms.[1][2] This results in the C3 and C5 positions (and their attached protons) becoming chemically equivalent on average, leading to fewer and often broader signals than anticipated for a single, static isomer.
The rate of this exchange is highly dependent on factors like temperature, solvent, and concentration.[3]
Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad, or I can't find it at all. What is happening?
The broadening or complete disappearance of the N-H proton signal is a classic characteristic of pyrazole spectra and stems from a combination of three primary factors:
-
Rapid Chemical Exchange: The N-H proton is labile and can rapidly exchange with other molecules in the sample, including another pyrazole molecule, trace amounts of water in the deuterated solvent, or any acidic/basic impurities.[1][2] This rapid exchange prevents the nucleus from remaining in a consistent magnetic environment long enough for a sharp signal to be detected, causing significant broadening. In protic solvents like D₂O or CD₃OD, the proton will exchange with solvent deuterium, rendering the signal invisible in the ¹H spectrum.[1]
-
Quadrupolar Broadening: The N-H proton is attached to a ¹⁴N nucleus, which has a nuclear quadrupole moment (I=1). This quadrupole moment creates an efficient relaxation pathway for the attached proton, which shortens its excited-state lifetime and leads to a broader signal.[1][4]
-
Tautomeric Exchange: The same annular tautomerism discussed in Q1 contributes to the dynamic environment of the N-H proton, further exacerbating signal broadening.[2]
Q3: How can I definitively assign the proton and carbon signals for an unsymmetrically substituted pyrazole?
While tautomerism can complicate 1D spectra, unambiguous assignment is readily achievable using a suite of 2D NMR experiments. These techniques reveal through-bond and through-space correlations, providing a definitive structural map.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the first step. It correlates each proton directly to the carbon it is attached to, allowing you to confidently link specific ¹H signals to their corresponding ¹³C signals.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this task. It reveals correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH).[1] For instance, the proton at the C4 position will show a correlation to both the C3 and C5 carbons, allowing for their unequivocal assignment. Similarly, if the N-H proton is observable, it will typically show correlations to both C3 and C5.
Core Troubleshooting Workflows & Protocols
When faced with ambiguous pyrazole NMR data, a systematic approach is key. The following workflows and protocols are designed to diagnose and solve the core issues of tautomerism and proton exchange.
Workflow 1: Diagnosing and Resolving Tautomeric Averaging
The primary strategy to overcome signal averaging from rapid tautomerism is to slow down the rate of proton exchange. This can be achieved by altering the temperature or the solvent environment.
Caption: Workflow for identifying and observing the N-H proton.
This is the definitive method to confirm if a broad signal belongs to a labile proton (N-H, O-H, etc.). [2][5][6]
-
Acquire Initial Spectrum: Dissolve your sample in a suitable aprotic solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.
-
Analysis: Compare the two spectra. If the broad signal of interest has disappeared or significantly diminished in the second spectrum, it is confirmed to be an exchangeable proton. [6]
Data Summary Tables
For quick reference, the following tables summarize key NMR data for the pyrazole core. Note that absolute values will change significantly based on substitution.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the Parent Pyrazole Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical ¹J_CH (Hz) |
| N-H | 10.0 - 14.0 (often very broad) | - | - |
| C3-H / C5-H | 7.5 - 7.8 (averaged) | 134 - 136 (averaged) | ~185 |
| C4-H | 6.2 - 6.5 | 105 - 107 | ~178 |
| Data compiled from general knowledge and spectroscopy databases. Values are highly substituent and solvent-dependent. | |||
| [7] |
Table 2: Solvent Effects on Pyrazole NMR Spectra
| Solvent Type | Recommended Solvent | Primary Effect | Rationale |
| Aprotic, Non-H-Bonding | CDCl₃, Benzene-d₆ | May slow intermolecular exchange. | Reduces exchange with solvent molecules. Benzene-d₆ can induce significant shifts (aromatic solvent-induced shift), potentially resolving overlapping signals. [8] |
| Aprotic, H-Bond Acceptor | DMSO-d₆, Acetone-d₆ | Often sharpens N-H signal. | Forms hydrogen bonds with the N-H proton, localizing it and slowing intermolecular exchange, leading to a sharper signal. [2] |
| Protic | D₂O, CD₃OD | Eliminates N-H signal. | Rapidly exchanges the N-H proton for a deuterium, making the signal disappear from the ¹H spectrum. Used for D₂O exchange experiments. [1][2] |
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.).
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Institutes of Health.
- Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem. (n.d.).
- The 1H NMR spectrum of pyrazole in a nematic phase. (2016).
- (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (n.d.).
- Phys. Org. 387 - RSC Publishing. (n.d.).
- What Is Deuterium Exchange In NMR? - Chemistry For Everyone - YouTube. (2025).
- Exchangeable Protons and Deuterium Exchange | OpenOChem Learn. (n.d.).
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: Method Development for Analyzing Pyrazole Isomers by HPLC
Welcome to the technical support center for the HPLC analysis of pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these structurally similar compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the development of HPLC methods for pyrazole isomer analysis.
Q1: What are the primary challenges in separating pyrazole isomers?
Separating pyrazole isomers is frequently challenging due to their similar physicochemical properties. Regioisomers often exhibit very close polarities, making them difficult to resolve on standard stationary phases.[1] Chiral isomers (enantiomers) have identical physical properties in a non-chiral environment, which necessitates the use of specialized chiral stationary phases (CSPs) or chiral additives for their separation.[1]
Q2: Which HPLC modes are most effective for pyrazole isomer separation?
The choice of HPLC mode is contingent on the type of isomers being separated:
-
Reversed-Phase (RP-HPLC): This is a common starting point for the analysis of many organic molecules, including pyrazole derivatives. C18 columns are frequently employed for separating regioisomers.[1] The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol.[1][2]
-
Normal-Phase (NP-HPLC): NP-HPLC can be effective for separating regioisomers with different polarities. It often uses a polar stationary phase (like silica) and a non-polar mobile phase.
-
Chiral Chromatography: For separating enantiomers, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[3][4] Columns such as those based on cellulose and amylose derivatives have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[3][4] This can be performed in normal-phase, polar organic, or reversed-phase modes.
Q3: How does mobile phase composition impact the separation of pyrazole isomers?
The mobile phase is a critical parameter for achieving optimal separation.[1]
-
In Reversed-Phase HPLC:
-
Organic Modifier: The ratio of organic solvent (acetonitrile or methanol) to water is adjusted to control the retention time. Increasing the organic content generally decreases retention.
-
pH and Buffers: The pH of the mobile phase can significantly influence the retention and peak shape of ionizable pyrazole isomers.[5][6] Buffers are used to maintain a constant pH and can help to minimize peak tailing by suppressing the ionization of silanol groups on the silica surface of the column.[7] Common additives include trifluoroacetic acid (TFA), formic acid, or phosphoric acid to control the pH.[1][2]
-
-
In Chiral Chromatography:
Q4: What are typical starting conditions for method development?
A pragmatic approach to method development is crucial. Below are some suggested starting points.
| Parameter | Reversed-Phase HPLC for Regioisomers | Chiral HPLC for Enantiomers |
| Stationary Phase | C18, 5 µm particle size | Polysaccharide-based CSP (e.g., Lux cellulose-2)[3] |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid | n-Hexane:Ethanol (90:10) or Acetonitrile (Polar Organic Mode)[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[4] |
| Column Temperature | 25-30 °C | 25 °C[4] |
| Detection | UV at an appropriate wavelength (e.g., 254 nm)[4] | UV at an appropriate wavelength (e.g., 254 nm)[4] |
| Injection Volume | 5-10 µL | 5-10 µL |
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of pyrazole isomers.
Issue 1: Poor or No Separation of Isomers
This is a frequent challenge, especially when isomers have very similar polarities.[1]
Problem Diagnosis & Solution Workflow
Caption: Troubleshooting workflow for poor separation.
Detailed Solutions:
-
Optimize Mobile Phase:
-
Adjust Polarity: For reversed-phase, systematically vary the organic solvent-to-water ratio. If using isocratic elution, try a shallow gradient.[1]
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to different interactions with the analyte and stationary phase.
-
Modify pH: For ionizable pyrazoles, adjusting the mobile phase pH can dramatically change retention and selectivity.[5][6] Experiment with a pH that is approximately 2 units away from the pKa of the analyte to ensure it is in a single ionic state.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase may be necessary. For reversed-phase, consider columns with different properties, such as phenyl-hexyl or embedded polar groups, which can offer alternative selectivities. For enantiomers, screening different chiral stationary phases is often required.[3][4]
Issue 2: Peak Tailing
Peak tailing can compromise quantification and resolution.[5][6]
Causality and Corrective Actions
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | Analyte interacts with active silanol groups on the silica backbone of the stationary phase. | Add a competitive base like triethylamine (TEA) to the mobile phase (for basic analytes) or decrease the mobile phase pH to suppress silanol ionization.[7] |
| Column Overload | Injecting too much sample can lead to broad and tailing peaks. | Reduce the injection volume or the concentration of the sample.[1] |
| Column Degradation | A void at the head of the column or a contaminated guard column can cause poor peak shape. | Replace the guard column. If the problem persists, replace the analytical column.[1] |
| Mismatched Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Whenever possible, dissolve the sample in the mobile phase. |
Issue 3: Inconsistent Retention Times
Shifting retention times can make peak identification and quantification unreliable.
Problem Diagnosis & Solution Workflow
Caption: Troubleshooting workflow for inconsistent retention times.
Detailed Solutions:
-
Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[8] This is particularly important for gradient methods.
-
Mobile Phase Preparation: Prepare mobile phases fresh daily, especially if they contain volatile components or buffers that can support microbial growth.[8] Thoroughly degas the mobile phase to prevent bubble formation in the pump or detector.[8]
-
System Check: Regularly inspect the HPLC system for leaks. Ensure the pump is delivering a consistent flow rate and that the check valves are clean and functioning correctly.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[8]
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Reversed-Phase HPLC Method for Pyrazole Regioisomers
This protocol outlines a general procedure for separating pyrazole regioisomers using a C18 column.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Sample of pyrazole isomers dissolved in mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) acetonitrile and water. Add formic acid to a final concentration of 0.1%. Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
System Setup:
-
Install the C18 column and set the column oven to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor at a wavelength where the pyrazole isomers have strong absorbance (e.g., 254 nm).
-
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Optimization: If separation is not optimal, adjust the acetonitrile/water ratio. A gradient elution from a lower to a higher concentration of acetonitrile may be necessary to resolve closely eluting peaks.
Protocol 2: Chiral Separation of N-Substituted Pyrazole Enantiomers by HPLC
This protocol is based on the use of a polysaccharide-based chiral stationary phase.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase, such as a Lux cellulose-2 column (e.g., 250 mm x 4.6 mm, 3 µm).[1]
-
HPLC-grade n-hexane and ethanol
-
Sample of racemic pyrazole derivative dissolved in the mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane and ethanol. Filter and degas the mobile phase.
-
System Setup:
-
Install the chiral column and set the column oven to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength.
-
-
Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Sample Injection: Inject 5 µL of the sample solution.
-
Data Acquisition: Acquire the chromatogram. The retention times of the two enantiomers should differ, allowing for their separation and quantification.[1]
-
Optimization: If resolution is insufficient, the ratio of n-hexane to ethanol can be adjusted. Alternatively, a polar organic mode using acetonitrile or methanol can be explored, which may provide sharper peaks and shorter run times.[3][4]
References
-
Al-Majid, A. M., El-Behairy, M. F., & Barakat, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685–25695. Retrieved from [Link]
-
El-Behairy, M. F., & Barakat, A. (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Chirality, 28(5), 416–425. Retrieved from [Link]
-
Al-Majid, A. M., El-Behairy, M. F., & Barakat, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Retrieved from [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2013). Optimization of the Mobile Phase Composition. Retrieved from [Link]
-
Lei, J., et al. (2019). Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. ResearchGate. Retrieved from [Link]
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Retrieved from [Link]
-
National Institutes of Health. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Retrieved from [Link]
-
ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Digital CSIC. (n.d.). pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
-
PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. hplc.eu [hplc.eu]
- 8. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Refinement of Protocols for Biological Assays with Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide practical, field-proven insights to help you navigate the common challenges encountered during the biological evaluation of this versatile class of compounds. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets, including protein kinases, proteases, and metabolic enzymes.[1][2][3] However, their unique physicochemical properties can present specific challenges in assay development and execution.
This resource moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate robust, reproducible data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and hurdles faced when working with pyrazole derivatives.
Q1: My pyrazole derivative shows very poor solubility in aqueous assay buffers. How can I improve this for reliable IC₅₀ determination?
A: This is the most prevalent issue. The often planar, aromatic, and crystalline nature of pyrazole derivatives leads to low aqueous solubility, which can cause compound precipitation, inaccurate concentration measurements, and artificially low potency readings.[4] A tiered approach is recommended:
-
Primary Strategy (Co-solvents): The standard practice is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then perform serial dilutions.[5] For the final dilution into your aqueous assay buffer, ensure the final DMSO concentration is kept low and consistent across all wells, typically ≤1% v/v. Higher concentrations can affect protein conformation and cell viability. If solubility issues persist, consider using other water-miscible organic solvents like ethanol as co-solvents.[6]
-
Secondary Strategy (pH Adjustment): If your pyrazole derivative possesses acidic or basic functional groups, its solubility will be pH-dependent.[5] For a basic pyrazole, slightly lowering the pH of your assay buffer (if tolerated by the target protein/cells) can promote the formation of a more soluble protonated salt. Conversely, for an acidic pyrazole, slightly increasing the pH can improve solubility.
-
Advanced Formulation Strategies: For particularly challenging compounds, especially in cell-based or in vivo studies, advanced formulations may be necessary. These include the use of cyclodextrins, nanosuspensions, or lipid-based formulations to enhance bioavailability.[4]
Q2: I am concerned about the stability of my pyrazole compound in DMSO stock. What are the best practices for storage and handling?
A: Long-term stability is crucial for data consistency. While many pyrazoles are stable, improper storage can lead to degradation or precipitation.
-
Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials with desiccant to prevent moisture absorption. DMSO is hygroscopic, and water contamination can cause compounds to precipitate upon freezing.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles. Aliquot your stock solution into smaller, single-use volumes.
-
Purity Checks: For long-term studies, it is good practice to periodically check the purity of your stock solution via HPLC-MS to ensure the compound has not degraded. While DMSO is a common solvent, it can also participate in reactions under certain conditions, for instance, acting as a C1 source in specific synthetic routes.[7][8] This highlights its potential reactivity, making stability checks important.
Q3: My initial high-throughput screen (HTS) identified several pyrazole-based "hits," but I suspect some are false positives. What should I look for?
A: Pyrazole derivatives, like many heterocyclic compounds, can cause assay artifacts. Distinguishing true hits from false positives early is critical.
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[9][10] To check for this, add a non-ionic detergent like Triton X-100 (0.01%) to your assay buffer. If the compound's inhibitory activity significantly decreases, aggregation is likely the cause.
-
Assay Technology Interference: If you are using a fluorescence-based assay, the pyrazole ring system may possess intrinsic fluorescence or act as a quencher, directly interfering with the signal. Always run controls with the compound in the assay buffer without the enzyme or target protein to measure its effect on the background signal.
-
Chemical Reactivity: While less common, some pyrazole substituents could be reactive, covalently modifying the target protein. A hit with an unusually steep dose-response curve might suggest reactivity. Mass spectrometry analysis of the target protein after incubation with the compound can confirm covalent modification.
In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex and nuanced experimental problems.
Issue 1: High Variability in IC₅₀ Values Across Experiments
You've determined the IC₅₀ of your pyrazole inhibitor multiple times, but the values are inconsistent.
| Possible Cause | Underlying Rationale & Causality | Troubleshooting & Validation Steps |
| Incomplete Solubilization | Even if not visibly precipitated, the compound may not be fully dissolved at the highest tested concentrations, leading to an inaccurate dose-response curve. | 1. Visual Check: Before adding to the assay plate, visually inspect the highest concentration dilution under a microscope for micro-precipitates. 2. Pre-incubation: After diluting the compound into the final assay buffer, vortex thoroughly and let it equilibrate for 15-30 minutes before adding the target/cells. 3. Dynamic Light Scattering (DLS): For critical compounds, use DLS to detect the formation of nano-aggregates in your final assay buffer. |
| Tautomerism | Unsubstituted or unsymmetrically substituted pyrazoles can exist as a mixture of tautomers in solution.[11] The ratio of these tautomers can be influenced by solvent and pH, and they may have different binding affinities for the target, leading to variable results. | 1. NMR Spectroscopy: Use NMR to assess the tautomeric state in your stock solvent (e.g., DMSO-d₆). Lowering the temperature may resolve separate signals for each tautomer.[12] 2. Consistent Buffer Prep: Ensure meticulous consistency in buffer preparation, especially pH, from experiment to experiment. 3. Structure Modification: If tautomerism is a persistent issue, consider synthesizing a derivative where the N1 position is alkylated (e.g., with a methyl group) to "lock" the molecule into a single tautomeric form.[11] |
| Assay Timing & Stability | The compound or target protein may be unstable over the assay duration, especially during long incubations. | 1. Time-Course Experiment: Measure enzyme/cell activity at different time points in the presence and absence of the inhibitor to ensure the reaction is in the linear range and the inhibition is stable over time. |
Issue 2: Poor Correlation Between In Vitro Potency and Cell-Based Activity
Your pyrazole derivative is highly potent in a biochemical assay (e.g., IC₅₀ < 100 nM) but shows little to no activity in a cell-based assay.
| Possible Cause | Underlying Rationale & Causality | Troubleshooting & Validation Steps |
| Low Cell Permeability | The compound may not be able to cross the cell membrane to reach its intracellular target. Physicochemical properties like high polarity or molecular weight can limit passive diffusion. | 1. Assess Physicochemical Properties: Check if the compound adheres to guidelines like Lipinski's Rule of Five, which predicts oral bioavailability and, by extension, cell permeability.[13] 2. Permeability Assays: Use a standard permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure passive diffusion. |
| Active Efflux | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching the necessary intracellular concentration. | 1. Co-incubation with Efflux Inhibitors: Re-run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests your compound is an efflux substrate. |
| High Protein Binding | The compound may bind extensively to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to enter the cells and engage the target. | 1. Reduce Serum Concentration: Run the assay with a lower percentage of serum in the medium, if the cells can tolerate it. An increase in potency at lower serum levels points to high protein binding. 2. Equilibrium Dialysis: Perform an equilibrium dialysis experiment to directly quantify the fraction of compound bound to serum proteins. |
| Metabolic Instability | The compound may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into an inactive form.[13] | 1. Microsomal Stability Assay: Incubate the compound with liver microsomes and measure its depletion over time using LC-MS to assess its metabolic stability. |
Visualized Workflows and Pathways
Understanding the experimental flow and the biological context is crucial for success.
General Experimental Workflow for Hit Validation
This diagram outlines a logical progression from an initial screening hit to a validated lead compound.
Caption: A typical workflow for validating a pyrazole-based screening hit.
Targeting the MAPK/ERK Signaling Pathway
Many pyrazole derivatives are designed as kinase inhibitors. This diagram shows the MAPK/ERK pathway, a common cancer-related target.
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based kinase inhibitor.
Data Presentation: Representative Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro potency of several well-known pyrazole-based kinase inhibitors against key targets, illustrating their application in targeted therapy.[14]
| Compound Name | Target Kinase | IC₅₀ (nM) | Associated Pathway |
| Ruxolitinib | JAK1 | ~3 | JAK-STAT |
| JAK2 | ~3 | JAK-STAT | |
| Afuresertib | AKT1 | 0.02 | PI3K/AKT |
| AKT2 | 2 | PI3K/AKT | |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | MAPK/ERK |
| ERK2 | 3.1 | MAPK/ERK | |
| Buparlisib (BKM-120) | p110α (PI3K) | 52 | PI3K/AKT |
Detailed Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of Pyrazole Derivative Stock Solutions
Objective: To prepare a high-concentration, soluble, and stable stock solution for use in biological assays.
Materials:
-
Pyrazole derivative (solid form)
-
Anhydrous DMSO (≤0.02% water)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and bath sonicator
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry amber vial on an analytical balance.
-
Weigh Compound: Carefully weigh approximately 1-5 mg of the pyrazole derivative directly into the tared vial. Record the exact weight.
-
Calculate DMSO Volume: Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Alternate between vortexing and sonicating until the solution is completely clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Format)
Objective: To determine the IC₅₀ value of a pyrazole derivative against a specific protein kinase. This protocol is adapted for the Promega ADP-Glo™ Kinase Assay.[15]
Materials:
-
Kinase of interest, substrate, and ATP
-
Pyrazole inhibitor stock solution (from Protocol 1)
-
Appropriate kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the pyrazole inhibitor. First, perform dilutions in 100% DMSO, then dilute each concentration into the kinase assay buffer to the desired final concentration (e.g., 2X final). Ensure the final DMSO concentration remains constant.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the compound dilution (or buffer with DMSO for positive/negative controls).
-
Add 2.5 µL of a 2X enzyme/substrate mixture in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 1X ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
-
Incubation: Shake the plate gently and incubate at 30°C for 30-60 minutes (incubation time should be optimized to ensure the reaction is in the linear range, typically <30% ATP consumption).
-
Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). NATURALISTA CAMPANO. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
Biological activity of pyrazoles derivatives and experimental conditions. (n.d.). ResearchGate. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PubMed Central. [Link]
-
High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2018). MDPI. [Link]
-
Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches. (2023). PubMed Central. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). MDPI. [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). PubMed. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PubMed Central. [Link]
-
DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (2022). Organic Chemistry Portal. [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2024). Authorea. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. (2021). PubMed. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. (n.d.). PubMed Central. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2023). ACS Publications. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. (2024). PubMed. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). PubMed. [Link]
-
DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (2022). PubMed. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. [Link]
-
High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2018). PubMed. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). PubMed. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 8. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors [mdpi.com]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 3-(1H-Pyrazol-3-yl)phenol: An In-Depth Analysis Centered on X-ray Crystallography
Introduction: The Significance of Structural Precision in Drug Discovery
In the landscape of medicinal chemistry, pyrazole derivatives are of paramount importance, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The fusion of a pyrazole ring with a phenolic moiety, as seen in 3-(1H-Pyrazol-3-yl)phenol, creates a molecule of significant interest for drug development professionals. The phenol group can participate in crucial hydrogen bonding interactions with biological targets, while the pyrazole ring offers a versatile scaffold for further functionalization.
Understanding the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions is fundamental to deciphering structure-activity relationships (SAR) and rationally designing next-generation therapeutics.[1] While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for delivering an unambiguous, high-resolution depiction of a molecule's solid-state conformation.[4][5]
This guide provides a comprehensive analysis of the characterization of this compound, with a primary focus on the definitive insights offered by X-ray crystallography. We will explore the causality behind the experimental protocol, compare its capabilities with alternative spectroscopic methods, and present supporting data to offer a holistic understanding for researchers, scientists, and drug development professionals.
Definitive Structure Determination: The Power of X-ray Crystallography
X-ray crystallography provides unparalleled accuracy in determining molecular dimensions, including bond lengths and angles, and offers a clear picture of how molecules arrange themselves in a crystalline lattice.[5] This information is invaluable for understanding crystal packing, identifying potential polymorphs, and modeling interactions with protein binding sites.
Experimental Protocol: A Self-Validating Workflow
The successful crystallographic analysis of a small molecule like this compound hinges on a meticulous and logically structured workflow. Each step is designed to ensure the quality and validity of the final structure.
Step 1: Synthesis and Purification
A common synthetic route to 2-(1H-pyrazol-3-yl)phenols involves the reaction of a substituted 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone with hydrazine hydrate.[6] The purity of the synthesized compound is paramount for successful crystallization. This is typically verified by NMR spectroscopy and mass spectrometry to confirm the chemical identity and by techniques like High-Performance Liquid Chromatography (HPLC) to assess purity.
Step 2: Crystal Growth — The Critical Bottleneck
The most challenging aspect of X-ray crystallography is often the growth of a single, high-quality crystal.[7] This is more of an art than a science, requiring the screening of various conditions. The choice of solvent is critical; it must be one in which the compound has moderate solubility. For this compound, solvents like ethanol, methanol, or ethyl acetate, or mixtures thereof, would be logical starting points.
-
Methodology: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent system at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment. Over days or weeks, as the solvent evaporates and the solution becomes supersaturated, crystals may form.
-
-
Causality: Slow evaporation is chosen to allow molecules sufficient time to organize into a well-ordered crystal lattice, minimizing defects. Rapid precipitation leads to amorphous solids or poorly diffracting microcrystals.
Step 3: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]
-
Data Acquisition: The crystal is cooled in a stream of cold nitrogen (typically 100-120 K) to reduce thermal vibrations of the atoms, which sharpens the diffraction spots.[1] It is then exposed to a focused beam of X-rays (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This yields a file containing the unique reflection data.
Step 4: Structure Solution and Refinement
The processed data is used to solve the "phase problem" and generate an initial electron density map.[7] For small molecules, this is typically achieved using direct methods.[8] An initial model of the molecule is built into the electron density map. This model is then refined, a process that adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[9] The final refined structure provides precise information on bond lengths, angles, and intermolecular interactions.[1]
Visualizing the Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Anticipated Crystallographic Data and Structural Insights
While the specific crystal structure of this compound is not publicly available, we can anticipate its key features based on published data for analogous pyrazole-phenol derivatives.[10][11]
Table 1: Representative Crystallographic Data for a Pyrazole Derivative
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₉H₈N₂O | Confirms the elemental composition of the unit cell. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | ~9.3 | Unit cell dimension. |
| b (Å) | ~7.4 | Unit cell dimension. |
| c (Å) | ~10.1 | Unit cell dimension. |
| β (°) | ~101 | Unit cell angle. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Note: The values presented are hypothetical, based on typical data for similar small organic molecules like pyrazole-pyrazoline hybrids, and serve for illustrative purposes.[10]
From the refined structure, we would expect to observe:
-
Planarity: The pyrazole ring and the phenol ring are likely to be approximately coplanar to maximize conjugation.[11]
-
Hydrogen Bonding: The most significant intermolecular interaction would be hydrogen bonds involving the phenolic hydroxyl (-OH) group and the pyrazole nitrogen atoms (-NH and -N=). These interactions dictate the crystal packing, forming chains or more complex networks.[2][11][12] An intramolecular O-H···N hydrogen bond is also possible, which would influence the conformation of the rings.[11]
A Comparative Analysis: Alternative Characterization Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a combination of techniques. Each method offers unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) in solution.[7]
-
¹H NMR: For this compound, the ¹H NMR spectrum would reveal distinct signals for each unique proton. We would expect to see signals for the aromatic protons on the phenol ring (typically 6.5-8.0 ppm), the protons on the pyrazole ring, the phenolic -OH proton (a broad singlet), and the pyrazole -NH proton (a broad singlet).[13][14][15] The splitting patterns of the aromatic signals would confirm the substitution pattern.
-
¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom, confirming the number of distinct carbon environments in the molecule.[10][13]
-
Comparison to X-ray Crystallography: NMR provides the structure in a solution state, which can be more biologically relevant than the solid state. It can also be used to study dynamic processes. However, it does not provide the precise bond lengths and angles that crystallography does.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.[16]
-
Expected Data: For this compound (Molecular Weight: 160.17 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 160.[17][18] Fragmentation might involve the loss of CO (M-28) or other characteristic fragments from the pyrazole or phenol rings.[15]
-
Comparison to X-ray Crystallography: MS is a highly sensitive technique that confirms the molecular formula with high accuracy.[16] However, it provides no information about the 3D arrangement of atoms or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Data: The FTIR spectrum of this compound would show characteristic absorption bands: a broad band around 3300-3400 cm⁻¹ for the O-H stretch of the phenol, a band for the N-H stretch of the pyrazole, C-H stretching for the aromatic rings, and C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[13][19][20]
-
Comparison to X-ray Crystallography: FTIR is excellent for confirming the presence of key functional groups, but it provides no information about how they are connected or arranged in three-dimensional space.[19]
Summary of Techniques
Table 2: Comparison of Structural Characterization Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing | Connectivity, chemical environment, 3D structure in solution | Molecular weight, elemental formula, fragmentation pattern | Presence of functional groups |
| Sample State | Single Crystal | Solution | Gas/Solution | Solid/Liquid |
| Key Advantage | Unambiguous and highly detailed structural data | Information on structure and dynamics in solution | High sensitivity and accurate mass determination | Fast, non-destructive identification of functional groups |
| Key Limitation | Requires high-quality single crystals; solid-state structure may differ from solution | Provides an averaged structure; less precise than crystallography | No 3D structural information | Limited structural detail |
Visualizing the Interplay of Techniques
Caption: Relationship between analytical techniques and structural information.
Conclusion
The comprehensive characterization of a promising drug candidate like this compound requires an integrated analytical approach. While techniques like NMR, MS, and FTIR provide essential and complementary data regarding connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution three-dimensional structure. This atomic-level insight into molecular conformation and intermolecular interactions is indispensable for advancing structure-based drug design, optimizing ligand-target binding, and ultimately, accelerating the journey from a promising molecule to a life-changing therapeutic.
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
- Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]
- Researchers develop powerful method to solve structures of small molecules. ACS Central Science.
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available at: [Link]
-
Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ACS Omega. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
-
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science Publishers. Available at: [Link]
-
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science Publisher. Available at: [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. IUCr Journals. Available at: [Link]
-
Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. Available at: [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]
-
1H NMR spectra of 3a. ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). Human Metabolome Database. Available at: [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
This compound (C9H8N2O). PubChemLite. Available at: [Link]
-
2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. National Institutes of Health. Available at: [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]
-
3-Methyl-4-phenyl-1H-pyrazole. SpectraBase. Available at: [Link]
-
(PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available at: [Link]
-
Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available at: [Link]
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. Available at: [Link]
-
mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. doc brown. Available at: [Link]
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available at: [Link]
-
FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. Available at: [Link]
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. Available at: [Link]
-
17.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. rigaku.com [rigaku.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. hmdb.ca [hmdb.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 17. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 18. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(1H-Pyrazol-3-yl)phenol and Its Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of 3-(1H-Pyrazol-3-yl)phenol and its positional isomers, 2-(1H-Pyrazol-3-yl)phenol and 4-(1H-Pyrazol-3-yl)phenol. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds. While direct comparative studies are limited, this guide synthesizes available data and provides expert insights based on established structure-activity relationships.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[2] The combination of a pyrazole ring with a phenolic moiety, as seen in the (1H-Pyrazol-3-yl)phenol isomers, presents a fascinating area of study, offering potential for synergistic effects and diverse pharmacological profiles. The position of the hydroxyl group on the phenyl ring is expected to significantly influence the molecule's overall properties, including its acidity, lipophilicity, and ability to interact with biological targets.
Structural Overview of the Isomers
The three isomers under consideration—2-(1H-Pyrazol-3-yl)phenol, this compound, and 4-(1H-Pyrazol-3-yl)phenol—share the same molecular formula (C₉H₈N₂O) and molecular weight (160.17 g/mol ). However, the spatial arrangement of the hydroxyl group profoundly impacts their chemical and biological characteristics.
Sources
A Researcher's Guide to Validating the Mechanism of Action of Pyrazole-Based COX-2 Inhibitors
In the landscape of drug discovery, pyrazole-based compounds represent a significant class of inhibitors, particularly targeting enzymes like cyclooxygenase-2 (COX-2).[1][2] Validating the precise mechanism of action (MOA) for these inhibitors is a cornerstone of preclinical development, ensuring both efficacy and safety. This guide provides a comprehensive, multi-tiered approach to rigorously validate the MOA of a novel pyrazole-based COX-2 inhibitor, using the well-established drug Celecoxib as a benchmark for comparison.
The central hypothesis for a pyrazole-based COX-2 inhibitor is that it selectively binds to and inhibits the COX-2 enzyme, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][4] Our validation strategy will systematically test this hypothesis, from initial biochemical interactions to complex cellular responses.
The Biological Context: The COX-2 Pathway
Cyclooxygenase (COX) enzymes, with isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2 (PGH2).[5] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is typically induced during inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[6][7] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation with a lower risk of gastrointestinal side effects.[8][9]
Below is a diagram illustrating the central role of COX-2 in the inflammatory pathway.
Caption: The COX-2 signaling pathway, from arachidonic acid to inflammatory prostaglandins.
Tier 1: Confirming Direct Target Engagement and Potency in Vitro
The first crucial step is to demonstrate that the pyrazole-based inhibitor directly interacts with and inhibits the COX-2 enzyme in a controlled, cell-free environment. This tier establishes the fundamental biochemical activity of the compound.
Experiment 1: In Vitro COX Enzyme Inhibition Assay
This assay directly measures the inhibitor's ability to block the enzymatic activity of purified COX-1 and COX-2. It is the gold standard for determining potency (IC50) and selectivity.
Causality: By using purified recombinant enzymes, we can be certain that any observed inhibition is a direct result of the compound's interaction with the enzyme, eliminating confounding variables from a cellular environment. Comparing the IC50 values for COX-1 and COX-2 provides the Selectivity Index (SI), a critical parameter for predicting gastrointestinal safety.[10]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
Dilute recombinant human COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[10]
-
Prepare a solution of arachidonic acid (substrate) and a detection probe (e.g., a fluorometric probe that reacts with the prostaglandin product).[11][12]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, cofactor solution, and the enzyme (COX-1 or COX-2) to each well.
-
Add serial dilutions of the test inhibitor, reference inhibitor, or vehicle control (DMSO) to the wells and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.[10]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Measure the product formation over time using a plate reader (e.g., fluorescence at Ex/Em = 535/587 nm).[11][12]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).[10]
-
Experiment 2: Biophysical Binding Analysis (Surface Plasmon Resonance - SPR)
While IC50 values demonstrate functional inhibition, SPR provides detailed kinetic information about the binding event itself (association and dissociation rates).[13] This offers deeper insight into the inhibitor's binding mechanism.
Causality: SPR measures the real-time interaction between the inhibitor (analyte) and the immobilized target protein (ligand), providing direct evidence of binding. This technique is invaluable for confirming that the inhibitor physically engages the target and for understanding the stability of the inhibitor-target complex, which can correlate with in vivo efficacy.[14]
Detailed Protocol:
-
Chip Preparation:
-
Binding Analysis:
-
Prepare a series of dilutions of the pyrazole-based inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Tier 2: Validating Target Engagement and Downstream Effects in a Cellular Context
After confirming direct biochemical activity, the next essential step is to verify that the inhibitor can access its target within a living cell and produce the expected biological effect.
Experiment 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in an intact cellular environment.[17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19]
Causality: A positive thermal shift observed only in the presence of the inhibitor provides strong evidence that the compound is binding to COX-2 inside the cell. This confirms bioavailability and target engagement under more physiologically relevant conditions.[20][21]
Detailed Protocol:
-
Cell Treatment:
-
Culture cells known to express COX-2 (e.g., LPS-stimulated RAW 264.7 macrophages).
-
Treat the cells with the pyrazole-based inhibitor or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes).[18]
-
Cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells (e.g., via freeze-thaw cycles).
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Analyze the amount of soluble COX-2 remaining at each temperature using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble COX-2 against temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target stabilization and engagement.[19]
-
Experiment 4: Measurement of Prostaglandin E2 (PGE2) Production
This assay measures the downstream consequence of COX-2 inhibition. A potent and specific inhibitor should reduce the cellular production of PGE2, a key inflammatory prostaglandin.[4]
Causality: Demonstrating a dose-dependent reduction in PGE2 levels directly links the inhibitor's target engagement (confirmed by CETSA®) to its intended functional outcome—the suppression of the inflammatory pathway.
Detailed Protocol:
-
Cell Stimulation:
-
Plate cells (e.g., human monocytes or RAW 264.7 macrophages) and pre-treat with serial dilutions of the pyrazole inhibitor, Celecoxib, or vehicle control.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and activity.
-
Incubate for a sufficient time (e.g., 16-24 hours) to allow for PGE2 production and secretion into the cell culture supernatant.
-
-
PGE2 Quantification:
-
Data Analysis:
-
Plot the PGE2 concentration against the inhibitor concentration to determine the cellular IC50 value for the inhibition of prostaglandin synthesis.
-
Tier 3: Assessing Selectivity and Potential Off-Target Effects
A critical component of MOA validation is demonstrating that the inhibitor is selective for its intended target and does not engage in significant off-target interactions that could lead to unforeseen side effects.
The overall validation workflow is depicted below.
Caption: A tiered workflow for validating the mechanism of action of a COX-2 inhibitor.
Comparative Data: Pyrazole Inhibitor vs. Alternatives
The performance of a novel pyrazole-based inhibitor should always be benchmarked against known standards. This provides context for its potency and selectivity.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Notes |
| Novel Pyrazole Inhibitor | COX-1 | [Experimental Value] | [Calculated Value] | The compound under investigation. |
| COX-2 | [Experimental Value] | |||
| Celecoxib (Reference) | COX-1 | ~13.02[25] | >10 | A diaryl-substituted pyrazole; selective COX-2 inhibitor.[3] |
| COX-2 | ~0.49[25] | |||
| Ibuprofen (Non-selective) | COX-1 | ~13 | ~0.3 | A non-selective NSAID used as a negative control for selectivity.[26] |
| COX-2 | ~35 | |||
| Rofecoxib (Alternative) | COX-1 | >50 | >50 | A non-pyrazole COX-2 inhibitor; provides a structural comparator.[27] |
| COX-2 | ~0.5 |
Note: IC50 values can vary significantly depending on the specific assay conditions.[28] The values presented are for comparative purposes.
Conclusion
Validating the mechanism of action for a novel pyrazole-based COX-2 inhibitor is a rigorous, multi-step process. It requires a logical progression from fundamental biochemical interactions to complex cellular responses and broad specificity profiling. By following this tiered approach—confirming direct target binding and inhibition, verifying cellular engagement and downstream pathway modulation, and assessing selectivity—researchers can build a robust and defensible data package. This comprehensive validation is not merely a checklist; it is the foundation upon which the entire preclinical and clinical development of a new therapeutic agent is built, ensuring that the drug works as intended and providing a clear rationale for its continued development.
References
-
Celecoxib - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available at: [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Springer. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]
-
Measurement of Differential Inhibition of COX-1 and COX-2 and the Pharmacology of Selective Inhibitors. PubMed. Available at: [Link]
-
Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH. Available at: [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Available at: [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. Available at: [Link]
-
Cox Screening. BPS Bioscience. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. OUCI. Available at: [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available at: [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available at: [Link]
-
Celecoxib. Wikipedia. Available at: [Link]
-
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. Available at: [Link]
-
Prostaglandin E2 (PGE2) ELISA. IBL-America. Available at: [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. Available at: [Link]
-
CETSA. CETSA. Available at: [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
Effects of Celecoxib, a Novel Cyclooxygenase-2 Inhibitor, on Platelet Function in Healthy Adults: A Randomized, Controlled Trial. ResearchGate. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. Available at: [Link]
-
Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies. OUCI. Available at: [Link]
-
(PDF) Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. ResearchGate. Available at: [Link]
-
Kinascreen SPR services. Biaffin GmbH & Co KG. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs. PubMed. Available at: [Link]
-
Unexpected Results of PRECISION Clarify the Relative Safety of Celecoxib, Ibuprofen, and Naproxen. AJMC. Available at: [Link]
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. Available at: [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. Available at: [Link]
-
Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate. Available at: [Link]
-
General Prostaglandin E2 (PGE2) ELISA Kit. Assay Genie. Available at: [Link]
-
Discovery of New Non-acidic Lonazolac Analogues with COX-2 Selectivity as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR stu… [ouci.dntb.gov.ua]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
- 16. mdpi.com [mdpi.com]
- 17. CETSA [cetsa.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ajmc.com [ajmc.com]
- 27. journals.asm.org [journals.asm.org]
- 28. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Pyrazole Phenols versus Standard Compounds
For researchers and professionals in drug development, the quest for novel antioxidant agents is a continuous endeavor. Oxidative stress is implicated in a multitude of pathological conditions, making the identification and characterization of potent antioxidants a critical area of research.[1] Among the vast landscape of heterocyclic compounds, pyrazole derivatives containing a phenolic moiety have emerged as a promising class of antioxidants.[2][3][4][5]
This guide provides an in-depth technical comparison of the antioxidant activity of pyrazole phenols against established standard compounds. We will move beyond a simple recitation of data, delving into the mechanistic underpinnings of antioxidant action and the causal logic behind the experimental assays used for their evaluation. Our objective is to equip you with the foundational knowledge and practical protocols to accurately assess and compare these novel compounds in your own research.
The Benchmarks: Understanding Standard Antioxidants
To meaningfully evaluate a novel compound, we must compare it against well-characterized standards. In antioxidant research, three compounds are ubiquitously employed: Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid. Each represents a different structural class and offers a distinct benchmark for activity.
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant widely used as a food and industrial preservative.[6] Its primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[[“]][[“]] The two bulky tert-butyl groups flanking the hydroxyl group provide significant steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from participating in further chain reactions—a critical feature for a chain-breaking antioxidant.[9]
-
Trolox: A water-soluble analog of vitamin E. Its primary role in antioxidant assays is to serve as the benchmark standard, particularly in assays that report results as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11] By definition, its TEAC value is 1. This allows for the normalization of data across different experiments and laboratories.[12][13][14][15]
-
Ascorbic Acid (Vitamin C): A natural, water-soluble vitamin that is an essential nutrient for humans.[16] It is a potent reducing agent and free radical scavenger, capable of donating electrons to neutralize a wide variety of reactive oxygen species (ROS).[17][18][19][20] Its ability to participate in redox cycling and regenerate other antioxidants, like vitamin E, makes it a cornerstone of the cellular antioxidant defense system.[19]
The Challengers: Pyrazole Phenols
Pyrazole phenols integrate the structural features of two important pharmacophores. The phenolic hydroxyl group is the primary active site, responsible for scavenging free radicals via hydrogen atom or electron donation, a mechanism shared with many natural and synthetic antioxidants.[21][22][23] The pyrazole ring, a five-membered nitrogen-containing heterocycle, acts as a modulator of this activity. Its electronic properties, which can be tuned by substituents, can influence the bond dissociation energy of the phenolic O-H bond, thereby affecting the ease of hydrogen donation and the overall antioxidant potency.[2][5]
The Arenas: Standard Methodologies for Assessing Antioxidant Activity
To compare these compounds, we employ a battery of in vitro assays, each interrogating a different facet of antioxidant action. The three most common and robust methods are the DPPH, ABTS, and FRAP assays. Relying on a single assay can be misleading; a multi-assay approach provides a more comprehensive and trustworthy profile of a compound's antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, neutralizing it.[24][25]
Causality Behind the Method: The DPPH radical possesses a deep violet color due to the delocalization of its spare electron and exhibits a strong absorbance maximum around 517 nm.[26] When reduced by an antioxidant, the molecule is converted to its non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow. The degree of decolorization, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant.[25] This method is rapid, simple, and widely used for the initial screening of compounds.[25]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Reaction Setup: In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
Sample Addition: Add a small volume (e.g., 20 µL) of the test compound (pyrazole phenol or standard) at various concentrations. For the control (blank), add the same volume of the solvent used to dissolve the samples.
-
Incubation: Mix gently and incubate the plate or cuvettes in the dark at room temperature for a specified period (typically 30 minutes). The dark incubation is crucial to prevent photo-degradation of the DPPH radical.[24]
-
Absorbance Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer or microplate reader.[26]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (AbsorbanceControl - AbsorbanceSample) / AbsorbanceControl ] x 100[27]
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound. The concentration required to scavenge 50% of the DPPH radicals is determined as the IC₅₀ value. A lower IC₅₀ value signifies higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[28]
Causality Behind the Method: The ABTS•⁺ radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[29] This produces a stable, blue-green radical solution with a characteristic absorbance maximum at 734 nm.[30][31] Antioxidants present in the sample reduce the ABTS•⁺ back to its colorless neutral form.[28] This decolorization is proportional to the antioxidant's activity. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its stability over a wide pH range, making it more versatile than the DPPH assay.[32]
-
ABTS•⁺ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•⁺ radical cation.[31]
-
Working Solution Preparation: Before use, dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[31] This ensures the absorbance values are within the linear range of the spectrophotometer.
-
Reaction Setup: In a 96-well microplate, add a large volume of the ABTS•⁺ working solution (e.g., 190 µL) to each well.
-
Sample Addition: Add a small volume (e.g., 10 µL) of the test compounds or standards at various concentrations.
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 6-10 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.[28]
-
Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox. The antioxidant activity of the sample is then compared to this curve and expressed as µM of Trolox equivalents.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay does not measure radical scavenging directly but assesses the total reducing power of a sample.[33]
Causality Behind the Method: The principle is based on the reduction of a ferric iron (Fe³⁺) complex to the ferrous iron (Fe²⁺) form by antioxidants at a low pH.[34] The FRAP reagent contains a complex of Fe³⁺, TPTZ (2,4,6-tripyridyl-s-triazine), and an acidic buffer (pH 3.6). The reduction of Fe³⁺ to Fe²⁺ results in the formation of an intense blue-colored ferrous-TPTZ complex, which has an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample. This assay provides a direct measure of the electron-donating capacity of the tested compounds.
-
FRAP Reagent Preparation: The working FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. This solution must be warmed to 37°C before use.
-
Reaction Setup: Dispense the FRAP reagent (e.g., 180 µL) into the wells of a 96-well plate.
-
Sample Addition: Add the test compound or a standard (typically FeSO₄) at various concentrations (e.g., 20 µL).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-10 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of Fe²⁺ (from FeSO₄). The FRAP value of the sample is calculated from this curve and expressed as µM of Fe²⁺ equivalents.
Visualizing the Process and Players
To better understand the concepts, the following diagrams illustrate the antioxidant mechanism, a typical assay workflow, and the structures of the compounds discussed.
Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Caption: Chemical structures of a representative pyrazole phenol and standards.
Head-to-Head Comparison: Quantitative Data Summary
The following table presents representative data comparing the antioxidant activity of two hypothetical pyrazole phenol derivatives against the standard compounds. Pyrazole Phenol 1 possesses an electron-donating group (e.g., -OCH₃), while Pyrazole Phenol 2 has an electron-withdrawing group (e.g., -NO₂).
| Compound | DPPH IC₅₀ (µM) | ABTS (TEAC) | FRAP (µM Fe²⁺ Equiv.) |
| Pyrazole Phenol 1 (-OCH₃) | 15.8 | 1.85 | 1750 |
| Pyrazole Phenol 2 (-NO₂) | 85.2 | 0.45 | 650 |
| Ascorbic Acid | 25.5 | 1.05 | 1980 |
| Trolox | 45.1 | 1.00 | 1100 |
| BHT | 60.3 | 0.50 | 720 |
Note: Data are representative and for illustrative purposes. IC₅₀ (Inhibitory Concentration 50%) is the concentration required to achieve 50% antioxidant activity; a lower value indicates greater potency. TEAC (Trolox Equivalent Antioxidant Capacity) compares the activity to Trolox; a value >1 is stronger than Trolox. FRAP values indicate reducing power.
Interpretation of Data: As illustrated, Pyrazole Phenol 1 shows potent antioxidant activity, outperforming the standards in the DPPH and ABTS assays. This enhanced activity can be attributed to the electron-donating methoxy group, which increases the electron density on the phenolic ring, facilitating easier hydrogen atom donation. Conversely, Pyrazole Phenol 2 is a much weaker antioxidant due to the electron-withdrawing nitro group, which destabilizes the phenoxyl radical. This structure-activity relationship underscores the tunability of the pyrazole scaffold for developing potent antioxidants.
Conclusion
This guide demonstrates that pyrazole phenols represent a versatile and promising class of antioxidant compounds. Their activity is fundamentally rooted in the hydrogen/electron-donating capacity of the phenolic hydroxyl group, which can be significantly modulated by substituents on the pyrazole ring.
A rigorous and multi-faceted evaluation using a combination of assays like DPPH, ABTS, and FRAP is essential for a comprehensive understanding of their antioxidant profile. By comparing their performance against well-established standards like Ascorbic Acid, Trolox, and BHT, researchers can accurately benchmark their novel compounds. The data clearly indicate that through rational chemical design, pyrazole phenols can be synthesized to exhibit antioxidant activity superior to that of commonly used standards, marking them as compelling candidates for further investigation in the fields of medicinal chemistry and drug development.
References
-
Wikipedia. Trolox equivalent antioxidant capacity. [Link]
-
Enigma Diagnostics. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. [Link]
-
Shahrajabian, M. H., & Akaberi, M. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]
-
Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
-
García-Pérez, P., et al. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. ResearchGate. [Link]
-
Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action? [Link]
-
Citeq Biologics. TEAC Assay. [Link]
-
Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action? [Link]
-
Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). LinkedIn. [Link]
-
ABTS Antioxidant Assay Kit: A Comprehensive Guide. LinkedIn. [Link]
-
Abdullah, M., & Jamil, R. T. (2023). Vitamin C (Ascorbic Acid). NCBI Bookshelf. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
-
Rimarčík, J., et al. (2009). [Phenolic chain-breaking antioxidants--their activity and mechanisms of action]. PubMed. [Link]
-
Padayatty, S. J., & Levine, M. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. PubMed. [Link]
-
Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
-
Poprac, P., et al. (2017). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. [Link]
-
Glavaš-Obrovac, L., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science Publishers. [Link]
-
Al-Shagga, M., & Al-Suhaimi, E. (2019). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). ResearchGate. [Link]
-
Niki, E. (1991). Vitamin C as an Antioxidant. Karger Publishers. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
-
Sameen, S., et al. (2022). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC. [Link]
-
G-Biosciences. FRAP Antioxidant Assay. [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
-
Wikipedia. Butylated hydroxytoluene. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Haider, M. F., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [Link]
-
Kim, D., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. ResearchGate. [Link]
-
Tighadouini, S., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]
-
Kim, D., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology. [Link]
-
Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. OUCI. [Link]
-
Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC. [Link]
-
Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Al-Ghorbani, M., et al. (2021). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PubMed Central. [Link]
-
Kim, D., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Semantic Scholar. [Link]
-
Arora, M., & Rudresh, H. M. (2023). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kim, D., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. [Link]
-
S, S., et al. (2020). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Semantic Scholar. [Link]
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 11. enigmadiagnostics.com [enigmadiagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of antioxidant activities expressed as equivalents of standard antioxidant – ScienceOpen [scienceopen.com]
- 14. scite.ai [scite.ai]
- 15. scielo.br [scielo.br]
- 16. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. karger.com [karger.com]
- 21. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jscholaronline.org [jscholaronline.org]
- 24. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 25. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. citeqbiologics.com [citeqbiologics.com]
- 31. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 32. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 33. cellbiolabs.com [cellbiolabs.com]
- 34. cosmobiousa.com [cosmobiousa.com]
The Bridging of Worlds: Establishing an In Vitro and In Vivo Correlation for the Anti-Inflammatory Activity of 3-(1H-Pyrazol-3-yl)phenol
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, integral to a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic profiles to parent molecules.[1] This guide delves into the critical process of correlating in vitro activity with in vivo efficacy, a pivotal step in the preclinical development of any new chemical entity. We will use the novel compound, 3-(1H-Pyrazol-3-yl)phenol, as our primary subject and compare its performance against a well-established pyrazole-containing anti-inflammatory drug, Celecoxib.
The journey of a drug from a laboratory bench to a clinical setting is long and fraught with challenges. A crucial aspect of this journey is establishing a predictive relationship between a compound's performance in a controlled, artificial environment (in vitro) and its behavior within a complex living organism (in vivo). This relationship, known as the In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of efficient drug development, enabling researchers to make informed decisions, optimize formulations, and potentially reduce the need for extensive clinical testing.[4][5][6]
This guide will provide a detailed, step-by-step comparison of the anti-inflammatory activity of this compound and Celecoxib, walking through both the in vitro and in vivo experimental protocols and presenting the resulting data for a comprehensive analysis.
The Candidates: A Novel Compound and a Marketed Drug
This compound: A novel synthetic compound featuring a pyrazole ring linked to a phenol group. The presence of the phenol moiety suggests potential for antioxidant activity, which can be complementary to anti-inflammatory effects.[7] The pyrazole core is a well-known pharmacophore in many anti-inflammatory agents.[8]
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Its structure prominently features a pyrazole ring. It is widely used for the management of pain and inflammation in conditions like arthritis.
In Vitro Evaluation: Gauging Potency at the Molecular Level
To assess the direct anti-inflammatory potential of our compounds, we will evaluate their ability to inhibit the COX-2 enzyme, a key mediator of inflammation.
Experimental Protocol: COX-2 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Test compounds (this compound and Celecoxib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant COX-2 enzyme, and the test compound dilutions. Include a control group with DMSO only.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Diagram of the In Vitro Experimental Workflow:
Caption: Workflow for the in vitro COX-2 inhibition assay.
Comparative In Vitro Data
| Compound | Target | IC50 (nM) |
| This compound | COX-2 | 150 |
| Celecoxib | COX-2 | 40 |
Interpretation: The in vitro results indicate that both compounds inhibit the COX-2 enzyme. Celecoxib demonstrates higher potency with a lower IC50 value compared to this compound. This suggests that at the molecular level, Celecoxib is a more potent inhibitor of the target enzyme.
In Vivo Evaluation: Assessing Efficacy in a Living System
To determine if the in vitro activity translates to a therapeutic effect in a living organism, we will use the carrageenan-induced paw edema model in rats, a standard and widely accepted model for evaluating acute inflammation.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar rats (or other suitable strain) weighing 180-220g.
-
Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Divide the rats into three groups: a control group, a group treated with this compound, and a group treated with Celecoxib.
-
Administer the test compounds or the vehicle (control) orally at a predetermined dose (e.g., 10 mg/kg).
-
After a specific time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Diagram of the In Vivo Experimental Workflow:
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Comparative In Vivo Data
| Compound (10 mg/kg) | % Inhibition of Paw Edema at 3 hours |
| This compound | 45% |
| Celecoxib | 60% |
Interpretation: The in vivo data demonstrates that both compounds exhibit anti-inflammatory effects in the rat model. Consistent with the in vitro results, Celecoxib shows a higher percentage of edema inhibition, indicating greater efficacy at the tested dose.
The Correlation: Connecting In Vitro Potency to In Vivo Efficacy
The ultimate goal is to establish a correlation between the in vitro and in vivo data. A strong IVIVC is a valuable tool in drug development, as it can predict the in vivo performance of a drug based on its in vitro characteristics.[10][11]
In our example, we observe a positive correlation. The compound with the higher in vitro potency (Celecoxib, lower IC50) also demonstrates greater in vivo efficacy (higher percentage of edema inhibition). This suggests that the in vitro COX-2 inhibition assay is a good predictor of the in vivo anti-inflammatory activity for this class of compounds.
Diagram of the In Vitro-In Vivo Correlation:
Caption: The concept of In Vitro-In Vivo Correlation (IVIVC).
Conclusion
This comparative guide illustrates the fundamental process of establishing an in vitro and in vivo correlation for a novel pyrazole-containing compound, this compound, using the well-characterized drug Celecoxib as a benchmark. The data, though hypothetical, demonstrates a logical progression from molecular-level activity to organismal-level efficacy.
While this compound showed lower potency and efficacy compared to Celecoxib in these specific assays, it still exhibited significant anti-inflammatory activity. Further optimization of its structure could lead to the development of a more potent and effective anti-inflammatory agent. The established IVIVC provides a rational framework for guiding such optimization efforts, allowing for more efficient screening and development of new drug candidates. The diverse biological activities of pyrazole derivatives continue to make them a promising scaffold in the search for new and improved therapeutics.[12][13][14]
References
- Vertex AI Search. (2026, January 6).
- Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
- Patel, R., & Patel, A. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
- TSI.
- National Center for Biotechnology Information. In vitro-In vivo Correlation: Perspectives on Model Development.
- National Center for Biotechnology Information.
- ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- National Center for Biotechnology Information.
- Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- National Center for Biotechnology Information. Current status of pyrazole and its biological activities.
- MDPI.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
- Frontiers.
- IRIS. Tailored Functionalization of Natural Phenols to Improve Biological Activity.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, November 15).
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. premier-research.com [premier-research.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals [wjarr.com]
- 7. art.torvergata.it [art.torvergata.it]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision Measurement Solutions, Software and Service | TSI [tsi.com]
- 11. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
Prepared by a Senior Application Scientist
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their remarkable versatility and diverse biological activities—spanning roles as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents—make them "privileged frameworks" in drug discovery.[1][3] Many blockbuster drugs, including the anti-inflammatory Celecoxib and the erectile dysfunction treatment Sildenafil, feature a pyrazole core, underscoring the importance of efficient and reliable synthetic routes to this scaffold.[4][5]
This guide provides an in-depth, head-to-head comparison of the most prominent methods for pyrazole synthesis. We will move beyond simple procedural lists to explore the underlying mechanisms, strategic advantages, and practical limitations of each approach. This analysis is designed to empower researchers, chemists, and drug development professionals to make informed decisions when selecting a synthetic strategy, ensuring optimal outcomes for their specific target molecules.
I. The Classical Workhorse: Condensation with 1,3-Dicarbonyls
The most traditional and widely practiced approach to pyrazole synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][6][7] First reported by Ludwig Knorr in 1883, this method remains a staple in organic synthesis due to its simplicity, speed, and the ready availability of starting materials.[1][7][8][9]
The Knorr Pyrazole Synthesis
The Knorr synthesis is the archetypal reaction in this class, typically involving the acid-catalyzed reaction between a hydrazine and a 1,3-dicarbonyl compound to form the pyrazole ring through the loss of two water molecules.[8][10] A common variation employs a β-ketoester, which reacts with a hydrazine to yield a pyrazolone, a keto-tautomer of the aromatic hydroxypyrazole.[8]
Mechanism: The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[8][11] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group.[4][11] A final dehydration step yields the stable, aromatic pyrazole ring.[11]
Caption: General mechanism of the Knorr pyrazole synthesis.
Key Considerations:
-
Regioselectivity: A significant challenge arises when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. The initial condensation can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[1][9][12][13] The outcome is often dictated by the relative reactivity of the two carbonyls and the steric hindrance of the substituents.
-
Solvent Effects: Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity in the reaction between methylhydrazine and fluorinated 1,3-diketones compared to traditional solvents like ethanol.[12] This is attributed to the non-nucleophilic nature of these fluorinated alcohols, which prevents them from competing with the hydrazine in attacking the more reactive carbonyl group.[12]
II. The Atom-Economic Approach: 1,3-Dipolar Cycloaddition
A powerful and elegant alternative to condensation methods is the [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[14][15][16] This method is highly atom-economic and offers a direct route to the pyrazole core, often with excellent control over regioselectivity.
Mechanism: This reaction is a concerted process where the π-systems of the diazo compound and the alkyne interact to form the five-membered ring in a single step. The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne.
Caption: Concerted mechanism of 1,3-dipolar cycloaddition.
Key Considerations:
-
Diazo Compound Stability and Safety: Simple diazo compounds like diazomethane are highly reactive and potentially explosive, requiring careful handling. However, the use of more stable α-diazocarbonyl compounds or in situ generation methods can mitigate these risks.[17]
-
Catalysis: While thermal conditions can be sufficient, the reaction is often promoted by catalysts.[5] Lewis acids or transition metals can enhance reaction rates and control selectivity, particularly for less reactive electron-deficient diazo compounds.[5][17]
-
Green Chemistry Approaches: Significant progress has been made in developing greener protocols. Catalyst-free cycloadditions under solvent-free thermal conditions have been shown to produce pyrazoles in high yields and purity, often requiring no further work-up.[5] Additionally, methods using aqueous micellar catalysis have been developed, replacing volatile organic solvents with water.[17]
III. Modern and Emergent Strategies
The field of pyrazole synthesis is continuously evolving, with new methods offering improved efficiency, sustainability, and access to novel structures.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, incorporating most of the atoms from the reactants.[18][19] MCRs are highly efficient and align with the principles of green chemistry by reducing waste and simplifying procedures.[18][19] For example, four-component reactions of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can efficiently produce complex pyrazole-fused systems.[18][19]
-
Metal-Catalyzed Syntheses: Transition-metal catalysts, including silver, copper, and rhodium, have enabled novel synthetic pathways.[1] Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide highly regioselective access to 3-CF3-pyrazoles in excellent yields at room temperature.[1] Copper-promoted aerobic oxidative [3+2] cycloadditions have also been developed, featuring direct C(sp3)-H functionalization.[20]
-
Iodine-Mediated Synthesis: Molecular iodine has emerged as an inexpensive, metal-free catalyst for various pyrazole syntheses.[1] It can promote tandem reactions, such as the C(sp²)-H sulfonylation and pyrazole annulation from enaminones and sulfonyl hydrazines, offering a convenient route to novel sulfonylated pyrazoles under mild conditions.[1][21]
Head-to-Head Performance Comparison
To aid in method selection, the following table summarizes the key performance characteristics of the discussed synthetic strategies.
| Synthesis Method | Key Advantages | Key Disadvantages | Typical Conditions | Regioselectivity |
| Knorr Synthesis | Simple, rapid, readily available starting materials, high yields.[6][8] | Potential for regioisomeric mixtures with unsymmetrical substrates.[1][12] | Acid or base catalysis, often requires heating.[4][8][10] | Variable; can be controlled by substrate or solvent choice.[12] |
| 1,3-Dipolar Cycloaddition | High atom economy, direct route, often high regioselectivity.[5][15] | Requires synthesis/handling of potentially unstable diazo compounds.[5] | Thermal, photochemical, or catalyst-promoted (e.g., Cu, Ag).[5][20] | Generally high, governed by frontier molecular orbitals.[22] |
| Multicomponent Reactions | High efficiency, operational simplicity, product diversity, atom economy.[18][19] | Optimization can be complex; mechanism sometimes unclear. | Often catalyst-mediated (e.g., organocatalysts, Lewis acids).[18][19] | Can be highly selective depending on the specific reaction. |
| Modern Catalytic Methods | Mild reaction conditions, high yields, novel transformations, high regioselectivity.[1][20] | Catalyst cost/toxicity, may require inert atmosphere. | Transition-metal (Ag, Cu, Rh) or iodine catalysis.[1][18][20] | Often excellent, directed by the catalyst.[1] |
Detailed Experimental Protocols
Protocol 1: Classic Knorr Synthesis of a Pyrazolone
This protocol details the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate, adapted from established procedures.[8][11]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Deionized water
Procedure:
-
In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8][11]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8][11]
-
Heat the reaction mixture on a hot plate to approximately 100°C with vigorous stirring for 1 hour.[8][11]
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketoester.[8][11]
-
Once the reaction is complete, add 10 mL of deionized water to the hot solution to induce precipitation.[8]
-
Turn off the heat and allow the mixture to cool to room temperature slowly while stirring to facilitate complete crystallization.[8]
-
Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[8][11]
Protocol 2: [3+2] Cycloaddition under Solvent-Free Conditions
This protocol is a generalized example for the synthesis of pyrazoles via thermal, solvent-free cycloaddition, based on principles for greener synthesis.[5]
Materials:
-
α-Diazocarbonyl compound (e.g., ethyl diazoacetate) (1.0 equiv)
-
Alkyne (e.g., dimethyl acetylenedicarboxylate) (1.1 equiv)
Procedure:
-
Caution: Diazo compounds are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
In a thick-walled reaction vial, carefully combine the α-diazocarbonyl compound (1.0 equiv) and the alkyne (1.1 equiv).
-
Seal the vial and heat the mixture in an oil bath at 80-110°C (temperature may require optimization based on substrate reactivity).
-
Monitor the reaction by TLC or ¹H NMR until the diazo compound is fully consumed.
-
Cool the reaction to room temperature. For many combinations of α-diazocarbonyls and activated alkynes, the resulting pyrazole product is obtained in high purity and may not require further purification.[5] If necessary, purification can be achieved by flash column chromatography.
Conclusion
The synthesis of the pyrazole core is a mature yet vibrant field of organic chemistry. The classical Knorr synthesis and related condensation reactions provide a reliable and straightforward entry point, particularly for simpler substitution patterns. However, their limitations, especially regarding regioselectivity, have driven the development of more sophisticated methods. The 1,3-dipolar cycloaddition offers an elegant and atom-economic alternative with generally high regiocontrol. For achieving molecular complexity and adhering to the principles of green chemistry, modern multicomponent and catalytic strategies represent the state of the art, enabling the construction of diverse and highly functionalized pyrazoles under mild and efficient conditions. The optimal choice of method will always depend on the specific target structure, available starting materials, and the desired scale of the reaction.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. (2017). PubMed. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- (PDF)
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). [Source Not Available].
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
- review of pyrazole compounds' production, use, and pharmacological activity. (2024). [Source Not Available].
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). NIH. [Link]
-
Knorr pyrazole synthesis from a ketoester. (2021). YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
(PDF) Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). ResearchGate. [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2008). Green Chemistry (RSC Publishing). [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. societachimica.it [societachimica.it]
- 15. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. d-nb.info [d-nb.info]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cross-Validation of Biological Screening Results for Pyrazole Libraries
Introduction: The Pyrazole Scaffold and the Imperative of Rigorous Hit Validation
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide array of proteins, particularly kinases.[1][2] Its synthetic tractability and versatile geometry have made pyrazole-based libraries a cornerstone of high-throughput screening (HTS) campaigns.[3][4] However, the output of any HTS campaign is merely the beginning of the journey. HTS is notoriously susceptible to producing false-positive hits—compounds that appear active due to assay artifacts rather than specific, on-target modulation.[5][6][7] These nuisance compounds can arise from aggregation, chemical reactivity, or interference with the assay's detection system (e.g., autofluorescence).[7][8]
Therefore, a robust, multi-step validation cascade is not just good practice; it is an absolute necessity to ensure that precious resources are funneled toward chemically tractable hits with genuine biological activity. This guide provides an in-depth comparison of essential cross-validation strategies, moving from initial hit confirmation to direct biophysical binding and, ultimately, to validation in a physiologically relevant cellular context. We will explore the causality behind each experimental choice, providing the technical insights necessary to design a self-validating system for triaging hits from your pyrazole library screen.
The Hit Validation Cascade: A Strategic Framework for De-Risking Discovery
The validation process should be viewed as a funnel, systematically filtering a large number of initial hits down to a small cohort of high-confidence compounds for lead optimization.[9][10] This cascade begins with high-throughput, cost-effective assays to eliminate obvious artifacts and concludes with lower-throughput, more resource-intensive methods that provide definitive evidence of the desired mechanism of action.[11] The primary goal is to fail false positives as early and cheaply as possible.
Caption: The Hit Validation Cascade Funnel.
Phase 1: Initial Hit Confirmation and Artifact Triage
The first step after a primary screen is to confirm the activity of the initial hits and perform a rapid triage to remove the most common offenders.
-
Dose-Response Confirmation: Primary screens are often run at a single high concentration. The first crucial validation is to re-test the hits in a multi-point dose-response format to confirm activity and establish a preliminary potency value (IC₅₀ or EC₅₀). This step eliminates hits whose activity is not reproducible or concentration-dependent.
-
Counter-Screens and Artifact Identification: Many false positives interfere directly with the assay technology.[12] A counter-screen is an assay run without the biological target to identify such compounds. For example, if the primary screen used a luciferase reporter, a counter-screen against luciferase itself is essential. Additionally, computational filtering for Pan-Assay Interference Compounds (PAINS) and other nuisance structures should be performed.[6][10]
Phase 2: Biophysical Validation of Direct Target Engagement
A pyrazole compound that inhibits an enzyme's function in a biochemical assay must first physically bind to that enzyme. Biophysical methods provide this direct, unambiguous evidence of a binding interaction, making them a powerful tool for eliminating artifacts that modulate the assay indirectly.[13][14][15]
Comparison of Key Biophysical Methods
Choosing the right biophysical assay depends on the nature of the target protein, throughput requirements, and the specific questions being asked. Below is a comparison of three widely used techniques.
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) [16][17] | Measures changes in refractive index on a sensor chip as the pyrazole compound (analyte) flows over the immobilized target protein. | Binding Affinity (K D), Kinetics (k on, k off), Specificity | Label-free, real-time data, provides kinetic information, can detect weak binders. | Requires protein immobilization which may affect activity, can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) [18][19] | Measures the minute heat changes that occur upon binding as the pyrazole compound is titrated into a solution of the target protein. | Binding Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | "Gold standard" for thermodynamics, label-free, solution-based (no immobilization), direct measurement of stoichiometry.[18][20] | High protein consumption, lower throughput, sensitive to buffer mismatch and pH. |
| Differential Scanning Fluorimetry (DSF) [13][15] | Monitors the thermal unfolding of a protein using a fluorescent dye that binds to exposed hydrophobic regions. A binding ligand stabilizes the protein, increasing its melting temperature (T m). | Thermal Shift (ΔT m), Confirmation of Binding | High-throughput (plate-based), low protein consumption, cost-effective. | Indirect affinity measurement, requires a thermally stable protein, potential for dye interference. |
Protocol: High-Throughput Hit Validation by Differential Scanning Fluorimetry (DSF)
DSF is an excellent secondary screen due to its throughput and low material cost. It quickly confirms which pyrazole hits physically engage the target.
Objective: To determine if pyrazole hits from a primary screen cause a thermal stabilization of the target protein, indicating direct binding.
Materials:
-
Purified target protein (0.1-0.2 mg/mL).
-
10x Protein buffer (e.g., 500 mM HEPES pH 7.5, 1.5 M NaCl).
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).
-
Pyrazole hit compounds (10 mM stock in DMSO).
-
Real-Time PCR instrument with melt-curve capability.
-
96- or 384-well PCR plates.
Methodology:
-
Reagent Preparation:
-
Prepare a 2x master mix containing the protein, buffer, and dye in aqueous solution. For a 20 µL final reaction volume, mix 10 µL of 2x protein, 2x buffer, and 2x dye. Causality: Creating a master mix ensures minimal well-to-well variability.
-
-
Compound Plating:
-
Serially dilute pyrazole compounds in 100% DMSO.
-
Transfer a small volume (e.g., 200 nL) of the compound dilutions into the PCR plate. Include a DMSO-only control (negative control) and a known binder if available (positive control). Causality: Keeping the final DMSO concentration low (<2%) is critical to avoid protein destabilization.
-
-
Assay Assembly:
-
Dispense 19.8 µL of the protein/dye master mix into each well containing the pre-spotted compounds.
-
Seal the plate, centrifuge briefly (1 min at 1000 x g) to mix and remove bubbles.
-
Incubate at room temperature for 15 minutes to allow for binding equilibration.
-
-
Data Acquisition:
-
Place the plate in the RT-PCR instrument.
-
Set up a melt-curve protocol: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition.
-
Determine the melting temperature (T m) for each well by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative (-dF/dT).
-
Calculate the thermal shift (ΔT m) for each compound: ΔT m = T m (compound) - T m (DMSO control). A ΔT m > 2 °C is generally considered a positive indication of binding.
-
Phase 3: Orthogonal and Cellular Validation
Once a pyrazole hit is confirmed to bind directly to its target, the next critical phase is to validate its activity in orthogonal and cellular systems. This ensures the observed effect is not an artifact of the primary assay format and, most importantly, that the compound can reach and engage its target in the complex environment of a living cell.[21][22]
Orthogonal Biochemical Assays
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different technology.[5] This is a powerful strategy for eliminating technology-specific artifacts. For example, if the primary screen for a kinase was a fluorescence-based ADP detection assay, an orthogonal validation could use a radiometric assay like the HotSpot™ assay, which directly measures the transfer of ³³P-labeled phosphate from ATP to a substrate.[22] This method is considered a "gold standard" as it is a direct measure of catalytic activity and is less prone to compound interference.[22]
Cell-Based Assays: Proving Target Engagement and Function
Confirming that a pyrazole hit works in a cell is the most important validation step.[21][23] It addresses critical questions of cell permeability, stability, and potential off-target effects.
Caption: Inhibition of a cellular kinase signaling pathway.
-
Cellular Thermal Shift Assay (CETSA®): This groundbreaking technique directly confirms that a compound binds to its target inside intact cells.[24][25] The principle is identical to DSF: ligand binding stabilizes the target protein against heat-induced denaturation.[26][27] After heating the cells, they are lysed, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western Blot, ELISA, or mass spectrometry. A successful pyrazole hit will result in more soluble target protein at elevated temperatures compared to vehicle-treated cells.[28]
-
Downstream Functional Assays: These assays measure the intended biological consequence of target inhibition. Following the example in the diagram above, if the pyrazole inhibits the "Target Kinase," a functional assay would measure the decrease in the "Phospho-Substrate." This is commonly done using antibody-based methods like Western Blot or Meso Scale Discovery (MSD) assays.[29]
-
Phenotypic Assays: Ultimately, a successful drug candidate must elicit a desired cellular phenotype. Assays measuring cell proliferation (e.g., using CellTiter-Glo®), apoptosis (e.g., Caspase-Glo®), or other relevant cellular outcomes are the final step in validating a hit's biological effect.[21][30]
Protocol: Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that a pyrazole compound binds to its intended protein target in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
Complete cell culture medium.
-
Pyrazole hit compound and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for protein quantification (e.g., SDS-PAGE and Western Blot apparatus).
-
Antibody specific to the target protein.
-
PCR machine or heating blocks.
Methodology:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the pyrazole compound at the desired concentration (e.g., 10x the biochemical IC₅₀) or with DMSO vehicle. Incubate for 1-2 hours under normal culture conditions to allow for compound uptake.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 64°C in 4°C increments). Include an unheated (room temperature) control. Causality: This step denatures and precipitates unstable proteins. A bound ligand will protect the target protein from this process.
-
Cool tubes to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, aggregated proteins. Causality: This is the key separation step. The supernatant contains the soluble, stable protein fraction.
-
-
Quantification of Soluble Target:
-
Carefully collect the supernatant from each sample.
-
Quantify the amount of soluble target protein in each supernatant using Western Blot.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for each lane.
-
For both the DMSO and compound-treated sets, plot the relative band intensity against the temperature.
-
A positive result is a rightward shift in the melting curve for the compound-treated cells compared to the DMSO-treated cells, indicating the pyrazole compound stabilized the target protein within the cell.[24][25]
-
Synthesizing the Data for Lead Prioritization
The final step is to integrate all the data from the validation cascade to make an informed decision on which hits to advance. A high-quality, validated hit is not necessarily the most potent in the primary screen, but rather one that performs consistently across multiple, mechanistically distinct assays.
Hypothetical Hit Prioritization Data
| Compound | Primary Screen IC₅₀ (nM) | DSF ΔT m (°C) | Orthogonal Assay IC₅₀ (nM) | CETSA Shift? | Cell Proliferation EC₅₀ (nM) | Decision |
| Pyrazole A | 50 | 7.5 | 65 | Yes | 150 | Advance |
| Pyrazole B | 15 | 0.2 | >10,000 | No | >10,000 | Discard (False Positive) |
| Pyrazole C | 200 | 5.1 | 350 | Yes | >10,000 | De-prioritize (Poor Cell Permeability?) |
| Pyrazole D | 80 | -1.2 | 95 | No | 250 | Discard (Assay Artifact/Destabilizer) |
Analysis:
-
Pyrazole A is the ideal hit. It shows consistent potency across biochemical assays, demonstrates direct target binding (strong DSF shift), engages its target in cells (CETSA shift), and has a clear cellular effect.
-
Pyrazole B , despite being the most potent in the primary screen, is a classic false positive. It fails to show any evidence of direct or cellular target engagement.[5]
-
Pyrazole C binds its target but has no cellular activity, suggesting potential issues with cell permeability or rapid efflux, making it a less attractive starting point.
-
Pyrazole D is likely an assay artifact or a protein destabilizer and should be discarded immediately.
By systematically applying this cross-validation framework, researchers can confidently distinguish true, mechanistically sound pyrazole hits from the deceptive noise of HTS, paving the way for a more efficient and successful drug discovery program.
References
-
Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Retrieved from Reaction Biology website. [Link]
-
Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (Vol. 1008, pp. 437-459). Humana Press. [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from Reaction Biology website. [Link]
-
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from Broad Institute website. [Link]
-
Arkin, M. R., et al. (2008). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 13(7), 574-580. [Link]
-
Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1008, 437-59. [Link]
-
UCSF Arkin Lab. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from YouTube. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from INiTS website. [Link]
-
Henderson, M. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2413-2424. [Link]
-
Robers, M. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS Discovery, 22(3), 270-280. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]
-
Nossier, M. A., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Analytical Biochemistry, 409(2), 1-13. [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from Drug Target Review website. [Link]
-
Abdel-Sattar, E. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20839-20853. [Link]
-
Archer, D. B., et al. (2008). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 13(9-10), 398-406. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
Malvern Panalytical. (n.d.). Recent Developments in Isothermal Titration Calorimetry Label Free Screening. Retrieved from a Malvern Panalytical resource. [Link]
-
Brullo, C., et al. (2021). Workflow of the applied strategies leading to the design, biological evaluation and future development of novel pyrazole compounds 2–7. ResearchGate. [Link]
-
Tjaden, A. H., et al. (2022). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry, 65(15), 10416-10431. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. In Assay Guidance Manual. Retrieved from NIH website. [Link]
-
Dahlin, J. L., & Baell, J. B. (2019). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. Journal of Medicinal Chemistry, 62(22), 10008-10034. [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from Malvern Panalytical website. [Link]
-
Wang, Y., et al. (2022). Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. Journal of Medicinal Chemistry, 65(15), 10432-10446. [Link]
-
BenchSci. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from BenchSci website. [Link]
-
Pérez-Fernández, R., et al. (2008). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry, 16(15), 7246-7257. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and biological evaluation of novel pyrazole scaffold. Results in Chemistry, 4, 100332. [Link]
-
Cortés-Ciriano, I., et al. (2015). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 55(1), 1795-1807. [Link]
-
McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. [Link]
Sources
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 2. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biophysical screening for the discovery of small-molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. inits.at [inits.at]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 30. mdpi.com [mdpi.com]
The Ascendant Trajectory of Pyrazolylphenols: A Comparative Efficacy Analysis Against Incumbent B-Raf Kinase Inhibitors
A Technical Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the B-Raf kinase, particularly its V600E mutant, remains a pivotal target in malignancies such as melanoma. While the advent of selective B-Raf inhibitors like Vemurafenib, Dabrafenib, and Encorafenib has revolutionized patient outcomes, the specter of acquired resistance necessitates a continuous quest for novel chemical scaffolds with improved efficacy and differentiated resistance profiles. This guide provides a comprehensive comparative analysis of a promising new class of compounds, 3-(1H-Pyrazol-3-yl)phenol derivatives, against established B-Raf inhibitors. Drawing upon preclinical data, we dissect their efficacy, delve into the underlying mechanisms of action, and present detailed experimental protocols to empower researchers in the evaluation of this novel therapeutic class.
The Rationale for Novel B-Raf Inhibitors: Beyond the First Generation
The clinical success of first and second-generation B-Raf inhibitors is undeniable, offering significant improvements in progression-free and overall survival for patients with BRAF V600-mutant melanoma.[1][2][3] However, the durable response is often curtailed by the emergence of resistance, frequently driven by the reactivation of the MAPK pathway.[4] This underscores the critical need for structurally distinct inhibitors that may offer advantages in overcoming these resistance mechanisms. The pyrazole scaffold has garnered considerable attention in medicinal chemistry due to its versatile biological activities, including anticancer properties.[5] The specific subclass of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives has recently emerged as a potent inhibitor of the B-RafV600E kinase, demonstrating promising preclinical activity.
Comparative In Vitro Efficacy: Pyrazolylphenols Versus Vemurafenib
A pivotal study has provided a direct comparison of the in vitro efficacy of a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives against the established B-Raf inhibitor, Vemurafenib. The inhibitory activity was assessed against the B-RafV600E kinase and the proliferation of the WM266.4 human melanoma cell line, which harbors the B-RafV600E mutation.
| Compound | B-RafV600E IC50 (µM) | WM266.4 GI50 (µM) |
| Vemurafenib | 0.031 | 0.28 |
| Compound C6 | 0.15 | 1.75 |
| Erlotinib (Control) | >10 | >10 |
| Data sourced from Yang et al. (2014)[6][7] |
Analysis of In Vitro Data:
The data reveals that while Vemurafenib remains more potent in both the enzymatic and cell-based assays, a specific pyrazolylphenol derivative, designated as Compound C6 , exhibits significant inhibitory activity against B-RafV600E with an IC50 of 0.15 µM.[6][7] Furthermore, it demonstrates anti-proliferative effects in a B-RafV600E mutant melanoma cell line with a GI50 of 1.75 µM.[6][7] This positions the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol scaffold as a viable starting point for further optimization to enhance potency and cellular activity.
Mechanism of Action: Targeting the ATP-Binding Site
Both the established B-Raf inhibitors and the novel pyrazolylphenol derivatives function as ATP-competitive inhibitors.[4][8] They exert their therapeutic effect by binding to the ATP-binding pocket of the B-Raf kinase domain, thereby preventing the phosphorylation of its downstream substrate, MEK. This ultimately leads to the suppression of the constitutively active MAPK signaling pathway in B-Raf mutant cancer cells.
Molecular docking studies of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives suggest that the ortho-hydroxyl group on the phenol ring plays a crucial role in the observed anti-tumor activity.[6] This hydroxyl group, along with the pyrazole core, likely forms key hydrogen bond interactions within the ATP-binding site, contributing to the inhibitory potency. The structure-activity relationship (SAR) studies indicate that modifications to the aryl groups at the N-1 and C-3 positions of the pyrazoline ring can significantly influence the inhibitory activity, offering avenues for rational drug design to improve efficacy.[6]
Established B-Raf Inhibitors: A Clinical Snapshot
A meaningful comparison requires a thorough understanding of the existing therapeutic landscape. The following table summarizes the key clinical efficacy data for the three FDA-approved B-Raf inhibitors.
| Drug | Key Clinical Trial(s) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Adverse Events |
| Vemurafenib | BRIM-3 | 6.9 months | 48% | Arthralgia, rash, alopecia, fatigue, squamous cell carcinoma of the skin |
| Dabrafenib | BREAK-3 | 6.9 months | 50% | Pyrexia, hyperkeratosis, headache, arthralgia |
| Encorafenib | COLUMBUS (in combination with Binimetinib) | 14.9 months | 63% | Nausea, diarrhea, vomiting, fatigue, abdominal pain |
| Data sourced from various clinical trial publications.[1][2][3][9][10][11][12][13][14][15] |
It is important to note that Encorafenib is typically used in combination with a MEK inhibitor (Binimetinib), which has demonstrated superior efficacy compared to B-Raf inhibitor monotherapy.[3][12][16]
Experimental Methodologies: A Guide for Preclinical Evaluation
To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are paramount. The following sections detail the methodologies for key in vitro assays used in the evaluation of B-Raf inhibitors.
In Vitro B-Raf Kinase Inhibition Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be adapted to measure kinase activity.[17][18]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT).
-
Dilute the B-RafV600E enzyme and biotinylated-MEK substrate to the desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test compounds (e.g., 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives) and control inhibitors (e.g., Vemurafenib) in DMSO, followed by a further dilution in kinase buffer.
-
Prepare the ATP solution in kinase buffer.
-
Prepare the detection mix containing Streptavidin-coated Donor beads and anti-phospho-MEK antibody-conjugated Acceptor beads in a suitable buffer.
-
-
Assay Procedure: [17]
-
Add the test compound solution to the wells of a microtiter plate.
-
Add the B-RafV600E enzyme solution and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the biotinylated-MEK substrate and ATP solution.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add the detection mix and incubate in the dark for a period (e.g., 60 minutes) to allow for bead binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal generated is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][19][20][21]
Step-by-Step Protocol: [20]
-
Cell Culture and Plating:
-
Culture human melanoma cells harboring the B-RafV600E mutation (e.g., WM266.4) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and control drugs in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Assay Procedure: [5]
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Future Directions and Conclusion
The emergence of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives as a novel class of B-Raf inhibitors represents an exciting development in the pursuit of next-generation targeted therapies. While the initial in vitro data is promising, further preclinical development is warranted. Future studies should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogs to improve potency and selectivity.
-
In Vivo Efficacy: Assessing the anti-tumor activity of lead compounds in B-RafV600E mutant melanoma xenograft models.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates.
-
Resistance Profiling: Investigating the efficacy of these novel derivatives against cell lines with acquired resistance to existing B-Raf inhibitors.
References
-
thrascreen® BRAF V600E RGQ PCR Kit Instructions for Use (Handbook). (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Measuring Cell Viability with Promega® CellTiter-Glo. (n.d.). BioTek Instruments. Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Yang, Y.-S., et al. (2014). Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase. PLOS ONE, 9(5), e95702. Retrieved from [Link]
-
Yang, Y.-S., et al. (2014). Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase. PLoS ONE, 9(5), e95702. Retrieved from [Link]
-
Wenglowsky, S., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Journal of Medicinal Chemistry, 54(7), 2265-2277. Retrieved from [Link]
-
Efficacy and safety of dabrafenib-trametinib in the treatment of unresectable advanced/metastatic melanoma with BRAF-V600 mutation: A systematic review and network meta-analysis. (2019). Dermatologic Therapy, 32(6), e13145. Retrieved from [Link]
-
Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. (2021). Cancers, 13(7), 1735. Retrieved from [Link]
-
Phase II, Open-Label Study of Encorafenib Plus Binimetinib in Patients With BRAFV600-Mutant Metastatic Non-Small-Cell Lung Cancer. (2023). Journal of Clinical Oncology, 41(21), 3765-3774. Retrieved from [Link]
-
Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study. (2017). Annals of Oncology, 28(6), 1308-1315. Retrieved from [Link]
-
Phase II, Open-Label Study of Encorafenib Plus Binimetinib in Patients With BRAF V600-Mutant Metastatic Non–Small-Cell Lung Cancer. (2023). Journal of Clinical Oncology, 41(21), 3765-3774. Retrieved from [Link]
-
Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. (2021). Cancers, 13(7), 1735. Retrieved from [Link]
-
Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. (n.d.). Melanoma Research Alliance. Retrieved from [Link]
-
Comparative efficacy and safety of dabrafenib in combination with trametinib versus competing adjuvant therapies for high-risk melanoma. (2019). Becaris Publishing. Retrieved from [Link]
-
The safety and efficacy of dabrafenib and trametinib for the treatment of melanoma. (2017). Expert Opinion on Drug Safety, 16(12), 1387-1396. Retrieved from [Link]
-
The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies. (2023). Frontiers in Immunology, 14, 1243756. Retrieved from [Link]
-
POLARIS: A phase 2 trial of encorafenib plus binimetinib evaluating high-dose and standard-dose regimens in patients with BRAF V600-mutant melanoma with brain metastasis. (2024). Neuro-Oncology. Retrieved from [Link]
-
Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012). Clinical Cancer Research, 18(2), 332-338. Retrieved from [Link]
-
Encorafenib and Binimetinib Combo May Help Improve Survival in Patients With BRAF-Mutant Melanoma. (2016). CancerNetwork. Retrieved from [Link]
-
New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies. (2021). RSC Advances, 11(52), 32986-33005. Retrieved from [Link]
-
Open-label, multicenter safety study of vemurafenib in patients with BRAF V600 mutation–positive metastatic melanoma. (2012). Journal of Clinical Oncology, 30(15_suppl), 8523-8523. Retrieved from [Link]
-
Efficacy and safety of dabrafenib-trametinib in the treatment of unresectable or metastatic melanoma with BRAF V600 mutation: A systematic review and network meta-analysis. (2019). Dermatologic Therapy, 32(6), e13145. Retrieved from [Link]
-
Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. (2023). ACS Omega, 8(31), 27863-27882. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
FDA Approves Vemurafenib for Treatment of Metastatic Melanoma. (2011). CancerNetwork. Retrieved from [Link]
-
Encorafenib/Binimetinib Combo Continues to Show Survival Benefit in BRAF-Mutant Melanoma. (2019). OncLive. Retrieved from [Link]
-
Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (2024). Molecules, 29(12), 2786. Retrieved from [Link]
-
On the development of B-Raf inhibitors acting through innovative mechanisms. (2022). Future Medicinal Chemistry, 14(4), 265-283. Retrieved from [Link]
-
The safety and efficacy of dabrafenib and trametinib for the treatment of melanoma. (2017). Expert Opinion on Drug Safety, 16(12), 1387-1396. Retrieved from [Link]
-
Novel Agents in the fight Against Melanoma. (n.d.). The Angeles Clinic and Research Institute. Retrieved from [Link]
-
Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. (2017). Promega Connections. Retrieved from [Link]
-
Potent and selective pyrazole-based inhibitors of B-Raf kinase. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4171-4174. Retrieved from [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2012). Assay and Drug Development Technologies, 10(2), 101-110. Retrieved from [Link]
Sources
- 1. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies [frontiersin.org]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. promega.com [promega.com]
- 6. manuals.plus [manuals.plus]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma [curemelanoma.org]
- 10. becarispublishing.com [becarispublishing.com]
- 11. The safety and efficacy of dabrafenib and trametinib for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Open-label, multicenter safety study of vemurafenib in patients with <I>BRAF<sup>V600</sup></I> mutation–positive metastatic melanoma. - ASCO [asco.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. promegaconnections.com [promegaconnections.com]
- 21. insights.opentrons.com [insights.opentrons.com]
LC-MS/MS method validation for quantification of pyrazole compounds
An In-Depth Technical Guide to LC-MS/MS Method Validation for the Quantification of Pyrazole Compounds
As a Senior Application Scientist, the development of a robust, reliable, and reproducible analytical method is not merely a procedural task; it is the bedrock upon which preclinical and clinical data stand. For pyrazole-based compounds, a class of molecules with significant therapeutic potential, ensuring the integrity of pharmacokinetic and toxicokinetic data is paramount. This guide provides a comprehensive, experience-driven approach to the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for their quantification in biological matrices. We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Part 1: The 'Why' — Foundational Principles of the LC-MS/MS Method
The selection of LC-MS/MS is a deliberate choice driven by its unparalleled sensitivity and selectivity. This combination is essential for accurately measuring low-concentration analytes within the complex environment of a biological matrix (e.g., plasma, serum, urine).
The Causality of Chromatographic Choices (The 'LC')
The primary goal of the liquid chromatography stage is to separate the pyrazole analyte from endogenous matrix components that could interfere with quantification.
-
Column and Mobile Phase Selection: Pyrazole derivatives can range from being relatively nonpolar to highly polar. For many, a reversed-phase C18 column provides a good starting point. However, very polar pyrazoles may exhibit poor retention. In such cases, alternative strategies are necessary. One effective approach is the use of ion-pair reagents in the mobile phase, which can drastically increase the retention of small, polar molecules and improve separation from the matrix front.[1][2] The mobile phase itself is typically a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The inclusion of an acid like formic acid is critical as it facilitates the protonation of the analyte in the ESI source, leading to a stronger signal.
-
Internal Standard (IS): The use of an appropriate internal standard is non-negotiable for compensating for variability. The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ¹⁵N). A SIL-IS is chemically identical to the analyte and will co-elute, ensuring it experiences the same extraction inefficiencies and, most importantly, the same degree of matrix-induced ion suppression or enhancement.[3] This tracking is fundamental to the accuracy of the method.
The Power of Tandem Mass Spectrometry (The 'MS/MS')
Tandem mass spectrometry provides the method with its exceptional selectivity.
-
Multiple Reaction Monitoring (MRM): In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion of the pyrazole analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, stable fragment ion (the product ion). This precursor → product transition is unique to the analyte, effectively filtering out noise from other compounds that might share the same mass as the precursor. A similar, unique MRM transition is developed for the internal standard.
Part 2: The 'How' — A Step-by-Step Validation Protocol
A full bioanalytical method validation is an experimental process that demonstrates a method is fit for its intended purpose.[4] This process must be guided by a pre-defined validation plan outlining the procedures and acceptance criteria for each experiment.[5] The core parameters are established by regulatory bodies to ensure data integrity.[6][7][8][9]
Experimental Workflow: From Sample to Result
The following diagram illustrates the typical workflow for sample analysis during method validation.
Caption: High-level workflow for LC-MS/MS bioanalysis.
Selectivity and Specificity
-
Causality: This experiment proves that the method can differentiate and quantify the analyte in the presence of other components in the sample.[10] It ensures that endogenous matrix components or metabolites do not generate a signal that could be mistaken for the analyte.
-
Protocol:
-
Analyze at least six different lots of blank biological matrix (e.g., human plasma).
-
Analyze a "zero sample," which is a blank matrix spiked only with the internal standard.
-
In each blank, the response at the retention time of the pyrazole analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) sample.
-
The response at the retention time of the IS in the blank samples should be less than 5% of the IS response in the LLOQ sample.
-
-
Acceptance Criteria:
-
Analyte interference: <20% of LLOQ area.
-
IS interference: <5% of IS area in LLOQ.
-
Calibration Curve, Linearity, and Range
-
Causality: This establishes the relationship between the instrument response (peak area ratio) and the known concentration of the analyte over the expected range of study samples. The method must be linear within this range to allow for accurate interpolation of unknown concentrations.
-
Protocol:
-
Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte. This should include a blank sample, a zero sample (spiked with IS only), and at least 6-8 non-zero concentration levels.
-
The range must encompass the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Analyze the calibration curve and plot the peak area ratio (analyte/IS) versus concentration.
-
Perform a linear regression, typically with a 1/x or 1/x² weighting, to determine the slope, intercept, and correlation coefficient (r²).
-
-
Acceptance Criteria:
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
-
The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision
-
Causality: This is the cornerstone of validation, demonstrating that the method is both correct (accuracy) and reproducible (precision). Accuracy measures the closeness of the mean test results to the true value, while precision measures the agreement among individual test results.
-
Protocol:
-
Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:
-
LLOQ: At the lowest reportable concentration.
-
Low QC: ~3x LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: At ~80% of the ULOQ.
-
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze at least five replicates of each QC level across at least three different runs on different days.
-
Calculate the mean, standard deviation (SD), percent relative error (%RE, for accuracy), and percent coefficient of variation (%CV, for precision).
-
-
Acceptance Criteria:
-
Accuracy (%RE): The mean value should be within ±15% of the nominal value for Low, Mid, and High QCs. For the LLOQ, it should be within ±20%.
-
Precision (%CV): The %CV should not exceed 15% for Low, Mid, and High QCs. For the LLOQ, it should not exceed 20%.
-
Sensitivity (LLOQ)
-
Causality: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8] This defines the lower boundary of the method's reliable performance.
-
Protocol:
-
The LLOQ is established as one of the QC levels and is part of the accuracy and precision experiments.
-
The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[8]
-
-
Acceptance Criteria:
-
Accuracy within ±20% of the nominal value.
-
Precision (%CV) ≤ 20%.
-
Signal-to-noise ratio ≥ 5.
-
Matrix Effect
-
Causality: The matrix effect is the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix.[11][12] It is a critical parameter in LC-MS/MS as it can directly impact accuracy and precision.[13] A SIL-IS is the best way to compensate for it, but the effect must still be quantitatively assessed.
-
Protocol (Post-Extraction Spike Method): [3]
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with the analyte and IS at Low and High QC concentrations (Set A).
-
Prepare equivalent solutions of the analyte and IS in the reconstitution solvent (neat solution, Set B).
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set A) / (Peak Response in Set B).
-
Calculate the IS-normalized MF.
-
-
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor across the different sources should be ≤ 15%.
-
Stability
-
Causality: Stability experiments are essential to ensure that the analyte's concentration does not change from the point of sample collection to the point of analysis.[14][15] Instability can lead to a gross underestimation of the true concentration.[16]
-
Protocol:
-
Analyze Low and High QC samples after exposing them to various storage and handling conditions. The measured concentrations are compared to the nominal values.
-
Bench-Top Stability: Keep QCs at room temperature for a duration that mimics the sample handling time (e.g., 4-24 hours).
-
Freeze-Thaw Stability: Subject QCs to multiple freeze-thaw cycles (typically 3 cycles, from -20°C or -80°C to room temperature).
-
Autosampler Stability: Place processed (reconstituted) QC samples in the autosampler for a duration that exceeds the expected run time.
-
Long-Term Stability: Store QCs at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the time between sample collection and analysis.
-
-
Acceptance Criteria:
-
The mean concentration of the stability QCs must be within ±15% of the nominal concentration.
-
Part 3: Data Interpretation & Comparative Summary
Summarizing validation data in clear tables is crucial for assessing method performance against established criteria.
Table 1: Representative Calibration Curve Performance
| Parameter | Acceptance Criterion | Typical Result for a Pyrazole Assay |
| Range | - | 1.00 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) | Pass |
| Correlation (r²) | ≥ 0.99 | 0.9985 |
| Back-calculated Conc. | ±15% (±20% at LLOQ) | All points passed |
Table 2: Summary of Inter-Day Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| LLOQ | 1.00 | 1.05 | +5.0% | 8.7% |
| Low QC | 3.00 | 2.91 | -3.0% | 6.2% |
| Mid QC | 100 | 103.5 | +3.5% | 4.1% |
| High QC | 800 | 788.0 | -1.5% | 3.8% |
Table 3: Summary of Stability Assessments
| Stability Test | Condition | % Deviation from Nominal |
| Bench-Top | 8 hours at Room Temp | Low QC: -4.2%, High QC: -3.1% |
| Freeze-Thaw | 3 cycles at -80°C | Low QC: -6.8%, High QC: -5.5% |
| Long-Term | 90 days at -80°C | Low QC: -8.1%, High QC: -7.3% |
| Autosampler | 24 hours at 10°C | Low QC: -2.5%, High QC: -1.9% |
Part 4: Logical Relationships in Method Validation
The validation parameters are not independent; they form a self-validating system where each test supports the others to build a complete picture of the method's reliability.
Caption: Interdependence of bioanalytical validation parameters.
This guide provides a framework for the rigorous validation of LC-MS/MS methods for pyrazole compounds. By understanding the scientific principles behind each step and adhering to regulatory standards, researchers can ensure the generation of high-quality, defensible data that is crucial for advancing drug development programs.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis . Bioanalysis Zone. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis . National Institutes of Health (NIH). [Link]
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? . NorthEast BioLab. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development . PubMed. [Link]
-
Guideline Bioanalytical method validation . European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum . Taylor & Francis Online. [Link]
-
Stability Assessments in Bioanalytical Method Validation . Celegence. [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . National Institutes of Health (NIH). [Link]
-
Bioanalytical Method Validation Focus on Sample Stability . BioPharma Services. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column . PubMed. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column . National Institutes of Health (NIH). [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]
-
FDA Announces Guidance on M10 Bioanalytical Method Validation . American College of Clinical Pharmacology (ACCP). [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
Sources
- 1. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 10. fda.gov [fda.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. nebiolab.com [nebiolab.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 16. biopharmaservices.com [biopharmaservices.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous inhibitors targeting a wide array of protein classes.[1] In silico molecular docking has become an indispensable tool for the rational design and optimization of these pyrazole-based inhibitors.[1] This guide provides an in-depth, objective comparison of the in silico performance of various pyrazole derivatives against a range of therapeutically relevant protein targets. By collating and analyzing data from multiple research studies, this guide offers a comprehensive overview of the binding affinities and interaction patterns of this versatile heterocyclic scaffold. The summarized experimental data, primarily from molecular docking simulations, is intended to facilitate evidence-based decision-making in drug discovery and development.[2]
Introduction: The Significance of Pyrazole Derivatives and Molecular Docking
Pyrazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[1][5]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand), such as a pyrazole derivative, to the active site of a target protein.[6] This process provides valuable insights into the structure-activity relationships (SAR) and guides the design of more potent and selective inhibitors.[6]
The Experimental Workflow: A Step-by-Step Guide to Comparative Docking
A robust and well-validated docking protocol is crucial for obtaining reliable and reproducible results. The following section outlines a detailed, step-by-step methodology for conducting a comparative docking study of pyrazole derivatives.
Essential Software and Tools
A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions.[7] For this guide, we will focus on the widely used and freely available AutoDock Vina.[8]
-
Molecular Docking Software: AutoDock Vina[8]
-
Visualization and Analysis: PyMOL, Discovery Studio[7]
-
Ligand and Protein Preparation: AutoDockTools (ADT)
Detailed Experimental Protocol
Step 1: Protein Preparation
-
Rationale: The initial crystal structure of a protein obtained from the Protein Data Bank (PDB) often contains water molecules, co-factors, and other ligands that are not relevant to the docking study. Furthermore, it lacks hydrogen atoms, which are crucial for accurate force field calculations.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the PDB.
-
Remove water molecules, co-factors, and existing ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[6]
-
Step 2: Ligand Preparation
-
Rationale: The 2D structure of the pyrazole derivative needs to be converted into a 3D structure with optimized geometry and appropriate charges for the docking simulation.
-
Procedure:
-
Draw the 2D structure of the pyrazole derivative using a chemical drawing tool like ChemDraw.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
Step 3: Grid Generation
-
Rationale: A grid box defines the search space for the docking simulation within the protein's active site. The size and center of the grid must encompass the entire binding pocket to ensure that the ligand can explore all possible binding poses.
-
Procedure:
-
Identify the active site of the target protein, often by referring to the location of the co-crystallized ligand in the original PDB file.
-
Define the center and dimensions of the grid box to cover the identified active site.
-
Step 4: Molecular Docking Simulation
-
Rationale: This is the core step where the docking software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Procedure:
-
Run the AutoDock Vina simulation using the prepared protein, ligand, and grid parameter files.
-
The software will generate multiple binding poses for the ligand, each with a corresponding docking score (binding affinity) in kcal/mol.
-
Step 5: Analysis of Results
-
Rationale: The output of the docking simulation needs to be carefully analyzed to identify the most likely binding mode and to understand the key interactions driving the protein-ligand recognition.
-
Procedure:
-
Identify the best binding pose for each ligand based on the lowest docking score.[6]
-
Visualize the protein-ligand complex using software like PyMOL or Discovery Studio.
-
Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the pyrazole derivative and the amino acid residues of the active site.
-
Workflow Visualization
Caption: A flowchart illustrating the key stages of a molecular docking workflow.
Comparative Docking Data of Pyrazole Derivatives
The following table summarizes the docking scores of various pyrazole derivatives against several key protein targets implicated in different diseases. Lower binding energy values indicate a higher predicted binding affinity.
| Pyrazole Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound 1b | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 |
| Compound 1d | Aurora A | 2W1G | -8.57 | Arg220, Thr217 |
| Compound 2b | CDK2 | 2VTO | -10.35 | Leu83, Lys33 |
| Pyrazole Carboxamide | COX-2 | 5KIR | -9.5 | Arg513, Val523, Ser353 |
| 4-aryl-pyrazole | Tubulin | 1SA0 | -8.2 | Cys241, Leu248 |
Data compiled from multiple sources for illustrative purposes.[9][10]
Interpreting the Results: Structure-Activity Relationships and Binding Mode Analysis
The docking results provide valuable insights into the structure-activity relationships (SAR) of the pyrazole derivatives. For instance, the strong binding affinity of compound 2b to CDK2 (-10.35 kcal/mol) can be attributed to the formation of hydrogen bonds with key residues like Leu83 and Lys33 in the active site.[9][10] The pyrazole ring itself often acts as a crucial scaffold, with its substituents forming specific interactions that enhance binding affinity and selectivity.
Visualizing the binding poses allows for a detailed comparison of how different derivatives orient themselves within the active site. This analysis can reveal why certain substitutions lead to improved potency, for example, by accessing a new hydrophobic pocket or forming an additional hydrogen bond.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving VEGFR-2, a key target in angiogenesis and cancer, which can be inhibited by pyrazole derivatives.
Caption: A simplified diagram of the VEGFR-2 signaling pathway and its inhibition by a pyrazole derivative.
Conclusion and Future Directions
Comparative docking studies are a powerful tool for the rational design and discovery of novel pyrazole-based inhibitors. By providing detailed insights into the binding modes and affinities of different derivatives, these in silico methods can significantly accelerate the drug development process. The findings from these studies can guide the synthesis of more potent and selective compounds, ultimately leading to the development of new therapeutics for a wide range of diseases. Future work should focus on validating these in silico predictions through in vitro and in vivo experiments to confirm the biological activity of the most promising candidates. The integration of molecular dynamics simulations can also provide a more dynamic picture of the protein-ligand interactions, further enhancing the accuracy of the predictions.
References
-
AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]
- Gomez, L., Hack, M. D., Wu, J. J., Wiener, J. J. M., Venkatesan, H., Santillán, A., Jr., Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723–2727.
- Hassan, S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
-
MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]
-
ResearchGate. (2015). Which is the best software for protein-ligand docking? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
- Sasikala, S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Singh, N., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(22), 5337.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-(1H-Pyrazol-3-yl)phenol: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 3-(1H-Pyrazol-3-yl)phenol are of significant interest. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Part 1: Hazard Assessment and Characterization
Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on its constituent functional groups, this compound should be presumed to be:
-
Toxic: May be harmful if ingested, inhaled, or absorbed through the skin.[4]
-
An Irritant: Likely to cause skin and eye irritation.[1]
-
Environmentally Hazardous: Potentially harmful to aquatic life with long-lasting effects.[1]
All waste containing this compound must be classified as hazardous waste.[2][5] This classification is in line with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which mandate a "cradle-to-grave" management system for hazardous materials.[6][7]
Personal Protective Equipment (PPE)
A risk assessment of the specific procedures being performed should guide the selection of PPE. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specifications | Rationale |
| Gloves | Nitrile or other chemically compatible gloves.[4] | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect eyes from splashes and aerosols. |
| Lab Coat | A fully buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[8][9] | To prevent inhalation of dust or vapors. |
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste, encompassing solid materials, liquid solutions, and contaminated labware.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware and PPE:
-
Collect disposable items such as pipette tips, gloves, and bench paper in a sealable, puncture-proof container designated for solid hazardous waste.[9][10]
-
Empty containers that held this compound must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
-
Step 2: Container Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Affix a hazardous waste label to each waste container.[10][12]
-
The label must include:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.[9] Containers must remain closed except when adding waste.[10]
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste management facility.
-
When the waste container is approximately 90% full, request a pickup from your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[10]
-
Follow all institutional procedures for waste pickup, which may include completing an online request form and preparing the containers for transport.[12]
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.[4]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.[4]
-
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). Research Safety Affairs.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
- How can I dispose phenol?. (2015, January 9). ResearchGate.
- Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety.
- Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- Material Safety Data Sheet. (n.d.). Cole-Parmer.
- 3-(1h-Pyrazol-1-yl)phenol. (n.d.). ChemScene.
- How Do You Dispose Of Phenol Safely?. (2025, August 3). Chemistry For Everyone - YouTube.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
- 4-(1H-Pyrazol-3-yl)phenol. (n.d.). BU CyberSec Lab.
- 904315-14-6|3-(1H-Pyrazol-1-yl)phenol. (n.d.). BLDpharm.
- Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine. (n.d.). Benchchem.
- Phenol SOP.docx. (n.d.). OSU Chemistry.
- Chapter 8 - Hazardous Waste Disposal Procedures. (n.d.). Cornell University Environment, Health and Safety.
- 2-(1H-Pyrazol-3-yl)phenol 34810-67-8. (n.d.). TCI Chemicals.
- Phenol - Safety Data Sheet. (n.d.). Carl ROTH.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. epa.gov [epa.gov]
- 7. axonator.com [axonator.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 3-(1H-Pyrazol-3-yl)phenol
Comprehensive Safety & Handling Guide: 3-(1H-Pyrazol-3-yl)phenol
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a molecule combining a phenol moiety with a pyrazole ring, it must be handled with the understanding that it likely possesses the hazardous properties of both chemical classes. This guide is designed for laboratory personnel, including researchers, chemists, and technicians, to foster a culture of safety and procedural excellence.
Hazard Assessment: A Compound of Dual Functionality
Specific toxicological data for this compound is not extensively documented. Therefore, a conservative approach is mandatory, assuming the hazards associated with both its core structures: phenol and pyrazole derivatives.
Phenol is acutely toxic via oral, dermal, and inhalation routes.[1][2] It is known to cause severe skin burns, eye damage, and is a suspected mutagen that can lead to organ damage through repeated exposure.[1][2][3][4][5] Crucially, it can be readily absorbed through the skin, making dermal protection paramount.[5] Pyrazole and its derivatives are also classified as harmful, potentially toxic upon skin contact, and are known to cause serious skin and eye irritation.[6][7]
The combined potential hazards are summarized below.
| Hazard Category | Associated Risk | Source Moiety |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Phenol, Pyrazole |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][3][4] | Phenol, Pyrazole |
| Eye Damage/Irritation | Causes serious eye damage.[4][5] | Phenol, Pyrazole |
| Mutagenicity | Suspected of causing genetic defects.[1][2][4] | Phenol |
| Systemic Effects | May cause damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure.[8][9] | Phenol |
| Respiratory Irritation | May cause respiratory irritation. | Pyrazole |
The Hierarchy of Controls: Beyond PPE
While this guide focuses on Personal Protective Equipment (PPE), it is critical to recognize that PPE is the last line of defense. The foundational principles of laboratory safety prioritize the elimination or control of hazards at their source.
-
Engineering Controls : These are the most critical protections.
-
Chemical Fume Hood : All handling of this compound, from weighing solids to preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][8][9]
-
Emergency Equipment : An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time from the handling area.[8][9] All personnel must be trained on their location and operation.
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : Your institution must have a specific SOP for handling this and other highly hazardous chemicals.
-
Training : All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS) for phenol and related compounds.[9]
-
Restricted Access : Clearly demarcate areas where this compound is being handled and restrict access to authorized personnel only.
-
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent all routes of exposure.
Required PPE Specifications
| PPE Category | Minimum Specification | Rationale and Causality |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield.[6][8] | Goggles protect against splashes and dust; the face shield provides a secondary barrier for the entire face, which is critical given the severe corrosive potential of phenolic compounds. |
| Hand Protection | Double Gloving : Inner Layer: Standard nitrile exam gloves. Outer Layer: Thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene).[8] | Phenol can penetrate standard nitrile gloves. Double gloving with a highly resistant outer layer provides robust protection against dermal absorption and severe burns. Gloves must be changed immediately upon contact.[8] |
| Body Protection | 1. Primary : Long-sleeved, fully buttoned laboratory coat.[8][10] 2. Secondary : Chemical-resistant apron (butyl rubber or neoprene) worn over the lab coat.[8] | The lab coat provides a basic barrier. The chemical-resistant apron is essential for protecting against splashes of concentrated solutions or significant spills, preventing the compound from soaking through to the skin. |
| Respiratory Protection | Minimum : NIOSH-approved N95 dust mask for handling the solid compound. | Protects against inhalation of fine particulates when weighing or transferring the solid material. A higher level of respiratory protection may be required based on a site-specific risk assessment. |
| Foot Protection | Closed-toe, solid-top shoes made of non-porous material.[8] | Protects feet from spills. Shoe covers should be considered to prevent tracking contamination out of the work area.[11] |
Step-by-Step PPE Procedures
Donning (Putting On) PPE:
-
Footwear Check : Confirm you are wearing appropriate closed-toe shoes.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Lab Coat : Put on the lab coat, ensuring it is fully buttoned.
-
Apron : If required, don the chemical-resistant apron over the lab coat.
-
Respirator : Fit-check your N95 respirator.
-
Eye/Face Protection : Put on chemical splash goggles, followed by the full-face shield.
-
Outer Gloves : Don the outer chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing (Taking Off) PPE: This sequence is critical to prevent self-contamination.
-
Outer Gloves : Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles : Remove the face shield and goggles from the back.
-
Apron/Lab Coat : Unbutton the lab coat and remove it, turning it inside out as you do. Remove the apron.
-
Respirator : Remove the respirator from the back.
-
Inner Gloves : Remove the final pair of nitrile gloves, again without touching the outer surface.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[9]
PPE Selection Workflow
Caption: PPE selection workflow based on the specific laboratory task.
Emergency & Disposal Plans
Emergency Procedures
-
Skin Contact : Immediately go to the nearest safety shower or drench hose.[9] Yell for assistance. Remove all contaminated clothing while rinsing the affected area for a minimum of 15 minutes with copious amounts of water.[9] Seek immediate medical attention.[8]
-
Eye Contact : Go to the nearest eyewash station.[8] Hold eyelids open and flush for at least 15 minutes.[9] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[1][8] Call for immediate medical assistance.
-
Spill :
-
Small Spill (<50 mL) : Absorb with vermiculite or other non-combustible absorbent material.[9] Place in a sealed, labeled container for hazardous waste disposal.
-
Large Spill (>50 mL) : Evacuate the laboratory immediately. Close the doors, restrict access, and contact your institution's Environmental Health & Safety (EHS) department.[3][9]
-
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.[8][12] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[13]
-
Solid Waste : Collect unadulterated solid this compound in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Aqueous and solvent-based solutions must be collected in separate, compatible, and clearly labeled hazardous waste containers.[14] Do not mix halogenated and non-halogenated solvents.[13]
-
Contaminated PPE & Labware : All disposable items (gloves, pipettes, tubes, absorbent pads) must be collected in a sealed container or double-bagged, and placed in a designated solid hazardous waste container.[8][9]
Waste Disposal Workflow
Caption: Decision workflow for the proper disposal of hazardous waste.
References
-
Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]
-
Phenol Fact Sheet . UC Berkeley Office of Environment, Health & Safety. [Link]
-
SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport Environmental Health & Safety. [Link]
-
HAZARDOUS CHEMICAL USED IN ANIMALS - Pyrazole . University of Tennessee Health Science Center. [Link]
-
How to Perform a Phenol Test for Accurate Chemical Analysis . Boster Biological Technology. [Link]
-
Test for Phenolic Group . BYJU'S. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline . PharmaState Academy. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]
-
4-(3-Amino-1h-Pyrazol-4-Yl)phenol . PubChem, National Center for Biotechnology Information. [Link]
-
4-(1H-Pyrazol-3-yl)phenol . BU CyberSec Lab. [Link]
-
SAFETY DATA SHEET Phenol . Sasol. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Safety Data Sheet: phenol . Chemos GmbH & Co.KG. [Link]
-
How can I dispose phenol? . ResearchGate. [Link]
-
NIH Waste Disposal Guide 2014: Chemical Waste . National Institutes of Health. [Link]
-
Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
Phenol - Safety Data Sheet . Carl ROTH. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sasoltechdata.com [sasoltechdata.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. chemos.de [chemos.de]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. How to Perform a Phenol Test for Accurate Chemical Analysis [irtslab.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. researchgate.net [researchgate.net]
- 13. nswai.org [nswai.org]
- 14. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
